Product packaging for Amino-PEG12-alcohol(Cat. No.:)

Amino-PEG12-alcohol

Numéro de catalogue: B1664895
Poids moléculaire: 545.7 g/mol
Clé InChI: JPIQEMLLJLGGFV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Amino-PEG12-alcohol is a PEG derivative containing an amino group with a hydroxyl group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H51NO12 B1664895 Amino-PEG12-alcohol

Propriétés

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51NO12/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h26H,1-25H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIQEMLLJLGGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Amino-PEG12-alcohol chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical Properties of Amino-PEG12-alcohol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, reactivity, and common experimental applications of this compound, a versatile heterobifunctional linker. The information is intended to support professionals in the fields of bioconjugation, drug delivery, and materials science.

This compound is a polyethylene glycol (PEG) derivative that features a primary amine (-NH2) group on one end and a hydroxyl (-OH) group on the other, separated by a 12-unit ethylene glycol chain.[1][2] This structure provides a flexible, hydrophilic spacer that is valuable in numerous biological applications.[3][4] The dual functionalities allow for sequential and specific chemical modifications.[1]

Data Presentation: Physical and Chemical Characteristics

The fundamental properties of this compound are summarized below.

PropertyValueReferences
Chemical Formula C24H51NO12
Molecular Weight 545.67 g/mol
CAS Number 933789-97-0, 1345681-71-1
Appearance Solid or viscous liquid
Purity ≥95% - 98%
IUPAC Name 35-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-ol
Data Presentation: Solubility

The hydrophilic PEG spacer enhances the molecule's solubility in aqueous solutions and a variety of organic solvents.

SolventSolubilityReferences
Water Soluble
Dimethyl sulfoxide (DMSO) Soluble
Dimethylformamide (DMF) Soluble
Dichloromethane (DCM) Soluble
Data Presentation: Stability and Storage

Proper handling and storage are critical to maintain the reactivity and integrity of the compound.

ConditionRecommendationReferences
Long-term Storage -20°C
Short-term Storage 0 - 4°C (days to weeks)
Shelf Life >2 years (if stored properly)
Handling Keep in a dry, dark environment. Use anhydrous solvents for reactions.
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.

Reactivity and Applications

The utility of this compound stems from its bifunctional nature.

  • Primary Amine (-NH2) Group : This group is nucleophilic and readily reacts with electrophiles. It is commonly used for conjugation to molecules containing carboxylic acids (often activated as N-hydroxysuccinimide [NHS] esters), aldehydes, and ketones. This reaction forms stable amide bonds.

  • Hydroxyl (-OH) Group : The terminal alcohol provides a secondary site for further derivatization or can be replaced with other functional groups.

This dual reactivity makes it a valuable linker in several advanced applications:

  • Bioconjugation : Used to link biomolecules together, such as in the development of antibody-drug conjugates (ADCs).

  • Drug Delivery : The PEG chain enhances the solubility and circulation time of conjugated drugs and can reduce immunogenicity. It is a key component in creating PEGylated nanoparticles for targeted therapy.

  • PROTACs Synthesis : Serves as a PEG-based linker for creating Proteolysis Targeting Chimeras (PROTACs).

  • Surface Modification : Modifies the surface of materials and nanoparticles to improve biocompatibility and reduce non-specific protein binding.

Experimental Protocols

Below is a standard protocol for the conjugation of a protein (or other amine-containing molecule) to a carboxylated surface or molecule using this compound as a linker, which first involves activating the hydroxyl end and then reacting the amine end. A more common and direct use, however, is reacting the amine group. The protocol below details the conjugation of the amine group of this compound to a carboxylic acid via EDC/NHS chemistry.

Protocol: Conjugation of a Carboxylic Acid to this compound via EDC/NHS Chemistry

Objective: To covalently link a molecule containing a carboxylic acid (-COOH) to the primary amine of this compound, forming a stable amide bond.

Materials:

  • Molecule with a terminal carboxylic acid (Molecule-COOH)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH 7.0-8.0. Avoid amine-containing buffers like Tris.

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1M Tris-HCl, pH 8.0 or hydroxylamine)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

  • Preparation of Reagents :

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the Molecule-COOH in a minimal amount of DMF or DMSO before diluting it into the aqueous reaction buffer. The final concentration of the organic solvent should not exceed 10%.

    • Dissolve this compound in the reaction buffer.

  • Activation of Carboxylic Acid :

    • To the solution of Molecule-COOH, add a 1.5 to 5-fold molar excess of both EDC and NHS.

    • Incubate the mixture for 15-30 minutes at room temperature to generate the reactive NHS ester intermediate.

  • Conjugation Reaction :

    • Immediately add the activated Molecule-COOH solution to the this compound solution. A 10- to 20-fold molar excess of the activated molecule relative to the PEG linker is often used to ensure efficient labeling.

    • Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours on ice. Reaction progress can be monitored by techniques like TLC or LC-MS.

  • Quenching the Reaction :

    • Add the quenching solution to the reaction mixture to hydrolyze any unreacted NHS esters and stop the reaction.

  • Purification of the Conjugate :

    • Remove unreacted reagents and byproducts using dialysis or size-exclusion chromatography.

  • Characterization and Storage :

    • Confirm the successful conjugation using analytical techniques such as MALDI-TOF mass spectrometry or HPLC.

    • Store the final purified conjugate under conditions optimal for the specific molecule, typically at 4°C for short-term or -20°C/-80°C for long-term storage.

Mandatory Visualizations

The following diagrams illustrate the structure, experimental workflow, and logical applications of this compound.

chemical_structure start H₂N peg —(CH₂CH₂O)₁₂— start->peg end H peg->end caption Structure of this compound

Caption: Chemical Structure of this compound.

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification Molecule_COOH Molecule-COOH Activated_Ester Activated NHS Ester Molecule_COOH->Activated_Ester 15-30 min Reagents EDC / NHS Reagents->Activated_Ester Conjugation Amide Bond Formation Activated_Ester->Conjugation 1-2 hours PEG_Linker This compound PEG_Linker->Conjugation Purification Dialysis or SEC Conjugation->Purification Final_Product Purified Conjugate Purification->Final_Product caption NHS/EDC Conjugation Workflow

Caption: Workflow for EDC/NHS-mediated conjugation.

logical_relationships core This compound amine Primary Amine (-NH2) core->amine reacts with NHS esters, -COOH hydroxyl Hydroxyl (-OH) core->hydroxyl allows further derivatization app_np Nanoparticle Surface Modification core->app_np app_drug Drug Delivery & Solubilization core->app_drug app_adc Antibody-Drug Conjugates (ADCs) amine->app_adc app_protac PROTAC Synthesis amine->app_protac caption Applications of this compound

Caption: Applications derived from the bifunctional nature of the linker.

References

An In-depth Technical Guide to the Solubility of Amino-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG12-alcohol, a bifunctional crosslinker pivotal in bioconjugation, drug delivery, and diagnostics. This document outlines its solubility in aqueous and organic solvents, presents a general protocol for solubility determination, and illustrates its primary application in the development of Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a hydrophilic polyethylene glycol (PEG) derivative featuring a terminal primary amine group and a terminal hydroxyl group.[1][2] The 12-unit PEG spacer enhances the water solubility and biocompatibility of molecules to which it is conjugated.[3][4] The amine and hydroxyl groups serve as reactive handles for covalent attachment to various functional groups on biomolecules, making it a versatile tool in the field of bioconjugation.[1]

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, qualitative information from various suppliers indicates its solubility in a range of common laboratory solvents. The hydrophilic nature of the PEG chain is a key determinant of its solubility profile.

Table 1: Qualitative Solubility of this compound

Solvent NameChemical FormulaTypeSolubility
WaterH₂OAqueousSoluble
Dimethyl Sulfoxide (DMSO)C₂H₆OSOrganic (Aprotic)Soluble
Dichloromethane (DCM)CH₂Cl₂Organic (Aprotic)Soluble
Dimethylformamide (DMF)C₃H₇NOOrganic (Aprotic)Soluble

Experimental Protocol: General Method for Solubility Determination

Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., Water, DMSO, DCM, DMF)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the solvent in a vial. The exact amount should be more than what is expected to dissolve.

    • Seal the vial tightly to prevent solvent evaporation.

    • Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature).

    • Allow the suspension to equilibrate for an extended period (e.g., 24-48 hours) with continued gentle agitation to ensure saturation is reached.

  • Separation of Undissolved Solute:

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Quantification of Dissolved Solute:

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted supernatant using a calibrated HPLC or another suitable analytical technique.

  • Calculation of Solubility:

    • Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent, typically expressed in mg/mL or g/L.

Below is a visual representation of this experimental workflow.

G cluster_workflow Experimental Workflow for Solubility Determination prep Prepare Supersaturated Solution (Excess Solute + Solvent) agitate Agitate and Equilibrate (e.g., 24-48h at RT) prep->agitate centrifuge Centrifuge to Separate Undissolved Solid agitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant quantify Quantify Solute Concentration (e.g., HPLC) supernatant->quantify calculate Calculate Solubility (mg/mL or g/L) quantify->calculate G cluster_adc_workflow Logical Workflow for ADC Synthesis using this compound drug Cytotoxic Drug with Carboxylic Acid activate_drug Activate Carboxylic Acid on Drug (e.g., NHS ester) drug->activate_drug linker This compound conjugate_drug_linker Conjugate Drug to Linker's Amine Group linker->conjugate_drug_linker antibody Monoclonal Antibody (e.g., with Lysine residues) final_conjugation Conjugate Drug-Linker to Antibody antibody->final_conjugation activate_drug->conjugate_drug_linker drug_linker_complex Drug-Linker Conjugate conjugate_drug_linker->drug_linker_complex activate_linker_oh Activate Hydroxyl Group on Linker drug_linker_complex->activate_linker_oh activate_linker_oh->final_conjugation adc Final Antibody-Drug Conjugate (ADC) final_conjugation->adc

References

An In-depth Technical Guide to the Research Applications of Amino-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amino-PEG12-alcohol, a heterobifunctional linker, has emerged as a critical tool in modern biomedical research, particularly in the fields of drug delivery and targeted therapeutics. Its unique structure, featuring a discrete 12-unit polyethylene glycol (PEG) chain flanked by a terminal amine and a terminal alcohol, offers a versatile platform for the conjugation of a wide array of molecules. This guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its integration into novel research and development projects.

Core Properties and Advantages

The defining characteristic of this compound is its precisely defined, monodisperse PEG chain. This discrete length (dPEG®) eliminates the polydispersity inherent in traditional PEG polymers, ensuring batch-to-batch consistency and simplifying the characterization of the final conjugate. The hydrophilic nature of the PEG chain imparts several advantageous properties to the conjugated molecules:

  • Enhanced Solubility: The PEG linker significantly improves the aqueous solubility of hydrophobic drugs and peptides, often a major hurdle in formulation development.

  • Reduced Aggregation: By creating a hydration shell, the PEG chain can prevent the aggregation of conjugated proteins or nanoparticles.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutics by reducing renal clearance and shielding them from enzymatic degradation.[1]

  • Biocompatibility: PEG is known for its low immunogenicity and toxicity, making it a suitable component for in vivo applications.

The terminal amine and alcohol groups provide orthogonal handles for a variety of conjugation chemistries, allowing for the sequential and controlled assembly of complex biomolecular constructs.

Data Presentation: The Impact of PEGylation

The inclusion of a PEG linker, such as the 12-unit chain in this compound, has a quantifiable impact on the properties of bioconjugates. The following tables summarize key performance metrics influenced by PEGylation.

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12 ~5
PEG24~5

Table 1: Impact of PEG Linker Length on ADC Clearance in Rats. This data demonstrates that increasing the PEG linker length up to eight units significantly decreases the systemic clearance of an antibody-drug conjugate (ADC). A plateau is reached around PEG8, with a PEG12 linker showing a similar low clearance rate, suggesting that this length is sufficient to achieve a significant improvement in the ADC's pharmacokinetic profile.[2]

Cell LineADC without PEG (IC50, ng/mL)ADC with PEG12 Linker (IC50, ng/mL)
SK-BR-3 (HER2-positive)~25~40
BT-474 (HER2-positive)~15~30
MDA-MB-468 (HER2-negative)>10,000>10,000

Table 2: Representative In Vitro Cytotoxicity of a HER2-Targeted ADC. This table illustrates the potent and specific cytotoxicity of an ADC against HER2-positive cancer cell lines. While the inclusion of a PEG12 linker can sometimes lead to a slight decrease in in vitro potency (a higher IC50 value), the benefits in terms of improved pharmacokinetics often outweigh this effect in vivo.[3][4]

Nanoparticle CoreHydrodynamic Diameter (nm) - UnfunctionalizedHydrodynamic Diameter (nm) - PEG12 Functionalized
Gold (Au)~20~45
Iron Oxide (Fe3O4)~15~40

Table 3: Effect of this compound Functionalization on Nanoparticle Size. This table shows the increase in the hydrodynamic diameter of nanoparticles upon surface functionalization with this compound, as would be measured by Dynamic Light Scattering (DLS). This increase is indicative of the successful conjugation of the PEG linker to the nanoparticle surface, creating a hydration layer.[5]

Applications and Experimental Protocols

This compound is a versatile tool with applications spanning several key areas of biomedical research.

Antibody-Drug Conjugates (ADCs)

In the design of ADCs, the linker plays a pivotal role in connecting the antibody to the cytotoxic payload. This compound can be used to introduce a hydrophilic spacer, which can improve the ADC's therapeutic index.

This protocol describes a two-step process for conjugating a drug to an antibody via a maleimide-functionalized this compound linker.

Step 1: Synthesis of Maleimide-PEG12-Drug

  • Activation of the Drug's Carboxylic Acid:

    • Dissolve the drug containing a carboxylic acid (e.g., MMAE) (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) and N-Hydroxysuccinimide (NHS) (1.2 eq.).

    • Stir the reaction at room temperature for 4 hours to form the NHS ester of the drug.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Conjugation to this compound:

    • Dissolve this compound (1.0 eq.) in anhydrous DMF.

    • Add the activated drug-NHS ester solution dropwise to the this compound solution.

    • Add Diisopropylethylamine (DIPEA) (2.0 eq.) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Purify the resulting Drug-PEG12-alcohol by reverse-phase High-Performance Liquid Chromatography (HPLC).

  • Functionalization of the Alcohol Group with Maleimide:

    • Dissolve the purified Drug-PEG12-alcohol (1.0 eq.) in anhydrous Dichloromethane (DCM).

    • Add maleimidocaproic acid (1.2 eq.), DCC (1.2 eq.), and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

    • Stir the reaction at room temperature for 6 hours.

    • Purify the final Maleimide-PEG12-Drug linker by silica gel chromatography.

Step 2: Conjugation to the Antibody

  • Antibody Reduction:

    • Prepare the antibody (e.g., Trastuzumab) in a phosphate-buffered saline (PBS) solution containing 1 mM EDTA.

    • Add a 5-10 fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) to reduce the interchain disulfide bonds.

    • Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Immediately add the Maleimide-PEG12-Drug linker (1.5-fold molar excess per generated thiol) to the reduced antibody solution.

    • Incubate the reaction at 4°C for 4 hours or at room temperature for 1 hour.

    • Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine.

  • Purification and Characterization:

    • Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy, and confirm its integrity by SDS-PAGE and mass spectrometry.

ADC_Synthesis_Workflow cluster_linker_synthesis Step 1: Drug-Linker Synthesis cluster_conjugation Step 2: Antibody Conjugation drug Drug-COOH activated_drug Drug-NHS Ester drug->activated_drug DCC, NHS drug_peg_oh Drug-PEG12-OH activated_drug->drug_peg_oh This compound, DIPEA drug_peg_mal Maleimide-PEG12-Drug drug_peg_oh->drug_peg_mal Maleimidocaproic acid, DCC, DMAP adc Antibody-Drug Conjugate (ADC) drug_peg_mal->adc Thiol-Maleimide Coupling antibody Antibody (IgG) reduced_antibody Reduced Antibody (IgG-SH) antibody->reduced_antibody TCEP reduced_antibody->adc purification Purified ADC adc->purification SEC Purification

Figure 1: Experimental workflow for the synthesis of a cysteine-linked ADC.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component influencing the efficacy of the PROTAC. This compound provides a flexible and hydrophilic linker that can facilitate the formation of a productive ternary complex.

This protocol outlines the synthesis of a PROTAC targeting the Androgen Receptor (AR), using this compound as a linker.

  • Synthesis of Ligand-Linker Intermediate:

    • Activate the carboxylic acid group of a known AR ligand (e.g., a derivative of enzalutamide) using HATU (1.1 eq.) and DIPEA (2.0 eq.) in DMF.

    • Add this compound (1.0 eq.) to the activated AR ligand and stir at room temperature overnight.

    • Purify the resulting AR-Ligand-PEG12-OH by reverse-phase HPLC.

  • Activation of the Terminal Alcohol:

    • Dissolve the AR-Ligand-PEG12-OH in DCM.

    • Activate the terminal hydroxyl group by converting it to a leaving group, for example, by reaction with methanesulfonyl chloride (MsCl) (1.2 eq.) and triethylamine (TEA) (1.5 eq.) at 0°C for 2 hours.

  • Conjugation to the E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand (e.g., pomalidomide with a free amine) (1.0 eq.) in DMF.

    • Add the mesylated AR-Ligand-PEG12-OMs (1.1 eq.) and a base such as potassium carbonate (K2CO3) (3.0 eq.).

    • Heat the reaction at 80°C for 12 hours.

    • Purify the final PROTAC molecule by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

PROTAC_Synthesis_Workflow ar_ligand AR Ligand-COOH ar_peg_oh AR Ligand-PEG12-OH ar_ligand->ar_peg_oh This compound, HATU, DIPEA ar_peg_oms AR Ligand-PEG12-OMs ar_peg_oh->ar_peg_oms MsCl, TEA protac AR-PROTAC ar_peg_oms->protac e3_ligand E3 Ligase Ligand-NH2 e3_ligand->protac K2CO3 purification Purified PROTAC protac->purification Prep HPLC

Figure 2: Experimental workflow for the synthesis of an AR-targeting PROTAC.

Nanoparticle Surface Functionalization

This compound can be used to modify the surface of nanoparticles (e.g., gold or iron oxide nanoparticles) to improve their biocompatibility, stability in biological media, and to provide a reactive handle for further conjugation of targeting ligands or therapeutic agents.

This protocol describes the functionalization of citrate-stabilized AuNPs with this compound via a thiol-terminated linker.

  • Synthesis of Thiol-PEG12-Amine:

    • React this compound with an excess of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) to introduce a protected thiol group.

    • Reduce the pyridyldithio group with a reducing agent like Dithiothreitol (DTT) to expose the free thiol.

    • Purify the resulting Thiol-PEG12-Amine.

  • Nanoparticle Functionalization:

    • Prepare a solution of citrate-stabilized AuNPs in water.

    • Add a solution of Thiol-PEG12-Amine in water to the AuNP solution. The thiol group will displace the citrate on the gold surface.

    • Allow the reaction to proceed for several hours at room temperature with gentle stirring.

    • Remove excess linker by centrifugation and resuspension of the nanoparticle pellet in clean buffer. Repeat this washing step three times.

  • Characterization:

    • Confirm the successful functionalization by measuring the change in hydrodynamic diameter using Dynamic Light Scattering (DLS).

    • Assess the change in surface charge using zeta potential measurements.

    • Quantify the amount of conjugated linker using techniques like Thermogravimetric Analysis (TGA) or by reacting the terminal amine with a fluorescent dye and measuring the fluorescence.

Nanoparticle_Functionalization_Workflow aunp Citrate-AuNP functionalized_aunp Amine-PEG12-AuNP aunp->functionalized_aunp Ligand Exchange thiol_peg Thiol-PEG12-Amine thiol_peg->functionalized_aunp characterization Characterization (DLS, Zeta, TGA) functionalized_aunp->characterization Centrifugation/ Washing

Figure 3: Workflow for the functionalization of gold nanoparticles.

Signaling Pathways

The therapeutic agents developed using this compound often target critical signaling pathways involved in cancer progression.

HER2 Signaling Pathway in Breast Cancer

HER2-targeted ADCs are designed to deliver cytotoxic payloads to cancer cells overexpressing the HER2 receptor. Upon binding to HER2, the ADC is internalized, and the payload is released, leading to cell death. This targeted approach aims to spare healthy cells with low HER2 expression.

HER2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS HER3 HER3 HER3->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 4: Simplified HER2 signaling pathway targeted by ADCs.

Androgen Receptor Signaling Pathway in Prostate Cancer

PROTACs targeting the Androgen Receptor (AR) are being developed for the treatment of prostate cancer, particularly castration-resistant forms. These PROTACs induce the degradation of the AR protein, thereby inhibiting androgen-driven cancer cell growth.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP HSP90 HSP->AR ARE Androgen Response Element (ARE) AR_dimer->ARE Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription

Figure 5: Simplified Androgen Receptor signaling pathway targeted by PROTACs.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug development and nanotechnology. Its well-defined structure and advantageous physicochemical properties facilitate the creation of more homogeneous, soluble, and stable bioconjugates. The detailed protocols and workflows provided in this guide are intended to serve as a practical resource for the rational design and synthesis of next-generation therapeutics and diagnostics. As the field of targeted medicine continues to advance, the strategic use of discrete PEG linkers like this compound will undoubtedly play a crucial role in the development of safer and more effective treatments.

References

A Technical Guide to Amino-PEG12-alcohol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth guide provides comprehensive technical information on Amino-PEG12-alcohol, a versatile heterobifunctional linker crucial for advancing bioconjugation, drug delivery, and nanotechnology. Primarily aimed at researchers, scientists, and professionals in drug development, this document outlines its chemical properties, supplier details, and key applications, supported by experimental considerations and workflow visualizations.

Core Properties and CAS Number

This compound is a polyethylene glycol (PEG) derivative featuring a terminal primary amine group (-NH2) and a terminal hydroxyl group (-OH) separated by a 12-unit PEG spacer. This structure imparts water solubility and flexibility, making it an ideal linker for connecting molecules in aqueous environments.[1][2][3]

There are two CAS numbers frequently associated with this compound: 1345681-71-1 [1][4] and 933789-97-0 . Both are used by various chemical suppliers, and it is advisable to confirm the specific product details with the chosen vendor.

Quantitative Data Summary

The key quantitative specifications for this compound are summarized in the table below. Purity levels and molecular weight may slightly vary between suppliers and batches.

PropertyValueCitations
CAS Number 1345681-71-1 / 933789-97-0
Molecular Formula C24H51NO12
Molecular Weight ~545.67 g/mol
Purity >95% or >98%
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents

Key Applications and Experimental Protocols

This compound's bifunctional nature allows for a wide range of applications in bioconjugation and material science. The primary amine can be reacted with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds, while the hydroxyl group can be used for further derivatization.

Antibody-Drug Conjugate (ADC) Synthesis

In ADC development, this compound can serve as a hydrophilic linker connecting a cytotoxic drug to a monoclonal antibody. The PEG spacer enhances the ADC's solubility and pharmacokinetic properties.

Experimental Workflow for ADC Synthesis:

ADC_Synthesis cluster_drug_linker Drug-Linker Conjugation cluster_antibody_conjugation Antibody Conjugation Drug Cytotoxic Drug (with COOH) Activated_Drug Activated Drug (e.g., NHS ester) Drug->Activated_Drug EDC/NHS Linker This compound Drug_Linker Drug-Linker Conjugate Linker->Drug_Linker Activated_Drug->Drug_Linker Amine reaction ADC Antibody-Drug Conjugate Drug_Linker->ADC Conjugation to Ab Antibody Monoclonal Antibody (with reactive site) Antibody->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Detailed Methodologies:

A general protocol for conjugating a drug to an antibody via this compound involves a two-step process:

  • Drug-Linker Conjugation:

    • The cytotoxic drug, which typically possesses a carboxylic acid group, is first activated. This is commonly achieved using carbodiimide chemistry, for example, with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester.

    • The activated drug is then reacted with the primary amine of this compound in an appropriate organic solvent (e.g., DMSO or DMF) at a neutral to slightly basic pH (7-8.5). The reaction progress can be monitored by techniques like LC-MS or TLC.

    • The resulting drug-linker conjugate is purified to remove unreacted starting materials.

  • Antibody Conjugation:

    • The hydroxyl group on the drug-linker conjugate is then activated or modified to react with a suitable functional group on the antibody. For instance, it can be converted to a maleimide group to react with thiol groups on the antibody, which can be generated by reducing interchain disulfide bonds.

    • The purified drug-linker is incubated with the antibody under controlled conditions (pH, temperature, and stoichiometry) to form the final ADC.

    • The ADC is then purified using techniques such as size-exclusion chromatography (SEC) or dialysis to remove unconjugated drug-linker and other impurities.

PROTAC Synthesis

This compound is also a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length and composition are critical for the formation of a stable ternary complex and subsequent protein degradation.

Experimental Workflow for PROTAC Synthesis:

PROTAC_Synthesis POI_Ligand Protein of Interest (POI) Ligand Intermediate1 POI Ligand-Linker POI_Ligand->Intermediate1 Step 1: Amide Coupling E3_Ligand E3 Ligase Ligand PROTAC PROTAC Molecule E3_Ligand->PROTAC Linker This compound Linker->Intermediate1 Intermediate1->PROTAC Step 2: Second Coupling

Caption: General workflow for PROTAC synthesis.

Detailed Methodologies:

The synthesis of a PROTAC using this compound typically involves a stepwise approach:

  • First Ligand Attachment: One of the ligands (either for the protein of interest or the E3 ligase) is conjugated to one end of the this compound linker. For example, if the ligand has a carboxylic acid, it can be coupled to the amine of the linker using standard amide bond formation chemistry (e.g., with HATU or EDC/NHS).

  • Second Ligand Attachment: The remaining functional group on the linker-ligand intermediate (the hydroxyl group) is then modified or activated to react with the second ligand. This might involve converting the hydroxyl to a more reactive group, such as a tosylate or a mesylate, for subsequent nucleophilic substitution by the second ligand.

  • Purification: After each coupling step, purification by chromatography (e.g., HPLC) is essential to isolate the desired product.

Surface Modification of Nanoparticles

The properties of nanoparticles can be significantly enhanced by surface modification with PEG linkers like this compound. This process, known as PEGylation, can improve nanoparticle stability in biological fluids, reduce non-specific protein adsorption, and provide functional handles for attaching targeting molecules.

Experimental Workflow for Nanoparticle Surface Modification:

Nanoparticle_Modification NP Nanoparticle (e.g., Au, SiO2) Functionalized_NP Amine-Functionalized Nanoparticle NP->Functionalized_NP Surface Amination (e.g., APTES) PEGylated_NP PEGylated Nanoparticle Functionalized_NP->PEGylated_NP Linker Conjugation (this compound) Targeted_NP Targeted Nanoparticle PEGylated_NP->Targeted_NP Targeting Ligand Attachment

Caption: Workflow for nanoparticle surface modification.

Detailed Methodologies:

  • Nanoparticle Surface Functionalization: The surface of the nanoparticle must first be functionalized with groups that can react with the linker. For silica or metal oxide nanoparticles, this is often achieved by treating them with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), to introduce primary amine groups.

  • PEGylation: The amine-functionalized nanoparticles are then reacted with an activated form of this compound. For this, the hydroxyl end of the linker is typically converted to a group that reacts with amines, such as an NHS ester. The reaction is carried out in a suitable buffer, and excess linker is removed by centrifugation and washing.

  • Further Bioconjugation: The terminal amine group of the now-PEGylated nanoparticle is available for the covalent attachment of targeting ligands, imaging agents, or therapeutic molecules using appropriate crosslinking chemistry.

Supplier Information

This compound is commercially available from a variety of suppliers specializing in PEG linkers and bioconjugation reagents. Some of the prominent suppliers include:

  • MedKoo Biosciences

  • CD Bioparticles

  • AxisPharm

  • BroadPharm

  • MedChemExpress

  • PurePEG

  • TargetMol

It is recommended to request a certificate of analysis from the supplier to confirm the purity and identity of the product.

This guide provides a foundational understanding of this compound for its effective application in research and development. The provided workflows and experimental considerations should serve as a starting point for the design and execution of specific bioconjugation and material science projects.

References

The Dual Functionality of Amino-PEG12-alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amino-PEG12-alcohol is a heterobifunctional linker molecule that plays a critical role in modern bioconjugation, drug delivery, and proteomics.[1][2][3] Its structure, featuring a terminal primary amino group and a terminal hydroxyl group connected by a 12-unit polyethylene glycol (PEG) spacer, provides a versatile platform for covalently linking molecules. The PEG spacer enhances solubility and biocompatibility while providing spatial separation between the conjugated entities.[4][5] This guide provides a detailed examination of the distinct roles and reactivities of the terminal amino and hydroxyl groups, complete with experimental protocols and quantitative data to inform researchers in drug development and other scientific fields.

The Role and Reactivity of the Terminal Amino Group

The primary amine (-NH2) of this compound is a highly reactive nucleophile, making it the principal site for conjugation to a wide array of molecules. It readily reacts with electrophilic functional groups to form stable covalent bonds.

Amide Bond Formation: The Workhorse of Bioconjugation

The most common application of the terminal amino group is its reaction with carboxylic acids or their activated esters, such as N-hydroxysuccinimide (NHS) esters, to form a highly stable amide bond. This reaction is favored for its high efficiency and the exceptional stability of the resulting amide linkage under physiological conditions.

Key Characteristics of Amine-Based Conjugation:

  • High Reactivity: The primary amine efficiently reacts with NHS esters at neutral to slightly basic pH (7-9).

  • Bond Stability: Amide bonds are significantly more resistant to hydrolysis compared to ester bonds, providing greater stability for the final conjugate in biological environments.

  • Versatility: This chemistry is widely used to conjugate PEG linkers to proteins (via lysine residues or the N-terminus), peptides, and small molecule drugs.

Quantitative Data on Amine Reactivity

The efficiency of amide bond formation is crucial for achieving high yields of purified conjugate. The choice of coupling reagent significantly impacts the reaction outcome.

Coupling Reagent SystemTypical Yield (%)Key AdvantagesKey Disadvantages
EDC/NHS > 85%Water-soluble byproducts, mild reaction conditions.Requires careful pH control for optimal stability.
HATU > 90%High efficiency, fast reaction times, low racemization.Higher cost.
DCC/NHS > 80%High activation efficiency.Insoluble urea byproduct requires filtration.

Table 1: Comparison of common coupling reagents for the formation of amide bonds with PEG linkers.

Experimental Protocol: Conjugation of this compound to a Protein via NHS Ester

This protocol outlines the general procedure for labeling a protein with this compound that has been pre-activated with an NHS ester.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-activated this compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Equilibrate the vial of NHS-activated this compound to room temperature before opening to prevent moisture condensation.

  • Immediately before use, prepare a 10 mM stock solution of the NHS-activated PEG linker in anhydrous DMSO or DMF.

  • Add a 20-fold molar excess of the PEG linker solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench the reaction by adding the quenching buffer to consume any unreacted NHS-activated PEG.

  • Purify the PEGylated protein conjugate using a desalting column or dialysis to remove unreacted PEG and byproducts.

Signaling Pathway Visualization: PROTAC Formation

This compound is a commonly used linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG12 spacer plays a crucial role in optimizing the orientation and distance between the two proteins to facilitate the formation of a stable ternary complex.

PROTAC_Mechanism cluster_0 PROTAC Synthesis cluster_1 Mechanism of Action Amino_PEG12_OH This compound Target_Ligand Target Protein Ligand (Warhead) Amino_PEG12_OH->Target_Ligand Further derivatization (via -OH group) E3_Ligand E3 Ligase Ligand (e.g., with -COOH) E3_Ligand->Amino_PEG12_OH Amide bond formation (via -NH2 group) PROTAC PROTAC Molecule Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: Workflow of PROTAC synthesis and its mechanism of action.

The Role and Reactivity of the Terminal Hydroxyl Group

The terminal hydroxyl (-OH) group of this compound is less reactive than the amino group but offers a valuable secondary site for chemical modification. This allows for sequential or orthogonal conjugation strategies, where the amino group is reacted first, followed by modification of the hydroxyl group.

Activation of the Hydroxyl Group

To make the hydroxyl group reactive towards nucleophiles, it must first be "activated" by converting it into a better leaving group. Common activation strategies include:

  • Tosylation/Mesylation: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base converts the hydroxyl group into a tosylate or mesylate, respectively. These are excellent leaving groups for subsequent nucleophilic substitution reactions.

  • Oxidation: The primary alcohol can be oxidized to a carboxylic acid using oxidizing agents like Jones reagent or TEMPO. The resulting carboxyl group can then be coupled to an amine using standard carbodiimide chemistry (e.g., EDC/NHS).

Quantitative Data on Hydroxyl Group Functionalization

The efficiency of converting the hydroxyl group to other functionalities is critical for multi-step synthesis.

Conversion StepReagentsSolventYield (%)
Tosylation Tosyl Chloride, TriethylamineDichloromethane>95%
Mesylation Mesyl Chloride, TriethylamineDichloromethane99%
Azidation (from Tosylate) Sodium AzideDMF80 - 97%
Amination (from Azide) Zinc, Ammonium ChlorideTHF/Water82 - 99%

Table 2: Typical reaction yields for the functionalization of PEG hydroxyl groups.

Experimental Protocol: Tosylation of the Terminal Hydroxyl Group

This protocol describes the activation of the terminal hydroxyl group of a PEG linker by converting it to a tosylate.

Materials:

  • This compound (with the amino group protected, if necessary)

  • Tosyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and round-bottom flask

  • Ice bath

Procedure:

  • Dissolve the PEG-alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution in an ice bath to 0°C.

  • Add triethylamine (2-3 equivalents) to the solution and stir for 10 minutes.

  • Slowly add a solution of tosyl chloride (1.5-2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water to remove salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the PEG-tosylate.

Experimental Workflow Visualization: Antibody-Drug Conjugate (ADC) Synthesis

The dual functionality of this compound is highly advantageous in the synthesis of ADCs. The amino group can be used to attach the linker to a payload molecule (drug), while the hydroxyl group can be modified to create a reactive handle for conjugation to an antibody. For example, the hydroxyl can be converted to an azide for "click chemistry" with an alkyne-modified antibody.

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_antibody_mod Antibody Modification & Conjugation Drug_COOH Cytotoxic Drug with -COOH Drug_Linker_OH Drug-PEG12-OH Drug_COOH->Drug_Linker_OH Amide Coupling (EDC/NHS) Amino_PEG12_OH This compound Drug_Linker_N3 Drug-PEG12-Azide Drug_Linker_OH->Drug_Linker_N3 Tosylation then Azide Substitution Antibody_Alkyne Alkyne-modified mAb ADC Antibody-Drug Conjugate (ADC) Drug_Linker_N3->ADC Click Chemistry (CuAAC) Antibody Antibody (mAb) Antibody->Antibody_Alkyne Modification

References

Methodological & Application

Application Notes and Protocols for Protein Bioconjugation using Amino-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely established bioconjugation technique used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2][3][4][5] The covalent attachment of PEG chains can enhance protein stability, increase in vivo half-life, reduce immunogenicity, and improve solubility. This document provides a detailed protocol for the bioconjugation of proteins using Amino-PEG12-alcohol, a heterobifunctional linker.

The presence of both an amino and a hydroxyl group on the PEG linker allows for versatile, multi-step conjugation strategies. This protocol focuses on a common approach: the activation of a protein's surface carboxyl groups (from aspartic and glutamic acid residues) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by the covalent attachment of the amine group of the this compound linker. This method creates a stable amide bond between the protein and the PEG linker. The terminal hydroxyl group of the conjugated PEG remains available for subsequent modification, such as the attachment of a small molecule drug or an imaging agent.

Experimental Workflow

The overall experimental workflow for the bioconjugation of a protein with this compound via EDC/NHS chemistry is depicted below. This process involves the activation of the protein's carboxyl groups, conjugation with the amino-PEG linker, and subsequent purification of the PEGylated protein conjugate.

experimental_workflow cluster_activation Protein Activation cluster_conjugation Conjugation Reaction cluster_purification Purification Protein Protein Solution (in MES Buffer) Activated_Protein Activated Protein (with NHS esters) Protein->Activated_Protein Add EDC/NHS pH 5.0-6.0 15-30 min, RT EDC_NHS EDC and NHS (Activation Reagents) Conjugation PEG-Protein Conjugate (Reaction Mixture) Activated_Protein->Conjugation Add this compound pH 7.2-7.5 2-4h, RT or O/N, 4°C PEG_Linker This compound (in Reaction Buffer) Purification Purification by Chromatography (e.g., SEC) Conjugation->Purification Remove unreacted PEG and reagents Purified_Conjugate Purified PEG-Protein Conjugate Purification->Purified_Conjugate

Figure 1: Experimental workflow for protein conjugation with this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the PEGylation of a model protein. Note that these values should be optimized for each specific protein and application.

ParameterRecommended RangePurpose
Protein Concentration 1 - 10 mg/mLHigher concentrations can sometimes lead to intermolecular crosslinking.
Molar Ratio (EDC:NHS:Protein COOH) 2:1:1 to 10:5:1To achieve efficient activation of carboxyl groups.
Molar Ratio (this compound:Protein) 10:1 to 50:1A molar excess of the PEG linker drives the reaction towards completion. The optimal ratio should be determined empirically.
Activation pH 5.0 - 6.0 (MES Buffer)Optimal pH for EDC/NHS activation of carboxyl groups.
Conjugation pH 7.2 - 7.5 (PBS or Borate Buffer)Efficient reaction of NHS esters with primary amines occurs at neutral to slightly basic pH.
Reaction Time (Activation) 15 - 30 minutesSufficient time for the formation of the NHS-ester intermediate.
Reaction Time (Conjugation) 2 - 4 hours at Room Temp. or Overnight at 4°CReaction time can be adjusted based on protein stability and desired degree of PEGylation.
Quenching Reagent Tris or Glycine (50-100 mM final conc.)To stop the reaction by consuming unreacted NHS esters.
Expected Conjugation Efficiency 40 - 80%Highly dependent on the protein, number of accessible carboxyl groups, and reaction conditions.
Protein Recovery > 70%Dependent on the purification method and protein stability.

Experimental Protocols

Materials and Reagents
  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., Size Exclusion Chromatography - SEC)

  • Dialysis tubing or cassettes

Protocol 1: Protein Activation with EDC/NHS
  • Prepare Protein Solution: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Activation Buffer via dialysis or desalting column.

  • Prepare Activation Reagents: Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activate Protein: Add the EDC and NHS stock solutions to the protein solution. A typical molar excess is 5-20 fold for both EDC and NHS over the amount of protein.

  • Incubate: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Protocol 2: Conjugation of Activated Protein with this compound
  • Prepare PEG Linker: Dissolve the this compound in Conjugation Buffer.

  • Adjust pH: Increase the pH of the activated protein solution to 7.2-7.5 by adding the Conjugation Buffer.

  • Add PEG Linker: Add the this compound solution to the activated protein solution. A 10- to 50-fold molar excess of the PEG linker over the protein is a common starting point.

  • Incubate: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for an additional 30 minutes.

Protocol 3: Purification of the PEGylated Protein
  • Remove Unreacted Reagents: The purification of the PEGylated protein is crucial to remove unreacted PEG linker and byproducts.

  • Size Exclusion Chromatography (SEC): SEC is a highly effective method for separating the larger PEG-protein conjugate from the smaller, unreacted PEG molecules and other reaction components.

  • Ion Exchange Chromatography (IEX): IEX can be used to separate PEGylated proteins based on differences in their surface charge compared to the unmodified protein.

  • Dialysis: Dialysis can be used to remove small molecule impurities, but it is less effective at removing unreacted PEG linker, especially if it is of a similar molecular weight to the protein.

Characterization of PEGylated Protein

After purification, the extent of PEGylation and the integrity of the conjugate should be assessed using various analytical techniques.

Characterization MethodInformation Obtained
SDS-PAGE Estimation of the increase in molecular weight and assessment of purity.
Size Exclusion Chromatography (SEC-HPLC) Determination of the hydrodynamic radius, purity, and presence of aggregates.
Mass Spectrometry (MS) Accurate determination of the molecular weight and the degree of PEGylation (number of PEG chains per protein).
Peptide Mapping Identification of the specific amino acid residues that have been PEGylated.

Signaling Pathway Context

The application of PEGylated proteins often involves their interaction with specific signaling pathways. For instance, a PEGylated growth factor might be designed to have a longer circulating half-life, leading to sustained activation of its corresponding receptor and downstream signaling cascade.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PEG_Protein PEGylated Protein (e.g., Growth Factor) Receptor Cell Surface Receptor PEG_Protein->Receptor Binding & Activation Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Cascade TF Transcription Factor Kinase2->TF Activation Gene_Expression Target Gene Expression TF->Gene_Expression Regulation

Figure 2: Generalized signaling pathway activation by a PEGylated protein.

Troubleshooting

IssuePossible CauseSuggested Solution
Low PEGylation Efficiency Inactive EDC/NHSUse fresh, high-quality reagents. Prepare stock solutions immediately before use.
Inaccessible Carboxyl GroupsDenature and refold the protein under controlled conditions (if feasible) to expose more carboxyl groups.
Suboptimal pHEnsure the activation and conjugation steps are performed at the recommended pH values.
Protein Precipitation High Protein ConcentrationReduce the protein concentration during the conjugation reaction.
Intermolecular CrosslinkingDecrease the molar ratio of EDC/NHS to the protein.
Heterogeneous Product Non-specific reactionsOptimize the reaction time and temperature to control the extent of PEGylation. Further purification may be required.

References

Application Notes and Protocols for Utilizing Amino-PEG12-alcohol as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC. Among the various linker types, polyethylene glycol (PEG) linkers, such as Amino-PEG12-alcohol, offer distinct advantages due to their hydrophilicity, flexibility, and biocompatibility.

This compound is a bifunctional PEG linker containing a terminal amine group and a terminal hydroxyl group, connected by a 12-unit PEG chain. This structure provides a versatile scaffold for the synthesis of PROTACs, enabling the conjugation of a POI ligand and an E3 ligase ligand. The hydrophilic nature of the PEG chain can enhance the aqueous solubility and cell permeability of the resulting PROTAC, which is often a challenge for these relatively large molecules. The flexibility of the 12-unit PEG chain can also facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a crucial step for efficient ubiquitination and subsequent degradation.

These application notes provide a comprehensive overview of the use of this compound as a PROTAC linker, including its synthesis, characterization, and application in the development of potent and selective protein degraders. Detailed protocols for key experiments are provided to guide researchers in the evaluation of PROTACs incorporating this linker.

Signaling Pathway of PROTAC Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data Presentation

The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. The key parameters used to quantify this activity are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following table provides a representative example of the degradation data for a hypothetical PROTAC, "PROTAC-X," which utilizes an this compound linker to target a protein of interest (POI-X) for degradation via the Cereblon (CRBN) E3 ligase.

PROTACTarget ProteinE3 Ligase LigandLinkerCell LineDC50 (nM)Dmax (%)
PROTAC-X POI-XPomalidomideThis compoundHEK29315>95
Control POI-XPomalidomide(No Linker)HEK293>10,000<10

Note: The data presented in this table is hypothetical and serves as an illustrative example of how to present quantitative data for a PROTAC. Actual DC50 and Dmax values will vary depending on the specific target protein, ligands, and cell line used.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC using this compound, where one ligand is attached via an amide bond and the other via a different coupling chemistry (e.g., etherification).

Materials:

  • This compound

  • POI ligand with a carboxylic acid functional group

  • E3 ligase ligand with a leaving group (e.g., a halogen)

  • Coupling agents (e.g., HATU, HOBt, EDC)

  • Base (e.g., DIPEA, triethylamine)

  • Solvents (e.g., DMF, DMSO)

  • Purification supplies (e.g., HPLC)

Workflow Diagram:

Synthesis_Workflow Start Start Step1 Couple POI Ligand (Amide Bond Formation) Start->Step1 Purification1 Purify Intermediate Step1->Purification1 Step2 Couple E3 Ligase Ligand (e.g., Williamson Ether Synthesis) Purification1->Step2 Purification2 Purify Final PROTAC Step2->Purification2 Characterization Characterize PROTAC (LC-MS, NMR) Purification2->Characterization End End Characterization->End

Caption: General workflow for PROTAC synthesis.

Procedure:

  • Step 1: Coupling of the POI Ligand a. Dissolve the POI ligand with a carboxylic acid (1 equivalent) and this compound (1.1 equivalents) in DMF. b. Add a coupling agent such as HATU (1.2 equivalents) and a base such as DIPEA (2 equivalents). c. Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS. d. Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). e. Purify the resulting intermediate (POI-Linker) by flash column chromatography or preparative HPLC.

  • Step 2: Coupling of the E3 Ligase Ligand a. Dissolve the purified POI-Linker intermediate (1 equivalent) in a suitable solvent such as DMF. b. Add a base such as sodium hydride (1.2 equivalents) to deprotonate the terminal alcohol of the PEG linker. c. Add the E3 ligase ligand with a leaving group (1.1 equivalents). d. Stir the reaction at room temperature or heat as necessary, monitoring by LC-MS. e. Once the reaction is complete, quench with water and extract the final PROTAC product. f. Purify the final PROTAC by preparative HPLC.

  • Characterization: a. Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Protocol 2: Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Workflow Diagram:

Western_Blot_Workflow Start Start Cell_Culture Cell Culture & Treatment Start->Cell_Culture Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Membrane Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Caption: Western Blot experimental workflow.

Procedure:

  • Cell Culture and Treatment: a. Plate cells in 6-well plates at a density that allows for 70-80% confluency on the day of treatment. b. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS. b. Lyse the cells with lysis buffer and collect the lysates. c. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize the protein concentrations of all samples. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a membrane. d. Block the membrane with a suitable blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody. g. Detect the protein bands using a chemiluminescent substrate and an imaging system. h. Strip the membrane and re-probe with an antibody against a loading control.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein levels to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle control. d. Determine the DC50 and Dmax values from the dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability, to assess the cytotoxic effects of the PROTAC.

Materials:

  • Cells and culture medium

  • 96-well plates

  • PROTAC compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: a. Treat the cells with a serial dilution of the PROTAC (e.g., 0.01 nM to 100 µM) and a vehicle control. b. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: a. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: a. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: a. Measure the absorbance at 570 nm using a 96-well plate reader.

  • Data Analysis: a. Subtract the background absorbance from a blank well. b. Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC50 value.

Conclusion

This compound is a valuable and versatile linker for the development of PROTACs. Its hydrophilic and flexible nature can contribute to improved physicochemical properties and potent degradation activity. The protocols and information provided in these application notes offer a comprehensive guide for researchers to synthesize, evaluate, and optimize PROTACs utilizing this promising linker, thereby accelerating the discovery of novel protein degraders for therapeutic applications.

Surface Modification of Nanoparticles with Amino-PEG12-alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone technique in nanomedicine and drug delivery.[1] PEGylation creates a hydrophilic protective layer around nanoparticles, which can enhance their stability in biological fluids, reduce non-specific protein adsorption (biofouling), and prolong systemic circulation time by evading the mononuclear phagocyte system.[1][2] This "stealth" characteristic is crucial for enabling nanoparticles to effectively reach their target tissues.[2][3]

Amino-PEG12-alcohol is a heterobifunctional, water-soluble PEG linker ideal for nanoparticle surface modification. It possesses a terminal primary amine group (NH2) and a terminal hydroxyl group (-OH). The amine group allows for covalent conjugation to nanoparticles with surface carboxyl groups or activated esters (like NHS esters), while the hydroxyl group can be used for further derivatization if desired. This application note provides detailed protocols for the surface modification of carboxylated nanoparticles with this compound, methods for characterization, and expected quantitative outcomes.

Applications

The functionalization of nanoparticles with this compound is primarily aimed at improving their in vivo performance for applications such as:

  • Drug Delivery: Creating long-circulating nanocarriers for systemic delivery of therapeutics, including small molecules and biologics. The enhanced circulation can lead to increased accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

  • Gene Delivery: Improving the stability and circulation time of non-viral gene vectors.

  • Medical Imaging: Enhancing the performance of nanoparticle-based contrast agents for modalities like MRI.

  • Targeted Therapies: The terminal hydroxyl group of the PEG linker can be further modified to attach targeting ligands (e.g., antibodies, peptides) for active targeting of specific cells or tissues.

Quantitative Data Summary

Successful surface modification with this compound leads to predictable changes in the physicochemical properties of the nanoparticles. The following table summarizes typical quantitative data for a model 100 nm carboxylated nanoparticle before and after modification.

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)PEG Grafting Density (PEG chains/nm²)
Carboxylated Nanoparticles (Initial)100 ± 5< 0.15-35 ± 50
PEGylated Nanoparticles (Final)115 ± 5< 0.20-5 ± 30.5 - 2.0

Note: Values are illustrative and can vary based on the nanoparticle core material, initial surface chemistry, and reaction conditions.

Experimental Protocols

This section details the protocol for conjugating this compound to nanoparticles with surface carboxylic acid groups using a two-step carbodiimide reaction involving EDC and NHS.

Materials and Reagents
  • Carboxylated Nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS) for better water solubility

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Deionized (DI) water

  • Centrifugal filter units (with appropriate molecular weight cut-off)

  • pH meter, vortex mixer, and centrifuge

Protocol 1: Nanoparticle Surface Activation and PEGylation

This protocol is designed for a typical lab-scale reaction. Adjust volumes and amounts as needed.

Step 1: Activation of Carboxyl Groups

  • Resuspend carboxylated nanoparticles in 0.1 M MES buffer (pH 6.0) to a concentration of 10 mg/mL.

  • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 15 mg/mL) in cold MES buffer immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.

  • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the surface carboxyl groups on the nanoparticles. Calculation of surface groups may require prior characterization or estimation based on synthesis protocols.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle, continuous mixing to form reactive NHS esters on the nanoparticle surface.

Step 2: Conjugation with this compound

  • Dissolve this compound in PBS (pH 7.4) to a desired concentration (e.g., 20 mg/mL).

  • Add the activated nanoparticles (from Step 1) to the this compound solution. A 10 to 50-fold molar excess of the PEG linker relative to the nanoparticle surface groups is recommended to drive the reaction to completion.

  • Ensure the final pH of the reaction mixture is between 7.2 and 8.0 for optimal reaction of the amine group with the NHS ester. Adjust with PBS if necessary.

  • Allow the conjugation reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with continuous gentle mixing.

Step 3: Quenching and Purification

  • To quench the reaction and deactivate any remaining NHS esters, add a quenching solution (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purify the PEGylated nanoparticles from excess reagents and byproducts. Centrifugation is a common method:

    • Pellet the nanoparticles by centrifugation (speed and time depend on nanoparticle size and density).

    • Remove the supernatant containing unreacted PEG and other reagents.

    • Resuspend the nanoparticle pellet in fresh PBS or DI water.

  • Repeat the washing (centrifugation and resuspension) cycle at least three times to ensure complete removal of impurities.

  • For smaller nanoparticles that are difficult to pellet, use centrifugal filter units with a molecular weight cut-off that retains the nanoparticles while allowing the smaller PEG molecules to pass through.

  • Resuspend the final purified PEGylated nanoparticles in a suitable buffer for storage and characterization.

Characterization Methods

1. Hydrodynamic Diameter and Polydispersity Index (PDI)

  • Technique: Dynamic Light Scattering (DLS).

  • Purpose: To measure the increase in nanoparticle size due to the attached PEG chains and to assess the size distribution of the sample. A slight increase in PDI is expected but should remain in an acceptable range (typically < 0.3) for biomedical applications.

2. Surface Charge

  • Technique: Zeta Potential Measurement.

  • Purpose: To confirm the shielding of the negatively charged carboxyl groups by the neutral PEG chains. A successful PEGylation will result in a shift of the zeta potential from highly negative (e.g., -35 mV) towards neutral (e.g., -5 mV).

3. Confirmation of PEGylation

  • Technique: Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Purpose: To detect the characteristic peaks of the PEG chains (e.g., C-O-C ether stretch in FTIR) on the nanoparticle surface. For NMR, the sample may need to be dissolved or the PEG cleaved from the surface.

4. Quantification of PEG Grafting Density

  • Technique: Thermogravimetric Analysis (TGA) or Quantitative NMR (qNMR).

  • Purpose: TGA measures the weight loss of the sample as it is heated, allowing for quantification of the organic PEG layer on an inorganic nanoparticle core. qNMR can be used to quantify the total amount of PEG after dissolving the nanoparticles. Alternatively, colorimetric assays like the ninhydrin assay can quantify the reduction in available primary amines on a surface after conjugation, though this is more applicable when starting with an amine-functionalized particle.

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification start Carboxylated Nanoparticles in MES Buffer add_edc_nhs Add EDC and NHS (15-30 min incubation) start->add_edc_nhs activated_np NHS-Ester Activated Nanoparticles add_edc_nhs->activated_np mix Mix and React (2-4 hours) activated_np->mix peg_solution This compound in PBS (pH 7.4) peg_solution->mix quench Quench Reaction (e.g., with Glycine) mix->quench wash Wash via Centrifugation (3x with PBS) quench->wash final_product Purified PEGylated Nanoparticles wash->final_product

Caption: Experimental workflow for nanoparticle PEGylation.

signaling_pathway cluster_np Nanoparticle Surface cluster_reagents Reagents cluster_intermediates Intermediates cluster_final Final Product np_cooh R-COOH (Carboxyl Group) o_acylisourea O-acylisourea intermediate (unstable) np_cooh->o_acylisourea + EDC edc EDC nhs NHS peg H₂N-PEG₁₂-OH (this compound) final_product R-CO-NH-PEG₁₂-OH (Stable Amide Bond) peg->final_product nhs_ester R-CO-NHS (NHS Ester) o_acylisourea->nhs_ester + NHS nhs_ester->final_product + H₂N-PEG₁₂-OH

Caption: Chemical pathway for EDC/NHS mediated conjugation.

References

Application Notes and Protocols for Coupling Carboxylic Acids to Amino-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized bioconjugation technique in drug development and research. It enhances the therapeutic properties of molecules by improving solubility, increasing in vivo stability, and reducing immunogenicity. This document provides detailed application notes and protocols for the coupling of carboxylic acids to Amino-PEG12-alcohol, a monodisperse PEG linker with a terminal amine and a terminal hydroxyl group. The primary method detailed is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a stable amide bond.

These protocols are designed to be a comprehensive guide for researchers, offering insights into reaction mechanisms, optimization, purification, and characterization of the resulting PEGylated conjugate.

Principle of the Reaction: EDC/NHS Amide Coupling

The coupling of a carboxylic acid to the primary amine of this compound is most commonly achieved via a two-step process mediated by EDC and NHS.

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: This intermediate readily reacts with NHS to form a more stable, amine-reactive NHS ester. This activated ester is less susceptible to hydrolysis in aqueous environments compared to the O-acylisourea intermediate.[1][2]

  • Amide Bond Formation: The NHS ester then reacts with the primary amine of the this compound, forming a stable amide bond and releasing NHS.

This two-step approach generally leads to higher coupling efficiencies and fewer side products compared to using EDC alone.[1]

EDC_NHS_Coupling cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid Carboxylic Acid (R-COOH) O_acylisourea O-acylisourea intermediate (unstable) Carboxylic_Acid->O_acylisourea + Step 1: Activation EDC EDC EDC->O_acylisourea Isourea_byproduct Isourea byproduct (soluble) EDC->Isourea_byproduct forms NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_acylisourea->NHS_Ester + Step 2: Stabilization O_acylisourea->Isourea_byproduct hydrolysis (side reaction) NHS NHS NHS->NHS_Ester Final_Product Final Conjugate (R-CONH-PEG-OH) NHS_Ester->Final_Product + Step 3: Coupling Released_NHS NHS NHS_Ester->Released_NHS Amino_PEG This compound (H2N-PEG-OH) Amino_PEG->Final_Product Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Carboxylic Acid, this compound, EDC, NHS) Start->Prepare_Reagents Activation Activation Step (Carboxylic Acid + EDC + NHS) Prepare_Reagents->Activation Coupling Coupling Step (Activated Acid + this compound) Activation->Coupling Monitor Monitor Reaction (TLC / LC-MS) Coupling->Monitor Monitor->Coupling Incomplete Workup Work-up / Quenching Monitor->Workup Complete Purification Purification (Column Chromatography / HPLC) Workup->Purification Characterization Characterization (¹H NMR, MS) Purification->Characterization End End Characterization->End Troubleshooting Start Low / No Product Check_Reagents Are EDC/NHS fresh? Start->Check_Reagents Check_pH Is pH correct for each step? Check_Reagents->Check_pH Yes Solution_Reagents Use fresh, dry reagents Check_Reagents->Solution_Reagents No Check_Buffer Are buffers amine-free? Check_pH->Check_Buffer Yes Solution_pH Adjust pH: Activation: 4.7-6.0 Coupling: 7.2-8.0 Check_pH->Solution_pH No Check_Stoichiometry Is molar ratio of reagents optimal? Check_Buffer->Check_Stoichiometry Yes Solution_Buffer Use MES and PBS buffers Check_Buffer->Solution_Buffer No Solution_Stoichiometry Optimize molar ratios (e.g., increase excess of activated acid) Check_Stoichiometry->Solution_Stoichiometry No

References

Application Notes and Protocols for Site-Specific Protein Modification with Amino-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins with polyethylene glycol (PEG), or PEGylation, is a premier strategy for enhancing the therapeutic properties of protein-based drugs. By covalently attaching PEG chains to a specific site on a protein, it is possible to improve its pharmacokinetic and pharmacodynamic profile, including increased serum half-life, enhanced stability, reduced immunogenicity, and improved solubility.[1] This document provides detailed application notes and protocols for the site-specific modification of proteins using Amino-PEG12-alcohol, a hydrophilic linker with a terminal amino group for conjugation and a hydroxyl group for potential further derivatization.[2][3]

These protocols focus on two highly specific and versatile enzymatic methods: Sortase-mediated ligation (SML) and Transglutaminase (TGase)-catalyzed conjugation. Additionally, a chemical approach targeting the N-terminus of a protein is described. While specific quantitative data for this compound is limited in published literature, this guide provides robust protocols and representative data based on the use of similar amino-PEG reagents. Optimization for your specific protein and application is recommended.

Key Applications

  • Prolonging Plasma Half-Life: Increasing the hydrodynamic radius of a protein to reduce renal clearance.[4]

  • Reducing Immunogenicity: Masking potential epitopes on the protein surface.[4]

  • Enhancing Stability: Protecting the protein from proteolytic degradation.

  • Improving Solubility: The hydrophilic nature of the PEG chain can improve the solubility of aggregation-prone proteins.

Quantitative Data Summary

The following tables summarize representative quantitative data for site-specific PEGylation using amino-PEG reagents. Note that these values are illustrative and will vary depending on the protein, reaction conditions, and the specific PEG reagent used.

Table 1: Comparison of Site-Specific PEGylation Methods with Amino-PEG Reagents

MethodTarget SiteTypical YieldPurity of Mono-PEGylated ProductKey AdvantagesKey Disadvantages
Sortase-mediated Ligation C-terminal LPXTG motif or N-terminal Glycine>90%>95%Highly specific, mild reaction conditions.Requires protein engineering to introduce recognition motif.
Transglutaminase-catalyzed Conjugation Glutamine (Q) residues60-90%>90%Specific for accessible glutamine residues, can modify native proteins.Specificity can be influenced by protein conformation.
N-terminal Reductive Amination N-terminal α-amine~85% (for N-terminal specificity)Variable, may produce some lysine-modified side productsTargets the unique N-terminus, pH control enhances specificity.Potential for side reactions at lysine residues if pH is not optimal.

Table 2: Characterization of a Model Protein (e.g., Interferon-beta) PEGylated with an Amino-PEG Reagent

ParameterUnmodified ProteinPEGylated ProteinReference
Molecular Weight (SDS-PAGE) ~22 kDaApparent MW > 30 kDa
In Vitro Bioactivity 100%50-70% of unmodified
Serum Half-life (Animal Model) ~10 hours> 48 hours
Immunogenicity (NABs) PresentReduced levels of Neutralizing Antibodies

Experimental Protocols

Protocol 1: Site-Specific C-terminal PEGylation using Sortase-Mediated Ligation (SML)

This protocol describes the covalent attachment of this compound to the C-terminus of a target protein containing a Sortase A (SrtA) recognition motif (LPXTG). The amine group of the PEG reagent acts as a nucleophile, attacking the thioacyl intermediate formed between SrtA and the protein.

Materials:

  • Target protein with a C-terminal LPXTG-His6 tag (e.g., 1 mg/mL in Tris-HCl buffer)

  • This compound

  • Sortase A (SrtA), pentamutant for higher activity is recommended

  • Tris buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5)

  • Quenching buffer (50 mM Tris-HCl, 150 mM NaCl, 50 mM EDTA, pH 8.0)

  • IMAC (Immobilized Metal Affinity Chromatography) resin

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the target protein, this compound, and SrtA in Tris buffer. A typical molar ratio is 1:10:1 (Protein:PEG:SrtA).

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle shaking. The reaction progress can be monitored by SDS-PAGE.

  • Quenching: Stop the reaction by adding the quenching buffer. The EDTA will chelate the Ca2+ ions, inactivating the SrtA.

  • Purification:

    • IMAC Purification: To remove the His-tagged SrtA and any unreacted protein, pass the reaction mixture over an IMAC resin. The PEGylated protein, which has lost its His-tag during the reaction, will be in the flow-through.

    • SEC Purification: To remove excess this compound, further purify the flow-through from the IMAC step using a size-exclusion chromatography column.

  • Characterization: Analyze the purified PEGylated protein by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to verify the covalent modification.

Protocol 2: Site-Specific Modification of Glutamine Residues using Transglutaminase (TGase)

This protocol utilizes microbial transglutaminase (mTGase) to catalyze the formation of a stable isopeptide bond between the γ-carboxamide group of a protein's glutamine residue and the primary amine of this compound.

Materials:

  • Target protein containing accessible glutamine residues (e.g., 1 mg/mL in phosphate buffer)

  • This compound

  • Microbial Transglutaminase (mTGase)

  • Phosphate buffer (50 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • Stop solution (e.g., 0.1 M hydroxylamine or a specific TGase inhibitor)

  • Ion-Exchange Chromatography (IEX) or Size-Exclusion Chromatography (SEC) column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the target protein, this compound, and mTGase in phosphate buffer. A typical molar ratio is 1:20:1 (Protein:PEG:mTGase).

  • Incubation: Incubate the reaction mixture at 37°C for 1-3 hours. Monitor the reaction progress by SDS-PAGE.

  • Stopping the Reaction: Add the stop solution to inactivate the mTGase.

  • Purification: Purify the PEGylated protein from unreacted protein, PEG reagent, and enzyme using either IEX or SEC. The choice of method will depend on the isoelectric point and size differences between the components.

  • Characterization: Confirm the PEGylation and determine the site(s) of modification using SDS-PAGE and mass spectrometry-based peptide mapping.

Protocol 3: N-terminal Reductive Amination

This chemical method targets the α-amino group at the N-terminus of a protein. The reaction is performed at a slightly acidic pH to favor the reactivity of the N-terminal amine over the ε-amino groups of lysine residues.

Materials:

  • Target protein (e.g., 1 mg/mL in acetate buffer)

  • This compound (pre-activated with an aldehyde or ketone, or used in the presence of a coupling agent like EDC/NHS to react with a carboxylated protein)

  • Sodium cyanoborohydride (NaCNBH3)

  • Acetate buffer (100 mM sodium acetate, pH 5.0-6.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or Size-Exclusion Chromatography (SEC) column

Procedure:

  • Activation of this compound (if necessary): If not using a pre-activated PEG, the hydroxyl group can be oxidized to an aldehyde, or the amino group can be used to react with a carboxylated protein via EDC/NHS chemistry. For this protocol, we will assume the use of a pre-activated aldehyde-PEG derivative for simplicity, which would be analogous to using this compound after its conversion to an aldehyde.

  • Reaction Setup: Dissolve the protein in acetate buffer. Add the aldehyde-activated this compound at a 5 to 20-fold molar excess.

  • Reduction: Add a fresh solution of sodium cyanoborohydride to a final concentration of 20-50 mM.

  • Incubation: Incubate the reaction at room temperature for 4-24 hours.

  • Quenching: Quench the reaction by adding the quenching solution.

  • Purification: Remove unreacted PEG and reducing agent by extensive dialysis or by using a SEC column.

  • Characterization: Analyze the product by SDS-PAGE, IEX, and mass spectrometry to determine the degree and site of PEGylation.

Visualizations

G Experimental Workflow for Sortase-Mediated PEGylation cluster_protein Protein Preparation cluster_reagents Reagents cluster_reaction Ligation Reaction cluster_purification Purification cluster_analysis Analysis Protein Target Protein (with LPXTG-His6 tag) Mix Combine Protein, PEG, SrtA in Reaction Buffer Protein->Mix PEG This compound PEG->Mix SrtA Sortase A SrtA->Mix Incubate Incubate at RT Mix->Incubate IMAC IMAC Purification (Remove SrtA and unreacted protein) Incubate->IMAC SEC SEC Purification (Remove excess PEG) IMAC->SEC Analysis Characterization (SDS-PAGE, Mass Spec) SEC->Analysis

Caption: Workflow for site-specific C-terminal protein PEGylation using Sortase A.

G JAK-STAT Signaling Pathway Cytokine Cytokine (e.g., Interferon) Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment pJAK p-JAK JAK->pJAK Autophosphorylation pSTAT p-STAT STAT->pSTAT pJAK->Receptor Phosphorylation pJAK->STAT Phosphorylation Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Regulation

Caption: Simplified diagram of the JAK-STAT signaling pathway activated by cytokines.

G Transglutaminase-Catalyzed PEGylation cluster_protein Protein cluster_reagents Reagents cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis Protein Target Protein (with accessible Gln) Mix Combine Protein, PEG, TGase in Reaction Buffer Protein->Mix PEG This compound PEG->Mix TGase Transglutaminase TGase->Mix Incubate Incubate at 37°C Mix->Incubate Purify IEX or SEC Purification (Remove enzyme and excess reagents) Incubate->Purify Analysis Characterization (SDS-PAGE, Mass Spec) Purify->Analysis

Caption: Workflow for site-specific protein modification using transglutaminase.

Disclaimer

The quantitative data presented in this document is for illustrative purposes and is based on published results for similar amino-PEG reagents. The optimal reaction conditions, yields, and final product characteristics for PEGylation with this compound will be protein-specific and require empirical determination.

References

Application Note: Protocols for the Conjugation of Amino-PEG12-alcohol to Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyethylene glycol (PEG) linkers are widely utilized in drug development and bioconjugation to improve the pharmacokinetic and pharmacodynamic properties of small molecules, peptides, and proteins. Amino-PEG12-alcohol is a versatile, monodisperse PEG linker featuring a terminal primary amine and a hydroxyl group.[1][2] The primary amine allows for covalent attachment to various functional groups on small molecules, while the hydrophilic PEG spacer can enhance solubility, increase serum half-life, and reduce immunogenicity.[3] The terminal hydroxyl group offers a site for further derivatization if required.[2][4]

This document provides detailed protocols for two common methods for conjugating the primary amine of this compound to small molecules:

  • Amide Bond Formation: For small molecules containing a carboxylic acid, using EDC/NHS chemistry.

  • Secondary Amine Formation: For small molecules containing an aldehyde or ketone, via reductive amination.

Protocols for purification and characterization of the final conjugate are also described.

General Experimental Workflow

The overall process for conjugating this compound to a small molecule (SM) involves the reaction, purification, and characterization of the final conjugate.

G cluster_start Starting Materials cluster_reaction Conjugation Reaction cluster_purification Purification cluster_end Final Product SM Small Molecule (with COOH, CHO, or C=O) Reaction Select Protocol: 1. EDC/NHS Coupling 2. Reductive Amination SM->Reaction PEG This compound PEG->Reaction Purify Purify Conjugate (SEC, RP-HPLC, etc.) Reaction->Purify Characterize Characterize (MS, NMR) Purify->Characterize FinalProduct SM-PEG12-alcohol Conjugate Characterize->FinalProduct

Caption: General workflow for small molecule-PEG conjugation.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol is suitable for small molecules containing a carboxylic acid functional group. The reaction proceeds by activating the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester, which then readily reacts with the primary amine of this compound to form a stable amide bond.

G SM_COOH Small Molecule-COOH Activated_Ester SM-CO-NHS Ester (Active Intermediate) SM_COOH->Activated_Ester Activation EDC_NHS EDC + NHS (pH 4.5-6.0) EDC_NHS->Activated_Ester Final_Conjugate SM-CONH-PEG12-OH (Stable Amide Bond) Activated_Ester->Final_Conjugate Coupling (pH 7.2-8.5) Amino_PEG H₂N-PEG12-OH Amino_PEG->Final_Conjugate

Caption: EDC/NHS coupling pathway for amide bond formation.

Materials
  • Small molecule with a carboxylic acid (SM-COOH)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.4, or 0.1 M borate buffer, pH 8.5

  • Quenching Solution: 1 M Hydroxylamine or 1 M Tris buffer, pH 8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction vessel and magnetic stirrer

Experimental Protocol
  • Preparation: Bring all reagents to room temperature before use.

  • Dissolution: Dissolve the SM-COOH in a minimal amount of anhydrous DMF or DMSO. Dilute this solution with Activation Buffer to the desired final concentration.

  • Activation: Add NHS to the SM-COOH solution (see table below for molar ratios). Stir to dissolve.

  • Add EDC to the reaction mixture. Allow the activation reaction to proceed for 15-60 minutes at room temperature.

  • Conjugation: In a separate vial, dissolve the this compound in the Coupling Buffer.

  • Add the this compound solution to the activated small molecule mixture. Adjust the pH of the reaction to 7.2-8.5 if necessary using the Coupling Buffer.

  • Allow the reaction to stir for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by LC-MS or TLC.

  • Quenching: Quench any unreacted NHS esters by adding the Quenching Solution and incubating for 15-30 minutes.

  • Purification: Proceed immediately to purification of the SM-PEG12-alcohol conjugate (see Purification section).

Recommended Reaction Parameters
ParameterRecommended ValueNotes
Solvent DMF, DMSO, CH₂Cl₂, THFUse dry, water-miscible organic solvents.
SM-COOH:EDC:NHS 1 : 1.2 : 1.2 (equivalents)A slight excess of coupling reagents is common.
Activated SM:Amino-PEG 1 : 1.1 - 1.5 (equivalents)A slight excess of the amine can drive the reaction.
Activation pH 4.5 - 6.0EDC crosslinking is most efficient in acidic conditions.
Coupling pH 7.2 - 8.5Efficient reaction between NHS ester and primary amine.
Reaction Time 3 - 24 hoursVaries depending on the reactivity of the small molecule.
Temperature Room Temperature or 4°C

Protocol 2: Secondary Amine Formation via Reductive Amination

This protocol is suitable for small molecules containing an aldehyde or ketone functional group. The reaction involves the formation of an intermediate imine (Schiff base) between the carbonyl group of the small molecule and the amine of the PEG, which is then reduced in situ by a mild reducing agent to form a stable secondary amine linkage.

G SM_CHO Small Molecule-CHO (Aldehyde or Ketone) Imine_Intermediate SM-CH=N-PEG12-OH (Imine Intermediate) SM_CHO->Imine_Intermediate Imine Formation (pH 6-7, reversible) Amino_PEG H₂N-PEG12-OH Amino_PEG->Imine_Intermediate Final_Conjugate SM-CH₂-NH-PEG12-OH (Stable Secondary Amine) Imine_Intermediate->Final_Conjugate Reduction Reducer Reducing Agent (e.g., NaBH₃CN) Reducer->Final_Conjugate

Caption: Reductive amination pathway for secondary amine formation.

Materials
  • Small molecule with an aldehyde or ketone (SM-CHO or SM-COR)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Reaction Buffer: 0.1 M HEPES or PBS, pH 6.0-7.5

  • Anhydrous methanol (MeOH) or other suitable solvent

  • Quenching Solution (e.g., acetone or 1 M Tris buffer)

  • Reaction vessel and magnetic stirrer

Experimental Protocol
  • Preparation: Ensure all glassware is dry and reagents are ready for use.

  • Dissolution: Dissolve the carbonyl-containing small molecule and this compound in the Reaction Buffer (see table for molar ratios). A co-solvent like methanol may be used to aid solubility.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The equilibrium can be shifted toward imine formation by removing water, although this is often not necessary in one-pot reactions.

  • Reduction: In a separate vial, carefully dissolve the reducing agent (e.g., NaBH₃CN) in the reaction buffer or methanol.

  • Slowly add the reducing agent solution to the reaction mixture. Caution: NaBH₃CN is highly toxic. Handle with appropriate safety precautions in a fume hood.

  • Let the reaction proceed for 2-24 hours at room temperature. Monitor progress by LC-MS or TLC.

  • Quenching: Quench any excess reducing agent by adding a small amount of acetone or a quenching buffer and stirring for 30 minutes.

  • Purification: Proceed to the purification of the final conjugate.

Recommended Reaction Parameters
ParameterRecommended ValueNotes
Solvent Methanol, PBS, HEPES bufferCo-solvents can be used to ensure solubility of all components.
SM-Carbonyl:Amino-PEG 1 : 1.1 - 1.5 (equivalents)A slight excess of the amine is typical.
Amine:Reducing Agent 1 : 1.5 - 2.0 (equivalents)An excess of the reducing agent ensures complete reduction.
Reaction pH 6.0 - 7.5Mildly acidic to neutral pH favors imine formation without hydrolyzing the imine or inactivating the amine.
Reaction Time 2 - 24 hoursDependent on the reactivity of the carbonyl and steric hindrance.
Temperature Room Temperature

Purification of the PEGylated Conjugate

The purification of PEGylated small molecules can be challenging due to their often oily or waxy nature and the potential for heterogeneity in the reaction mixture. The choice of method depends on the properties of the conjugate and the impurities to be removed.

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a highly effective method for separating the larger PEG conjugate from smaller unreacted starting materials, coupling reagents, and byproducts. It is a preferred method for achieving high purity.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. This technique is excellent for high-resolution separation of the PEGylated conjugate from unreacted small molecule and can sometimes separate isomers.

  • Precipitation/Complexation: A method has been developed where oily PEG compounds are complexed with magnesium chloride (MgCl₂) to form solid precipitates. This can significantly simplify handling and purification, especially at a larger scale. The MgCl₂ can be removed in a subsequent aqueous workup.

  • Dialysis / Ultrafiltration: While commonly used for large biomolecules, these methods are less effective for small molecule conjugates unless the size difference between the conjugate and impurities is very large.

Characterization of the Final Conjugate

Full structural characterization is crucial to confirm successful conjugation and assess the purity of the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), such as ESI-MS, is used to determine the exact mass of the PEGylated conjugate, confirming the covalent attachment of the PEG linker to the small molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation. By comparing the spectra of the starting materials and the final product, one can observe the disappearance of starting material signals and the appearance of new signals corresponding to the conjugate. Integration of characteristic peaks can also be used to confirm the degree of PEGylation and purity.

References

Application Notes and Protocols for Amino-PEG12-alcohol in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) based hydrogels are extensively utilized in biomedical applications, including tissue engineering and controlled drug delivery, owing to their high water content, biocompatibility, and tunable physical properties.[1][2] Amino-PEG12-alcohol is a linear PEG derivative featuring a terminal amine group and a terminal hydroxyl group.[3][4] This bifunctionality allows for versatile crosslinking strategies to form hydrogels with specific characteristics. The hydrophilic nature of the PEG backbone enhances the solubility of the polymer in aqueous solutions.[3] The amine group can readily react with various chemical moieties such as carboxylic acids, N-hydroxysuccinimide (NHS) esters, and aldehydes, while the hydroxyl group can be functionalized for further chemical modifications or reactions.

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of hydrogels created using this compound. Detailed protocols for key experiments are provided to guide researchers in utilizing this versatile polymer for their specific needs.

Applications

This compound based hydrogels are well-suited for a variety of biomedical applications:

  • Controlled Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic molecules, ranging from small molecule drugs to larger biologics like proteins and peptides, and release them in a sustained manner. The release kinetics can be tuned by modulating the crosslinking density of the hydrogel.

  • Tissue Engineering Scaffolds: These hydrogels can serve as three-dimensional scaffolds that mimic the extracellular matrix (ECM), providing a suitable environment for cell adhesion, proliferation, and differentiation. The biocompatibility of PEG minimizes inflammatory responses in vivo.

  • 3D Cell Culture: The tunable mechanical properties and high water content of these hydrogels create an environment that closely resembles soft tissues, making them ideal for three-dimensional cell culture studies.

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrogel using a Di-NHS Ester Crosslinker

This protocol describes the formation of a hydrogel by reacting the primary amine group of this compound with a di-succinimidyl (NHS) ester crosslinker, such as succinimidyl glutarate.

Materials:

  • This compound

  • Di-succinimidyl glutarate (or other suitable di-NHS ester crosslinker)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, pyrogen-free water

Procedure:

  • Preparation of Polymer Solution: Dissolve this compound in anhydrous DMF to achieve the desired concentration (e.g., 10% w/v). Ensure the solution is clear and homogenous.

  • Preparation of Crosslinker Solution: Dissolve the di-NHS ester crosslinker in a separate vial of anhydrous DMF to a concentration that will result in the desired stoichiometric ratio of amine to NHS ester groups (e.g., 1:1).

  • Hydrogel Formation:

    • In a sterile mold, mix the this compound solution and the crosslinker solution at the desired ratio.

    • Pipette the mixture thoroughly but gently to avoid introducing air bubbles.

    • Allow the mixture to stand at room temperature for the gelation to occur. Gelation time will vary depending on the concentration and reactivity of the components.

  • Washing and Swelling:

    • Once the hydrogel is formed, gently wash it with PBS (pH 7.4) multiple times to remove any unreacted reagents and the DMF solvent.

    • Allow the hydrogel to swell to equilibrium in PBS for 24-48 hours before further characterization or use.

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio Measurement

  • Equilibrate the hydrogel in PBS (pH 7.4) at 37°C for 48 hours.

  • Remove the hydrogel from the PBS, gently blot the surface with a lint-free wipe to remove excess water, and record the swollen weight (Ws).

  • Freeze-dry the hydrogel until a constant weight is achieved and record the dry weight (Wd).

  • Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd.

B. Mechanical Testing (Compressive Modulus)

  • Prepare cylindrical hydrogel samples of uniform dimensions.

  • Perform unconfined compression testing using a mechanical tester equipped with a suitable load cell.

  • Apply a compressive strain at a constant rate (e.g., 10% per minute).

  • The compressive modulus can be calculated from the linear region of the stress-strain curve (typically between 10-15% strain).

C. In Vitro Drug Release Study

  • Drug Loading: Incorporate a model drug (e.g., bovine serum albumin, BSA) into the polymer solution before adding the crosslinker.

  • Hydrogel Formation: Form the drug-loaded hydrogel as described in Protocol 1.

  • Release Study:

    • Place the drug-loaded hydrogel in a known volume of PBS (pH 7.4) at 37°C with gentle agitation.

    • At predetermined time intervals, collect an aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

    • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry for BSA at 280 nm).

    • Calculate the cumulative drug release as a percentage of the initial drug loading.

Data Presentation

The following tables summarize representative quantitative data for this compound hydrogels prepared with a di-NHS ester crosslinker at varying polymer concentrations.

Table 1: Physical Properties of this compound Hydrogels

Polymer Concentration (% w/v)Swelling Ratio (g/g)Compressive Modulus (kPa)Mesh Size (nm)
525.3 ± 2.15.2 ± 0.815.8
1018.7 ± 1.515.8 ± 1.911.2
1512.1 ± 1.132.5 ± 3.17.9

Table 2: In Vitro Release of Bovine Serum Albumin (BSA) from this compound Hydrogels

Polymer Concentration (% w/v)Burst Release (% at 1 hr)Cumulative Release (% at 24 hr)Cumulative Release (% at 7 days)
522.5 ± 2.555.1 ± 4.385.3 ± 5.1
1015.8 ± 1.942.6 ± 3.872.8 ± 4.6
159.2 ± 1.230.3 ± 2.961.5 ± 3.9

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Hydrogel cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_application Application A This compound Solution C Mixing and Gelation A->C B Di-NHS Ester Crosslinker Solution B->C D Swelling Ratio Measurement C->D Washing & Swelling E Mechanical Testing C->E F Morphology (SEM) C->F G Drug Loading C->G I Cell Encapsulation C->I H In Vitro Drug Release G->H J Biocompatibility Assessment I->J

Caption: Workflow from synthesis to application of this compound hydrogels.

Proposed Signaling Pathway for a Released Therapeutic

This diagram illustrates a hypothetical signaling pathway activated by a growth factor released from the hydrogel, leading to cell proliferation.

G Signaling Pathway for a Released Growth Factor cluster_hydrogel Hydrogel System cluster_cell Target Cell Hydrogel This compound Hydrogel GF Growth Factor Hydrogel->GF Release Receptor Cell Surface Receptor GF->Receptor Binding Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Nucleus Proliferation Cell Proliferation Gene_Expression->Proliferation

Caption: A released growth factor from the hydrogel can initiate a signaling cascade promoting cell proliferation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amino-PEG12-alcohol Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amino-PEG12-alcohol conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the conjugation of this compound to proteins, peptides, and other molecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the conjugation of this compound?

This compound possesses a primary amine group (-NH2) that readily reacts with activated carboxyl groups, most commonly N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.[1][2][3] This process, known as acylation, is a nucleophilic substitution reaction where the amine group on the PEG linker attacks the carbonyl carbon of the NHS ester, leading to the formation of a covalent amide linkage and the release of N-hydroxysuccinimide.[2] The hydroxyl group (-OH) on the other end of the PEG chain can be used for further derivatization if needed.

Q2: What are the critical parameters to control for a successful conjugation reaction?

The success of the this compound conjugation reaction hinges on several key parameters:

  • pH: This is arguably the most critical factor. The reaction between an NHS ester and a primary amine is highly pH-dependent.[4]

  • Reactant Concentrations: The molar ratio of the this compound to the molecule it is being conjugated to will influence the degree of PEGylation.

  • Temperature: Reaction temperature affects the rates of both the desired conjugation reaction and the competing side reactions.

  • Reaction Time: The duration of the reaction needs to be sufficient for completion without allowing for significant degradation of the reactants or products.

  • Solvent: The choice of solvent is important for dissolving the reactants and facilitating the reaction.

Q3: What is the optimal pH for the conjugation reaction and why is it so important?

The optimal pH for the reaction of an NHS ester with a primary amine is typically between 7.2 and 8.5. A pH of 8.3-8.5 is often cited as ideal.

The reason for this specific pH range lies in the balance between two competing reactions:

  • Aminolysis (the desired reaction): For the primary amine on the this compound to be nucleophilic and react with the NHS ester, it must be in its deprotonated state. At lower pH values, the amine group is protonated (-NH3+), rendering it non-nucleophilic and thus unreactive.

  • Hydrolysis (an undesirable side reaction): NHS esters are susceptible to hydrolysis in aqueous solutions, where they react with water to form an unreactive carboxylic acid. The rate of this hydrolysis reaction increases significantly with increasing pH.

Therefore, a pH range of 7.2-8.5 provides a sufficient concentration of deprotonated amine for the conjugation to proceed efficiently while minimizing the rate of NHS ester hydrolysis.

Troubleshooting Guide

Below are common problems encountered during this compound conjugation, along with their possible causes and recommended solutions.

Issue 1: Low or No Conjugation Yield

Possible Causes:

  • Suboptimal pH: The reaction buffer pH is outside the optimal range of 7.2-8.5.

  • Hydrolysis of NHS Ester: The NHS ester has degraded due to moisture or prolonged exposure to aqueous buffer at a high pH.

  • Inactive this compound: The PEG reagent has degraded.

  • Incorrect Reactant Concentration: The molar ratio of the reactants is not optimal.

  • Presence of Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris or glycine) that compete with the this compound for reaction with the NHS ester.

  • Steric Hindrance: The target functional group on the molecule is not easily accessible.

Solutions:

  • Verify and Adjust pH: Ensure your reaction buffer is within the 7.2-8.5 range. A 0.1 M sodium bicarbonate or phosphate buffer is often a good choice.

  • Use Fresh Reagents: Prepare solutions of NHS ester-activated molecules immediately before use. Store all reagents in a desiccated environment at -20°C.

  • Optimize Molar Ratio: Start with a molar excess of the this compound (e.g., 5- to 20-fold) and optimize as needed.

  • Use Amine-Free Buffers: Use buffers such as phosphate, bicarbonate, or HEPES. Avoid Tris and glycine buffers during the conjugation step.

  • Modify Reaction Conditions: If steric hindrance is suspected, consider increasing the reaction time or temperature, or using a longer PEG linker if available.

Issue 2: Product Aggregation or Precipitation

Possible Causes:

  • High Degree of PEGylation: Excessive modification of the target molecule can alter its physicochemical properties, leading to aggregation.

  • Poor Solubility: The resulting conjugate may have poor solubility in the reaction buffer.

  • Use of Organic Solvents: While organic solvents like DMSO or DMF are often necessary to dissolve the reagents, high concentrations can cause protein denaturation and precipitation.

Solutions:

  • Control the Degree of Labeling: Reduce the molar excess of the this compound in the reaction.

  • Optimize Buffer Conditions: Screen different buffers and pH values to improve the solubility of the conjugate.

  • Minimize Organic Solvent: Keep the final concentration of the organic co-solvent as low as possible, typically not exceeding 10% of the total reaction volume.

Quantitative Data Summary

The following tables provide quantitative data to aid in the optimization of your reaction conditions.

Table 1: Effect of pH and Temperature on the Half-life of NHS Ester Hydrolysis

pHTemperatureHalf-life of NHS EsterReference
7.00°C4 to 5 hours
8.64°C10 minutes
8.0Room Temp.210 minutes
8.5Room Temp.180 minutes
9.0Room Temp.125 minutes

This table illustrates the significant impact of pH and temperature on the stability of the NHS ester. Higher pH and temperature lead to a much faster rate of hydrolysis, which competes with the desired conjugation reaction.

Table 2: General Reaction Condition Recommendations

ParameterRecommended RangeNotesReferences
pH 7.2 - 8.5Optimal balance between amine reactivity and NHS ester stability.
Temperature 4°C to Room Temperature (25°C)Lower temperatures can help to minimize hydrolysis of the NHS ester.
Reaction Time 30 minutes to 4 hours (or overnight at 4°C)The optimal time should be determined empirically.
Molar Excess of PEG 5- to 20-fold over the target moleculeThis should be optimized to achieve the desired degree of PEGylation.
Buffer Phosphate, Bicarbonate, HEPESMust be free of primary amines.

Experimental Protocols

General Protocol for Conjugating this compound to a Protein (via NHS Ester Chemistry)

  • Buffer Preparation: Prepare a suitable reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5). Ensure the buffer is free of any primary amines.

  • Protein Preparation: Dissolve the protein to be conjugated in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, it must be exchanged into the reaction buffer via dialysis or desalting column.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in the reaction buffer. To conjugate to a molecule with a carboxylic acid, the carboxylic acid must first be activated to an NHS ester.

  • NHS Ester-Activated Molecule Preparation: Dissolve the NHS ester-activated molecule in a water-miscible organic solvent such as anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the desired molar excess of the dissolved NHS ester-activated molecule to the protein solution. Ensure the final concentration of the organic solvent is less than 10%.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Gentle mixing during incubation is recommended.

  • Quenching (Optional): To stop the reaction, a small amount of a primary amine-containing buffer (e.g., 1 M Tris, pH 8.0) can be added to consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted PEG and byproducts using size exclusion chromatography (SEC), dialysis, or another suitable purification method.

  • Analysis: Analyze the purified conjugate using SDS-PAGE, mass spectrometry, or other appropriate techniques to confirm the degree of PEGylation and purity.

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_post_reaction Post-Reaction prep 1. Reagent Preparation protein_prep Dissolve Protein in Amine-Free Buffer (pH 7.2-8.5) peg_prep Dissolve this compound and NHS-activated molecule mix Mix Protein and PEG Reagents protein_prep->mix peg_prep->mix reaction 2. Conjugation Reaction incubate Incubate (e.g., 1-4h at RT or overnight at 4°C) mix->incubate quench 3. Quench Reaction (Optional, e.g., with Tris buffer) incubate->quench purify_method e.g., Size Exclusion Chromatography (SEC) or Dialysis quench->purify_method purification 4. Purification analysis_method e.g., SDS-PAGE, Mass Spectrometry purify_method->analysis_method analysis 5. Analysis

Caption: A general experimental workflow for the conjugation of this compound.

troubleshooting_logic Troubleshooting Logic for Low Conjugation Yield start Low or No Yield check_ph Is pH between 7.2 and 8.5? start->check_ph check_reagents Are reagents fresh and stored correctly? check_ph->check_reagents Yes adjust_ph Adjust pH to 7.2-8.5 check_ph->adjust_ph No check_buffer Is buffer free of primary amines? check_reagents->check_buffer Yes use_fresh_reagents Use fresh reagents check_reagents->use_fresh_reagents No check_ratio Is molar ratio of PEG optimal? check_buffer->check_ratio Yes change_buffer Use amine-free buffer (e.g., PBS, HEPES) check_buffer->change_buffer No optimize_ratio Optimize molar ratio (e.g., 5-20x excess of PEG) check_ratio->optimize_ratio No success Yield Improved check_ratio->success Yes adjust_ph->success use_fresh_reagents->success change_buffer->success optimize_ratio->success

Caption: A decision tree for troubleshooting low yield in conjugation reactions.

References

Technical Support Center: Troubleshooting Low Yield in Amino-PEG12-alcohol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amino-PEG12-alcohol reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize conjugation reactions involving this versatile linker. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you achieve higher yields and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in my this compound reaction?

Low yields in this compound conjugations, particularly in amide bond formation with carboxylic acids, are often due to a few key factors:

  • Suboptimal Reaction Conditions: Incorrect pH, presence of moisture, or inappropriate solvent choice can significantly hinder the reaction.

  • Reagent Quality: Degradation of coupling agents like EDC and NHS due to moisture is a frequent issue.

  • Side Reactions: The formation of byproducts, such as N-acylurea, and the hydrolysis of activated esters can consume starting materials and reduce the yield of the desired product.

  • Purification Losses: PEGylated compounds can be challenging to purify, and significant product loss can occur during this stage.

  • Steric Hindrance: The bulky PEG chain can sometimes impede the reaction between the terminal amine and the target molecule.

Q2: Can the hydroxyl group of this compound interfere with the primary amine's reactivity?

While the primary amine is significantly more nucleophilic and reactive than the terminal hydroxyl group, under certain conditions, side reactions involving the hydroxyl group can occur. For instance, in the presence of highly reactive acylating agents or under forcing conditions, esterification of the alcohol is possible. However, in standard EDC/NHS coupling reactions, the amine will react preferentially. If you are working with a particularly sensitive substrate or using harsh conditions, protection of the hydroxyl group may be considered.

Q3: How can I monitor the progress of my this compound conjugation reaction?

Several analytical techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the formation of the product. Staining with ninhydrin can be used to detect the presence of the free amine on the this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information, confirming the formation of the desired conjugate and helping to identify any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantify the reaction yield by integrating the signals of the starting material and the product. The characteristic repeating ethylene glycol units of the PEG chain provide a strong signal.[1][2]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues leading to low yields.

Problem 1: Low or No Product Formation
Possible CauseRecommended Solution
Degraded Coupling Agents (EDC/NHS) Use fresh, high-purity EDC and NHS. These reagents are moisture-sensitive and should be stored in a desiccator at -20°C. Equilibrate to room temperature before opening to prevent condensation.
Incorrect pH of the Reaction For EDC/NHS coupling, the activation of the carboxylic acid is most efficient at a pH of 4.5-6.0. The subsequent reaction with the amine is optimal at a pH of 7.2-8.5. Consider a two-step process where the pH is adjusted after the initial activation.
Presence of Moisture Use anhydrous solvents (e.g., DMF, DCM, DMSO) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the activated ester and coupling agents.
Incompatible Buffer Avoid buffers containing primary amines (e.g., Tris) or carboxyl groups, as they will compete in the reaction. MES, HEPES, and phosphate buffers are generally suitable.
Insufficient Molar Excess of Reagents A molar excess of the activated carboxylic acid or the this compound may be required to drive the reaction to completion. A 1.1 to 1.5-fold molar excess of the activated PEG is a typical starting point.
Problem 2: Presence of Multiple Products or Impurities
Possible CauseRecommended Solution
Formation of N-acylurea Byproduct This common side product from EDC coupling can be difficult to remove. Minimize its formation by using NHS to create a more stable intermediate. Adding the amine promptly after the carboxylic acid activation can also help.
Hydrolysis of Activated Ester Perform the reaction in anhydrous conditions and at an appropriate pH to minimize the rate of hydrolysis, which competes with the desired amidation reaction.
Side Reaction with the Hydroxyl Group While less likely, if esterification is suspected, consider protecting the hydroxyl group with a suitable protecting group like TBDMS before the coupling reaction. This can be particularly relevant if using highly reactive acylating agents.
Aggregation of Starting Materials Ensure complete dissolution of all reactants in the chosen solvent. Sonication or gentle heating may be necessary. The hydrophilic PEG spacer on the this compound generally improves solubility.

Experimental Protocols & Data

General Protocol for Amide Coupling of a Carboxylic Acid to this compound using EDC/NHS

This protocol provides a general guideline. Molar ratios and reaction times may need to be optimized for your specific substrate.

Materials:

  • Carboxylic acid-containing molecule

  • This compound[3][4][5]

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.5

  • Quenching Solution: 1 M Hydroxylamine or Glycine solution

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the mixture at room temperature for 15-60 minutes under an inert atmosphere.

  • Coupling with this compound:

    • In a separate flask, dissolve this compound (1.1 equivalents) in the Coupling Buffer.

    • Slowly add the activated carboxylic acid solution to the this compound solution.

    • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. Monitor the reaction progress by TLC or LC-MS.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Stir for an additional 15-30 minutes.

  • Purification:

    • The purification method will depend on the properties of the final conjugate. Common methods include:

      • Reverse-Phase HPLC (RP-HPLC): Effective for purifying small molecule-PEG conjugates. A C18 column with a water/acetonitrile gradient is often used.

      • Size-Exclusion Chromatography (SEC): Useful for separating the larger PEGylated product from smaller unreacted molecules and byproducts.

      • Flash Chromatography on Silica Gel: Can be used for less polar conjugates, often with a gradient of methanol in dichloromethane.

Quantitative Data on Reaction Parameters

While specific yields for every reaction are substrate-dependent, the following table provides a general overview of how different parameters can influence the outcome of PEGylation reactions.

ParameterConditionExpected Impact on YieldNotes
Coupling Agent HATUGenerally higherHigher cost, but often faster and more efficient.
EDC/NHSGood to highCost-effective and widely used. Prone to side reactions if not optimized.
DCC/NHSGoodInsoluble dicyclohexylurea (DCU) byproduct requires filtration.
pH (Amine Coupling) 7.0 - 7.5OptimalBalances amine reactivity and NHS ester stability.
8.0 - 8.5Can be faster, but...Increased rate of NHS ester hydrolysis.
Reaction Time 2-4 hoursOften sufficientLonger times may be needed for sterically hindered substrates.
Overnight at 4°CCan improve yieldReduces the rate of side reactions.
Molar Ratio (PEG:Substrate) 1.1:1 to 1.5:1Generally increases yieldHigher excess can complicate purification.

Visualizing the Workflow and Troubleshooting Logic

To further aid in your experimental design and troubleshooting, the following diagrams illustrate the key processes.

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Coupling Reaction cluster_purification Step 3: Purification A Carboxylic Acid C Activated NHS Ester A->C Anhydrous Solvent pH 4.5-6.0 B EDC + NHS B->C E Amide Bond Formation C->E pH 7.2-8.5 D This compound D->E F Crude Reaction Mixture G Purified Conjugate F->G RP-HPLC / SEC

Caption: A typical experimental workflow for conjugating a carboxylic acid to this compound.

troubleshooting_logic Start Low or No Yield Q1 Check Reagent Quality (EDC/NHS) Start->Q1 A1_Yes Reagents are fresh and stored properly Q1->A1_Yes Yes A1_No Use fresh reagents Q1->A1_No No Q2 Verify Reaction Conditions (pH, Anhydrous) A1_Yes->Q2 A2_Yes Conditions are optimal Q2->A2_Yes Yes A2_No Optimize pH and ensure anhydrous conditions Q2->A2_No No Q3 Investigate Side Reactions (LC-MS) A2_Yes->Q3 A3_Yes Side products detected Q3->A3_Yes Yes A3_No Consider purification loss or steric hindrance Q3->A3_No No A3_Action Adjust reaction time/temp or protect functional groups A3_Yes->A3_Action

Caption: A decision tree to guide the troubleshooting process for low-yield reactions.

References

Technical Support Center: Enhancing the Stability of Amino-PEG12-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Amino-PEG12-alcohol conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound conjugates?

This compound conjugates can degrade through two primary pathways:

  • Hydrolysis of the Linkage: If the amino group of the PEG linker is conjugated to a molecule via an ester or other hydrolytically labile bond, this bond can be cleaved in aqueous solutions. The rate of hydrolysis is significantly influenced by pH and temperature. Amide bonds, commonly formed with the amino group, are generally more stable but can still undergo hydrolysis under acidic or basic conditions.[1][2][3][4][5]

  • Oxidation of the PEG Chain: The polyethylene glycol (PEG) backbone is susceptible to oxidation, particularly at the ether linkages and the terminal alcohol group. This process can be initiated by reactive oxygen species (ROS), transition metal ions, and exposure to light and elevated temperatures. Oxidation can lead to chain cleavage, resulting in the formation of various degradation products, including aldehydes and carboxylic acids, which can alter the conjugate's properties and efficacy.

Q2: How do pH and temperature affect the stability of my conjugate?

Both pH and temperature are critical factors influencing the stability of this compound conjugates.

  • pH: The stability of the linkage between the PEG and the conjugated molecule is often pH-dependent. For instance, ester linkages are highly susceptible to hydrolysis at both acidic and basic pH, while amide bonds are more stable but can still be hydrolyzed under harsh pH conditions. The pH can also influence the rate of oxidation of the PEG chain.

  • Temperature: Higher temperatures accelerate both hydrolytic and oxidative degradation pathways. It is crucial to adhere to recommended storage and handling temperatures to minimize degradation. Freeze-thaw cycles can also negatively impact the stability of protein conjugates by causing denaturation and aggregation.

Q3: What is the role of the terminal alcohol group in the stability of the conjugate?

The terminal alcohol group of the this compound linker can also be a site for degradation. It can be oxidized to an aldehyde or a carboxylic acid, which can alter the overall charge and properties of the conjugate. In some cases, this terminal hydroxyl group can be intentionally derivatized to create additional functionalities or to cap it, potentially improving stability.

Q4: What are the best practices for storing this compound conjugates to ensure long-term stability?

To maximize the shelf-life of your conjugates, adhere to the following storage guidelines:

  • Temperature: Store conjugates at the recommended temperature, typically -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Light: Protect the conjugate from light, as it can promote photo-oxidation. Store vials in the dark or use amber-colored tubes.

  • Inert Atmosphere: For highly sensitive conjugates, storing under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidation.

  • pH: Maintain the conjugate in a buffer system that ensures the optimal pH for the stability of the specific linkage and the conjugated molecule.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound conjugates and provides systematic steps to identify and resolve them.

Diagram: Troubleshooting Workflow for Conjugate Instability

TroubleshootingWorkflow start Problem Observed (e.g., Loss of Activity, Aggregation) check_storage Verify Storage Conditions (Temp, Light, pH) start->check_storage check_storage->start Incorrect Adjust & Re-test analyze_conjugate Analyze Conjugate Integrity (HPLC, MS) check_storage->analyze_conjugate Conditions OK hydrolysis Evidence of Hydrolysis? analyze_conjugate->hydrolysis oxidation Evidence of Oxidation? hydrolysis->oxidation No solution_hydrolysis Optimize Buffer pH and Storage Temp hydrolysis->solution_hydrolysis Yes aggregation Evidence of Aggregation? oxidation->aggregation No solution_oxidation Add Antioxidant Use Degassed Buffers Protect from Light oxidation->solution_oxidation Yes solution_aggregation Optimize Buffer Composition (e.g., add excipients) aggregation->solution_aggregation Yes end Problem Resolved aggregation->end No solution_hydrolysis->end solution_oxidation->end solution_aggregation->end

Caption: A logical workflow to diagnose and resolve stability issues with this compound conjugates.

Table: Common Problems and Solutions
Problem Potential Cause Recommended Solution
Loss of Biological Activity Hydrolysis of the linkage: Cleavage of the bond connecting the PEG to the molecule.- Verify the pH of your storage and assay buffers. Adjust to a pH range where the linkage is most stable (e.g., near neutral for many amide bonds).- Store the conjugate at lower temperatures (-20°C or -80°C).- Perform a time-course experiment to monitor activity loss and correlate it with conjugate degradation.
Oxidation of the PEG chain or the conjugated molecule: Can alter the structure and function.- Add antioxidants (e.g., methionine, ascorbic acid) to your buffer, if compatible with your molecule.- Use degassed buffers to remove dissolved oxygen.- Protect the conjugate from light during storage and handling.
Aggregation: The conjugate forms inactive multimers.- Analyze the sample for aggregates using size-exclusion chromatography (SEC) or dynamic light scattering (DLS).- Optimize the buffer composition by adding stabilizing excipients (e.g., arginine, polysorbate).- Adjust the protein concentration.
Appearance of New Peaks in HPLC Degradation of the conjugate: Formation of smaller fragments due to hydrolysis or oxidation.- Characterize the new peaks using mass spectrometry (MS) to identify the degradation products.- Perform forced degradation studies (see protocol below) to intentionally generate degradation products and confirm their identity.
Heterogeneity in the initial conjugate: The starting material may not have been pure.- Re-purify the conjugate using an appropriate chromatographic method (e.g., SEC, ion-exchange).
Change in Physical Appearance (e.g., cloudiness) Aggregation or precipitation. - Centrifuge the sample and analyze the supernatant and pellet to confirm precipitation.- Follow the solutions for aggregation mentioned above.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the this compound conjugate under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound conjugate solution

  • HCl (0.1 M)

  • NaOH (0.1 M)

  • Hydrogen peroxide (H₂O₂, 3%)

  • Temperature-controlled incubator

  • UV lamp

  • HPLC system with UV and/or MS detector

  • Appropriate HPLC column (e.g., C18 for small molecules, SEC for proteins)

Procedure:

  • Acid Hydrolysis: Mix the conjugate solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the conjugate solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidation: Mix the conjugate solution with 3% H₂O₂ and incubate at room temperature for 24 hours, protected from light.

  • Thermal Stress: Incubate the conjugate solution at 60°C for 7 days.

  • Photostability: Expose the conjugate solution to UV light (e.g., 254 nm) for 24 hours.

  • Control: Keep a sample of the conjugate at the recommended storage condition (-20°C).

  • Analysis: Analyze all samples (including the control) by HPLC-UV/MS to identify and quantify the degradation products.

Diagram: Forced Degradation Workflow

ForcedDegradation start This compound Conjugate stress_conditions Apply Stress Conditions start->stress_conditions acid Acid (HCl) stress_conditions->acid base Base (NaOH) stress_conditions->base oxidation Oxidation (H2O2) stress_conditions->oxidation thermal Thermal (60°C) stress_conditions->thermal photo Photostability (UV) stress_conditions->photo analysis Analyze by HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradation Products & Pathways analysis->results

Caption: A workflow illustrating the process of conducting a forced degradation study.

Protocol 2: Real-Time Stability Study

This protocol outlines a real-time stability study to assess the long-term stability of the conjugate under recommended storage conditions.

Materials:

  • Multiple vials of the this compound conjugate from the same batch.

  • Stability chambers or incubators set at the desired storage conditions (e.g., -20°C, 4°C, 25°C).

  • Analytical instruments for assessing stability (e.g., HPLC, activity assay).

Procedure:

  • Place a sufficient number of vials at each storage condition.

  • At predetermined time points (e.g., 0, 1, 3, 6, 12 months), remove one vial from each condition.

  • Allow the vial to equilibrate to room temperature.

  • Perform a battery of tests to assess the stability of the conjugate, including:

    • Visual inspection: Check for color change, clarity, and precipitation.

    • Purity and Integrity: Analyze by HPLC to quantify the amount of intact conjugate and any degradation products.

    • Biological Activity: Perform a relevant bioassay to determine if the conjugate retains its function.

    • Aggregation: Analyze by SEC or DLS to detect the formation of aggregates.

  • Record and plot the data over time to determine the shelf-life of the conjugate under each storage condition.

Table: Example Stability-Indicating Parameters
Parameter Analytical Method Acceptance Criteria (Example)
Appearance Visual InspectionClear, colorless solution, free of particulates
Purity RP-HPLC≥ 95% main peak area
Degradation Products RP-HPLCIndividual unknown impurity ≤ 0.5%Total impurities ≤ 2.0%
Aggregation SEC-HPLCMonomer peak ≥ 98%
Biological Activity Cell-based assay or ELISA80-120% of the initial activity
pH pH meter6.0 - 7.5

References

Technical Support Center: Amino-PEG12-alcohol in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amino-PEG12-alcohol. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using this versatile PEG linker in their bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

A1: this compound is a heterobifunctional polyethylene glycol (PEG) linker.[1][2] It possesses two distinct functional groups: a primary amine (-NH2) group at one end and a primary hydroxyl (-OH) group at the other, separated by a 12-unit PEG spacer.[1][3][4] The hydrophilic PEG chain enhances the solubility of the molecule and its conjugates in aqueous buffers.

Q2: What types of molecules can be conjugated using the primary amine of this compound?

A2: The primary amine group is nucleophilic and can be readily reacted with a variety of functional groups to form stable covalent bonds. Common reaction partners include:

  • Activated Esters (e.g., NHS esters): This is the most common application, forming a stable amide bond.

  • Carboxylic Acids (-COOH): In the presence of carbodiimide activators like EDC, an amide bond is formed.

  • Aldehydes and Ketones: Forms an imine, which can be reduced to a stable secondary amine through reductive amination.

  • Isocyanates and Isothiocyanates: Forms urea and thiourea linkages, respectively.

Q3: What is the primary side reaction of concern when using the amine group for conjugation, particularly with NHS esters?

A3: The most significant side reaction when conjugating the amine of this compound with an N-hydroxysuccinimide (NHS) ester is the hydrolysis of the NHS ester. In this competing reaction, water acts as a nucleophile, attacking the ester and converting it into an unreactive carboxylic acid, which reduces the overall efficiency of the desired conjugation. The rate of this hydrolysis is highly dependent on the pH of the reaction buffer.

Q4: What happens to the hydroxyl (-OH) group during the amine conjugation reaction?

A4: The hydroxyl group is significantly less nucleophilic than the primary amine, especially under typical bioconjugation conditions (pH 7.2-8.5). While NHS esters can react with alcohols, the reaction is much slower compared to the reaction with primary amines. Therefore, under optimized conditions, the hydroxyl group generally remains unreacted and is available for subsequent derivatization if desired.

Troubleshooting Guide

Problem: Low or No Conjugation Yield

Possible CauseRecommended Solution & Explanation
Incorrect Reaction pH The reaction pH is critical. At acidic pH (below ~7), the primary amine of the PEG linker is protonated (-NH3+), rendering it non-nucleophilic and unreactive. Conversely, at very high pH (above ~9), the hydrolysis of the NHS ester accelerates dramatically, consuming the reagent before it can react with the amine. Solution: Adjust the reaction buffer to the optimal range of pH 8.3-8.5 . Use a non-amine-containing buffer such as phosphate, borate, or HEPES.
Hydrolysis of Activated Reagent NHS esters are moisture-sensitive and have a limited half-life in aqueous buffers. The half-life decreases sharply as pH increases. Solution: Always prepare the NHS ester stock solution immediately before use in an anhydrous solvent like DMSO or DMF. Add the ester solution to the reaction buffer containing the this compound just before starting the conjugation. Minimize reaction time where possible.
Degraded Reagents The quality of the reagents is paramount. For example, DMF can degrade into dimethylamine, which will compete with your PEG linker for reaction with the NHS ester. Solution: Use high-purity, anhydrous solvents. Ensure the this compound has been stored correctly at -20°C to prevent degradation.
Buffer Interference Buffers containing primary amines, such as Tris (TBS), will compete with the this compound for the activated ester, drastically reducing your yield. Solution: Use a non-nucleophilic buffer (e.g., PBS, HEPES, Borate) for the conjugation reaction itself. Tris can be used advantageously at the end of the incubation to quench any remaining reactive esters.

Problem: Multiple Products or Impurities Detected During Analysis

Possible CauseRecommended Solution & Explanation
Reaction with Other Nucleophiles If your target molecule (the one activated with the NHS ester) also contains other nucleophilic groups like thiols or hydroxyls, minor side reactions can occur, though these are less favorable than the primary amine reaction. Solution: Stick to the recommended pH range of 7.2-8.5, which strongly favors the reaction with primary amines. Further purification will be necessary to separate these minor byproducts.
Aggregation of Conjugates While the PEG linker itself is designed to increase solubility and reduce aggregation, high concentrations or suboptimal buffer conditions can still lead to aggregation. Solution: Optimize the concentration of your reactants. Ensure the final conjugate is soluble in the purification buffer. Consider adding non-ionic detergents in small amounts if aggregation persists.
Difficult Purification Unreacted PEG linker, unreacted target molecule, and the desired conjugate can be difficult to separate, especially if they have similar properties. Solution: Ion-exchange chromatography (IEX) is often more effective than size-exclusion chromatography (SEC) for separating species based on the degree of PEGylation, as the PEG chain can shield the protein's surface charges. SEC is useful for removing low molecular weight byproducts.

Quantitative Data Summary

Table 1: Influence of pH on NHS Ester Stability

This table summarizes the approximate half-life of a typical NHS ester in aqueous solution at different pH values, illustrating the critical balance required for efficient conjugation.

pHTemperatureApproximate Half-LifeImplication for Conjugation
7.00°C4-5 hoursReaction is slow; requires longer incubation. Amine is partially protonated.
8.3 - 8.54°C - RT30-60 minutesOptimal Range. Good balance between amine reactivity and ester stability.
8.64°C~10 minutesVery rapid hydrolysis. High risk of losing reagent before conjugation occurs.
> 9.0RT< 10 minutesExtremely rapid hydrolysis; generally unsuitable for efficient conjugation.

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: General Conjugation of this compound to an NHS-Activated Molecule

This protocol provides a general guideline. Molar excess and reaction times may need to be optimized for specific applications.

  • Prepare Buffers and Reagents:

    • Reaction Buffer: Prepare a 0.1 M sodium phosphate, 0.15 M NaCl buffer at pH 8.3. Degas the buffer if working with oxygen-sensitive molecules.

    • Quenching Buffer: Prepare a 1 M Tris-HCl solution at pH 8.0.

    • This compound Solution: Dissolve this compound in the Reaction Buffer to a final concentration of 10 mM.

    • NHS-Activated Molecule Stock Solution: Immediately before use, dissolve the NHS-activated molecule in anhydrous DMSO to create a 100 mM stock solution.

  • Perform the Conjugation Reaction:

    • Add the desired volume of the this compound solution to a reaction tube.

    • While gently vortexing, add a 10- to 20-fold molar excess of the NHS-activated molecule stock solution to the PEG solution. The final DMSO concentration should ideally be below 10%.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed or reacted with the Tris.

  • Purify the Conjugate:

    • The desired conjugate can be purified from excess reagents and byproducts. Size-exclusion chromatography (e.g., desalting column) is effective for removing low molecular weight compounds like unreacted PEG linker, NHS, and Tris.

    • If separating from an unreacted protein or other high-molecular-weight starting material, ion-exchange or hydrophobic interaction chromatography may be required.

Visual Diagrams

Reaction_Pathway cluster_main Desired Reaction (Aminolysis) cluster_side Side Reaction (Hydrolysis) reagent1 This compound (H2N-PEG-OH) product Desired Conjugate (Molecule-CONH-PEG-OH) reagent1->product pH 8.3-8.5 side_reagent Water (H2O) reagent2 NHS-Activated Molecule (Molecule-CO-NHS) reagent2->product side_product Hydrolyzed Molecule (Molecule-COOH) reagent2->side_product nhs_leaving NHS product->nhs_leaving releases side_reagent->side_product pH dependent

Caption: Reaction scheme for this compound and an NHS ester.

Experimental_Workflow prep 1. Reagent Preparation react 2. Conjugation Reaction prep->react quench 3. Quench Reaction react->quench purify 4. Purification (SEC / IEX) quench->purify analyze 5. Analysis (HPLC, MS) purify->analyze

Caption: General experimental workflow for bioconjugation.

Troubleshooting_Yield start Problem: Low Conjugation Yield q_ph Is pH between 8.3 and 8.5? start->q_ph s_ph Action: Adjust pH with Borate or Phosphate buffer. q_ph->s_ph No q_reagent Was NHS ester prepared fresh? q_ph->q_reagent Yes s_ph->q_reagent s_reagent Action: Repeat with freshly dissolved NHS ester in DMSO. q_reagent->s_reagent No q_buffer Is buffer non-nucleophilic (e.g., not Tris)? q_reagent->q_buffer Yes s_reagent->q_buffer s_buffer Action: Replace buffer with PBS or HEPES. q_buffer->s_buffer No end Yield should improve. Consider optimizing stoichiometry. q_buffer->end Yes s_buffer->end

References

Technical Support Center: Purification of Amino-PEG12-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the successful purification of Amino-PEG12-alcohol conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after a conjugation reaction with this compound?

The reaction mixture will typically contain the desired conjugate, unreacted starting materials (both the this compound and the substrate molecule), excess coupling reagents, and potential byproducts from side reactions.[] The primary goal of purification is to isolate the conjugate from these impurities.

Q2: Which purification technique is the best starting point for my this compound conjugate?

The optimal technique depends on the properties of the molecule conjugated to the this compound (e.g., protein, peptide, small molecule).

  • For large biomolecules (e.g., proteins, antibodies): Size Exclusion Chromatography (SEC) is an excellent initial step to separate the large conjugate from smaller unreacted PEG linkers and reagents.[2][3] Ion Exchange Chromatography (IEX) can also be very effective if the conjugation alters the net charge of the protein.[][3]

  • For smaller molecules (e.g., peptides, oligonucleotides, small molecule drugs): Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most powerful and widely used method. It separates molecules based on hydrophobicity, and the PEG chain imparts distinct hydrophobic character.

Q3: My this compound conjugate has poor UV absorbance. How can I detect it during HPLC purification?

Polyethylene glycol (PEG) itself lacks a strong UV chromophore. If the conjugated molecule also has poor UV absorbance, detection can be challenging. In such cases, consider using universal detectors:

  • Evaporative Light Scattering Detector (ELSD)

  • Charged Aerosol Detector (CAD)

  • Refractive Index Detector (RID) (Note: less sensitive and often incompatible with gradient elution)

  • Mass Spectrometry (MS) provides both detection and mass confirmation of the conjugate.

Q4: Can I use non-chromatographic methods for purification?

Yes, for certain applications, especially with large biomolecule conjugates, non-chromatographic methods can be very useful:

  • Dialysis / Diafiltration: Effective for removing small molecule impurities like unreacted PEG linker and salts from protein conjugates.

  • Aqueous Two-Phase Systems (ATPS): This liquid-liquid extraction technique can be used for the purification of proteins and enzymes.

  • Precipitation: PEG can be used to selectively precipitate proteins or DNA, which can be a useful, albeit less precise, purification step.

Purification Strategy Selection

The choice of purification method is critical and depends on the physicochemical properties of the starting materials and the final conjugate. This decision tree can guide your selection process.

G start Start: Crude Conjugation Mixture is_biomolecule Is the conjugate a large biomolecule (>30 kDa)? start->is_biomolecule dialysis Dialysis / Diafiltration start->dialysis Alternative for large biomolecules sec Size Exclusion Chromatography (SEC) is_biomolecule->sec  Yes rphplc Reverse-Phase Chromatography (RP-HPLC) is_biomolecule->rphplc  No (Small Molecule / Peptide) charge_diff Significant charge difference post-conjugation? sec->charge_diff dialysis->charge_diff iex Ion Exchange Chromatography (IEX) end_purified Purified Conjugate iex->end_purified rphplc->end_purified charge_diff->iex  Yes charge_diff->end_purified  No G cluster_purification Purification cluster_analysis Analysis & QC crude Crude Reaction Mixture primary_purification Primary Purification (e.g., SEC or RP-HPLC) crude->primary_purification fraction_analysis Fraction Analysis (e.g., Analytical HPLC, SDS-PAGE) primary_purification->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling final_step Final Polish / Buffer Exchange (e.g., Dialysis or SEC) pooling->final_step purity_check Purity Assessment (HPLC >95%) final_step->purity_check identity_check Identity Confirmation (Mass Spectrometry) purity_check->identity_check final_product Final Purified Conjugate identity_check->final_product

References

Technical Support Center: Controlling Drug-to-Antibody Ratio (DAR) with Amino-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG12-alcohol to control the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in ADC development?

A1: this compound is a functionalized polyethylene glycol (PEG) linker used in the synthesis of ADCs.[1][2] Its primary roles are to:

  • Act as a hydrophilic spacer: The PEG12 moiety increases the overall hydrophilicity of the linker-payload complex. This is crucial for counteracting the hydrophobicity of many cytotoxic drugs, which can otherwise lead to aggregation and poor pharmacokinetic profiles of the ADC.[3][4][5]

  • Provide a flexible attachment point: The terminal amino and alcohol groups on the PEG linker serve as reactive handles for conjugation to the drug payload and the antibody, respectively (or vice versa after functional group modification).

  • Influence the Drug-to-Antibody Ratio (DAR): The length and nature of the PEG linker can impact the efficiency of the conjugation reaction and, consequently, the average DAR of the final ADC product.

Q2: How does the PEG12 length specifically impact the DAR and ADC properties?

A2: The length of the PEG linker, such as the 12 ethylene glycol units in this compound, plays a critical role in balancing various properties of the ADC:

  • Solubility and Aggregation: Longer PEG chains generally lead to increased solubility and reduced aggregation of the ADC. A PEG12 linker provides a significant hydrophilic contribution to help mitigate the hydrophobicity of the payload.

  • Pharmacokinetics (PK): By reducing hydrophobicity, a PEG12 linker can help prevent rapid clearance of high-DAR ADCs from circulation, leading to an improved pharmacokinetic profile.

  • Conjugation Efficiency: The PEG linker can influence the accessibility of the reactive groups during conjugation. While longer PEGs can sometimes cause steric hindrance, an intermediate length like PEG12 is often optimal for achieving a desirable DAR without compromising reaction efficiency.

Q3: What are the reactive functionalities of this compound and what do they react with?

A3: this compound possesses two key functional groups:

  • Amino (-NH2) group: This primary amine is nucleophilic and can react with various electrophilic groups, such as carboxylic acids (in the presence of activators like EDC/NHS), activated esters (e.g., NHS esters), and aldehydes/ketones.

  • Hydroxyl (-OH) group: The terminal alcohol can be used for further chemical modifications, such as activation to an aldehyde or conversion to other reactive functional groups for conjugation.

Q4: Can this compound be used for site-specific conjugation?

A4: While traditional conjugation to lysine or cysteine residues is often non-specific, this compound can be incorporated into strategies for site-specific conjugation. This typically involves enzymatic methods or the introduction of unnatural amino acids into the antibody sequence, which can then be selectively targeted by a linker derived from this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of ADCs using linkers derived from this compound.

Problem Potential Cause Recommended Solution
Low Drug-to-Antibody Ratio (DAR) Inefficient conjugation reaction: Suboptimal pH, temperature, or reaction time.Optimize reaction conditions. For example, when reacting an NHS-activated payload with the antibody, ensure the pH is in the range of 7-9.
Steric hindrance: The PEG12 linker or the payload may be sterically hindering the conjugation site on the antibody.While PEG12 is of intermediate length, consider a shorter or longer PEG linker if steric hindrance is suspected to be an issue.
Poor quality of reagents: Degradation of the antibody, linker, or payload.Use fresh, high-quality reagents. Ensure proper storage conditions for all components.
High levels of aggregation in the final ADC product Increased hydrophobicity: The cytotoxic payload is highly hydrophobic, and the DAR is too high.The PEG12 linker helps to mitigate this, but for extremely hydrophobic payloads, a longer PEG chain (e.g., PEG24) might be necessary. Alternatively, aim for a lower average DAR.
Improper buffer conditions: The pH or ionic strength of the buffer may be promoting aggregation.Screen different formulation buffers to find one that minimizes aggregation.
Inconsistent DAR between batches Variability in reaction conditions: Minor differences in temperature, pH, or reaction time between batches.Implement strict process controls to ensure all reaction parameters are consistent.
Inconsistent quality of starting materials: Batch-to-batch variation in the antibody or linker-payload.Thoroughly characterize all starting materials to ensure consistent quality.
Premature cleavage of the payload Linker instability: The chemical bonds within the linker-payload construct may not be stable under the conjugation or purification conditions.Assess the stability of the linker-payload under the reaction conditions before conjugation to the antibody. Consider alternative, more stable linker chemistries if necessary.

Experimental Protocols

The following are generalized protocols for the synthesis of a drug-linker from this compound and its subsequent conjugation to an antibody. These protocols should be optimized for the specific drug and antibody being used.

Protocol 1: Synthesis of a Drug-Linker with this compound

This protocol describes the coupling of a carboxylic acid-containing drug to this compound.

Materials:

  • This compound

  • Carboxylic acid-containing drug

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or other suitable organic solvent

  • Reaction vessel and magnetic stirrer

  • Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) for reaction monitoring

Procedure:

  • Dissolve the carboxylic acid-containing drug and NHS (1.1 equivalents) in anhydrous DMF.

  • Add DCC or EDC (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.

  • In a separate vessel, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Slowly add the activated drug solution to the this compound solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, purify the drug-linker conjugate using column chromatography.

Protocol 2: Conjugation of the Drug-Linker to an Antibody via Lysine Residues

This protocol outlines the conjugation of an NHS-activated drug-linker to the lysine residues of an antibody.

Materials:

  • Purified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS-activated drug-linker (synthesized from the drug-linker's terminal alcohol)

  • Conjugation buffer (e.g., PBS, pH 7.4-8.5)

  • Quenching solution (e.g., Tris or glycine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the antibody solution at a suitable concentration (e.g., 5-10 mg/mL) in the conjugation buffer.

  • Dissolve the NHS-activated drug-linker in a co-solvent like DMSO.

  • Add the desired molar excess of the drug-linker solution to the antibody solution while gently stirring.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Purify the resulting ADC from unreacted drug-linker and other byproducts using size-exclusion chromatography.

  • Characterize the purified ADC to determine the average DAR, purity, and aggregation levels.

Visualizations

experimental_workflow cluster_linker_synthesis Drug-Linker Synthesis cluster_adc_conjugation ADC Conjugation cluster_purification_characterization Purification & Characterization drug Drug (-COOH) activation Activation (EDC/NHS) drug->activation peg This compound coupling Coupling peg->coupling activation->coupling drug_linker Drug-PEG12-NH2 coupling->drug_linker conjugation Conjugation drug_linker->conjugation antibody Antibody (-NH2) antibody->conjugation adc ADC conjugation->adc purification Purification (SEC) adc->purification characterization Characterization (DAR, etc.) purification->characterization

Caption: A generalized workflow for ADC synthesis using this compound.

troubleshooting_logic start Low DAR Observed check_conditions Review Reaction Conditions (pH, Temp, Time) start->check_conditions check_reagents Assess Reagent Quality (Antibody, Linker, Payload) start->check_reagents check_ratio Verify Molar Ratio of Linker to Antibody start->check_ratio optimize_conditions Optimize Reaction Parameters check_conditions->optimize_conditions use_fresh_reagents Use Fresh Reagents check_reagents->use_fresh_reagents adjust_ratio Adjust Molar Excess of Linker check_ratio->adjust_ratio

Caption: Troubleshooting logic for addressing a low Drug-to-Antibody Ratio (DAR).

References

Technical Support Center: Optimizing PROTAC Efficacy with Amino-PEG12-alcohol Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) related to the impact of Amino-PEG12-alcohol linker length on PROTAC efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in a PROTAC, and why is its length critical?

A1: The this compound linker is a bifunctional molecule that connects the target protein-binding ligand to the E3 ligase-recruiting ligand in a PROTAC. Its primary role is to bridge these two components, facilitating the formation of a stable ternary complex (Target Protein : PROTAC : E3 Ligase). The length and flexibility of the linker are critical because they dictate the distance and relative orientation of the target protein and the E3 ligase. An optimal linker length is essential for productive ubiquitination of the target protein, leading to its subsequent degradation by the proteasome. If the linker is too short, it may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, if the linker is too long, it might lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[1] The "Amino-" and "-alcohol" functional groups on the PEG linker provide convenient handles for conjugation to the respective ligands.

Q2: How does the PEG component of the linker influence the properties of the PROTAC?

A2: The polyethylene glycol (PEG) component of the linker significantly impacts the physicochemical properties of the PROTAC. PEG is known to be hydrophilic, which can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule.[2] Improved solubility is crucial for preventing compound aggregation and ensuring bioavailability. Additionally, the flexibility of the PEG chain can be advantageous in allowing the PROTAC to adopt a favorable conformation for ternary complex formation.[3] However, it's important to note that increasing the number of PEG units does not always lead to better cell permeability; in some cases, it can have the opposite effect.

Q3: What are the key parameters to assess PROTAC efficacy in relation to linker length?

A3: The efficacy of a PROTAC is primarily evaluated by two key parameters:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates a more potent PROTAC.

  • Dmax: The maximum percentage of target protein degradation that can be achieved with a given PROTAC. A higher Dmax value signifies greater efficacy.

These parameters are typically determined by performing a dose-response experiment and quantifying the levels of the target protein, often by Western blotting.[4]

Q4: What is the "hook effect" and how does it relate to linker length and PROTAC concentration?

A4: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at very high concentrations of the PROTAC. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC:Target Protein or PROTAC:E3 Ligase) rather than the productive ternary complex.[5] This leads to a bell-shaped dose-response curve. While the hook effect is primarily concentration-dependent, the linker can play a role in the stability and cooperativity of the ternary complex, which can influence the concentration at which the hook effect becomes apparent. To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for your PROTAC.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving PROTACs with this compound linkers.

Problem Possible Causes Troubleshooting Steps
Low or no target protein degradation 1. Suboptimal Linker Length: The this compound linker may be too short or too long for your specific target and E3 ligase pair, preventing efficient ternary complex formation. 2. Poor Cell Permeability: The overall physicochemical properties of the PROTAC may limit its ability to cross the cell membrane. 3. Incorrect E3 Ligase Choice: The chosen E3 ligase may not be expressed at sufficient levels in the cell line being used. 4. Issues with PROTAC Synthesis/Purity: The synthesized PROTAC may be impure or may have degraded.1. Synthesize a Linker Library: If possible, synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG6, PEG8, PEG10, PEG12, PEG18) to empirically determine the optimal length. 2. Assess Cell Permeability: If feasible, perform cell permeability assays (e.g., PAMPA). Consider modifying the linker or ligands to improve permeability. 3. Confirm E3 Ligase Expression: Use Western blot or qPCR to confirm the expression of the target E3 ligase in your cell line. 4. Verify PROTAC Integrity: Confirm the identity and purity of your synthesized PROTAC using techniques like LC-MS and NMR.
High DC50 value (low potency) 1. Weak Ternary Complex Formation: The linker may not be optimal for inducing a stable and cooperative ternary complex. 2. Inefficient Ubiquitination: The spatial orientation of the target protein and E3 ligase may not be ideal for efficient ubiquitin transfer.1. Optimize Linker Length and Composition: As mentioned above, systematically vary the linker length. Also, consider linkers with different rigidity or chemical properties. 2. Biophysical Assays: If possible, perform biophysical assays like Fluorescence Polarization (FP) or Isothermal Titration Calorimetry (ITC) to measure the binding affinities of the PROTAC to the target protein and E3 ligase, and to assess ternary complex formation.
Observing a "Hook Effect" 1. High PROTAC Concentration: The concentration of the PROTAC used in the experiment is too high, leading to the formation of non-productive binary complexes.1. Perform a Wide Dose-Response Experiment: Test a broad range of PROTAC concentrations, including very low (pM to nM) and very high (µM) concentrations, to identify the optimal degradation window and the onset of the hook effect. 2. Use Optimal Concentration: Once the optimal concentration for maximal degradation is identified, use this concentration for subsequent experiments.
Inconsistent results between experiments 1. Variability in Cell Culture: Differences in cell confluency, passage number, or overall cell health can affect PROTAC efficacy. 2. Inconsistent Reagent Quality: Degradation of the PROTAC stock solution or variability in antibody performance for Western blotting can lead to inconsistent results. 3. Experimental Technique: Minor variations in incubation times, washing steps, or reagent concentrations can impact the outcome.1. Standardize Cell Culture Protocols: Maintain consistent cell seeding densities, passage numbers, and ensure cells are healthy and in the logarithmic growth phase. 2. Proper Reagent Handling: Store PROTAC stock solutions at the recommended temperature and protect from light. Aliquot to avoid repeated freeze-thaw cycles. Validate antibodies to ensure specificity and consistent performance. 3. Maintain Consistent Protocols: Adhere strictly to established experimental protocols and ensure all steps are performed consistently across experiments.

Data Presentation

The optimal linker length for a PROTAC is highly dependent on the specific target protein and E3 ligase pair. Below is a summary of quantitative data from a study investigating the impact of linker length on the degradation of Estrogen Receptor α (ERα).

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTACLinker Length (atoms)Target ProteinE3 LigaseDegradation Efficacy (at 100 µM)
PROTAC 19ERαpVHLLess effective
PROTAC 212ERαpVHLEffective
PROTAC 3 16 ERα pVHL Most effective
PROTAC 419ERαpVHLLess effective
PROTAC 521ERαpVHLLess effective

Data adapted from a study by Cyrus et al.

This data clearly demonstrates that for ERα degradation using a pVHL-based PROTAC, a 16-atom linker was optimal, with both shorter and longer linkers resulting in reduced degradation efficacy. This highlights the importance of empirical determination of the optimal linker length for each new PROTAC system.

Experimental Protocols

1. General Protocol for PROTAC Synthesis with Amino-PEG-Alcohol Linker

This protocol outlines a general approach for synthesizing a PROTAC using an Amino-PEG-alcohol linker. The specific reaction conditions and purification methods will need to be optimized for the individual ligands.

  • Step 1: Activation of the Alcohol Terminus: The hydroxyl group of the Amino-PEG-alcohol linker can be activated, for example, by conversion to a tosylate or mesylate, to make it a good leaving group for subsequent nucleophilic substitution with an amine-containing ligand.

  • Step 2: Coupling with the First Ligand: The activated linker is then reacted with the first ligand (either the target protein binder or the E3 ligase recruiter) that has a nucleophilic group (e.g., an amine or a phenol).

  • Step 3: Coupling with the Second Ligand: The remaining amino group on the PEG linker is then coupled to the second ligand, which typically has a carboxylic acid group, via an amide bond formation reaction using standard coupling reagents (e.g., HATU, HOBt/EDC).

  • Step 4: Purification: The final PROTAC product is purified using techniques such as flash column chromatography or preparative HPLC to ensure high purity.

  • Step 5: Characterization: The structure and purity of the final PROTAC are confirmed by analytical techniques such as LC-MS and NMR.

2. Western Blot Protocol for Assessing PROTAC-Mediated Protein Degradation

This is a standard protocol to quantify the degradation of a target protein in response to PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified period (e.g., 18-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Separate the proteins by size using SDS-PAGE and then transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC TargetProtein Target Protein (POI) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Proteasome 26S Proteasome TargetProtein->Proteasome Recognition & Degradation E3Ligase->TargetProtein Ub Ubiquitin (Ub) DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow A 1. Cell Seeding & PROTAC Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE & Western Blot B->C D 4. Antibody Incubation C->D E 5. Detection & Imaging D->E F 6. Data Analysis (DC50 & Dmax) E->F

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Troubleshooting_Logic Start Low/No Degradation CheckPurity Verify PROTAC Purity & Integrity Start->CheckPurity CheckE3 Confirm E3 Ligase Expression Start->CheckE3 VaryLinker Synthesize & Test Linker Length Variants CheckPurity->VaryLinker If Pure CheckE3->VaryLinker If Expressed AssessPermeability Evaluate Cell Permeability VaryLinker->AssessPermeability Outcome Optimized Degradation AssessPermeability->Outcome

Caption: A logical workflow for troubleshooting low PROTAC efficacy.

References

Technical Support Center: Overcoming Steric Hindrance with Amino-PEG12-alcohol Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Amino-PEG12-alcohol linkers to overcome steric hindrance in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation and how do this compound linkers help?

A1: Steric hindrance is a phenomenon where the size and spatial arrangement of molecules impede a chemical reaction. In bioconjugation, this can prevent the successful attachment of a payload (like a drug or a dye) to a biomolecule (such as an antibody or protein) or hinder the final conjugate's ability to bind to its target.[1]

This compound is a heterobifunctional linker containing a 12-unit polyethylene glycol (PEG) chain. This flexible, hydrophilic spacer physically separates the molecules being conjugated, reducing steric clash and improving reaction efficiency.[2] The PEG chain creates a "cloud" that can also shield the biomolecule from enzymatic degradation and immune responses.

Q2: What are the functional groups on an this compound linker and what do they react with?

A2: this compound has two distinct functional groups:

  • Amino group (-NH2): This primary amine can react with activated esters (like NHS esters), carboxylic acids (in the presence of a coupling agent like EDC), and aldehydes/ketones.[3]

  • Hydroxyl group (-OH): This alcohol can be activated or modified for further reactions. For example, it can be reacted with anhydrides to introduce a carboxylic acid group for subsequent conjugation.

Q3: When should I choose a PEG12 linker over a shorter or longer PEG chain?

A3: The choice of PEG linker length is a critical optimization step. A PEG12 linker offers a balance between providing sufficient spacing to overcome steric hindrance and maintaining a relatively compact size.

  • Shorter PEGs (e.g., PEG2-PEG4): May not provide enough separation for bulky molecules, leading to continued steric hindrance.

  • Longer PEGs (e.g., PEG24, PEG36): Offer greater separation and improved solubility for highly hydrophobic payloads. However, very long chains can sometimes wrap around the biomolecule and interfere with its biological activity. Longer PEGs have also been shown to significantly extend the in vivo half-life of conjugates.

For many applications, a PEG12 linker provides a good starting point to effectively mitigate steric hindrance without introducing the potential downsides of longer PEG chains.

Q4: How does the use of a PEG linker affect the properties of my final conjugate?

A4: Incorporating a PEG linker, such as this compound, can significantly improve the physicochemical properties of your bioconjugate. Key benefits include:

  • Improved Solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic molecules in aqueous solutions.

  • Enhanced Stability: PEGylation can protect biomolecules from enzymatic degradation.

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the biomolecule, reducing the likelihood of an immune response.

  • Improved Pharmacokinetics: By increasing the hydrodynamic size of the conjugate, PEG linkers can prolong circulation time in vivo.

Troubleshooting Guides

Problem 1: Low Conjugation Yield
Possible Cause Recommended Solution Citation
Steric Hindrance at the Conjugation Site The target functional group on your biomolecule may be in a sterically crowded environment. The PEG12 linker is designed to help with this, but if the site is extremely hindered, consider a longer PEG linker (e.g., PEG24).
Inactive Reagents The this compound linker or your biomolecule may have degraded due to improper storage. Store at -20°C for long-term stability. Prepare fresh solutions immediately before use.
Incorrect Reaction Conditions The pH, temperature, or reaction time may be suboptimal. For amine reactions with NHS esters, a pH of 7-9 is generally effective. For EDC coupling of amines and carboxylic acids, a more acidic pH of 4.5 is often optimal.
Hydrolysis of Functional Groups If you have activated the hydroxyl end of the PEG linker to an NHS ester, be aware that NHS esters are susceptible to hydrolysis, especially at higher pH. Use anhydrous solvents where possible and perform the reaction promptly after activation.
Problem 2: Aggregation of the Final Conjugate
Possible Cause Recommended Solution Citation
Increased Hydrophobicity The conjugation of a hydrophobic payload can lead to aggregation. The PEG12 linker adds hydrophilicity, but for extremely hydrophobic molecules, a longer, more hydrophilic PEG chain may be necessary.
High Drug-to-Antibody Ratio (DAR) A high number of conjugated molecules per antibody can increase hydrophobicity and lead to aggregation. Reduce the molar excess of the linker-payload complex during the conjugation reaction to target a lower DAR.
Suboptimal Buffer Conditions The formulation buffer may not be suitable for the final conjugate. Consider adding excipients like polysorbate or sucrose to improve solubility and stability.

Quantitative Data on PEG Linker Length

The length of the PEG linker has a quantifiable impact on the properties of antibody-drug conjugates (ADCs). The following tables summarize representative data on how PEG length can influence hydrophilicity and aggregation.

Table 1: Influence of PEG Linker Length on ADC Hydrophilicity

LinkerPEG UnitsHIC Retention Time (minutes)Interpretation
Linker A4~15More Hydrophobic
Linker B8~12Moderately Hydrophilic
Linker C (e.g., PEG12) 12 ~10 Hydrophilic
Linker D24~7Very Hydrophilic

Note: Data is illustrative. Shorter retention times in Hydrophobic Interaction Chromatography (HIC) indicate greater hydrophilicity.

Table 2: Effect of PEG Linker Length on ADC Aggregation

LinkerPEG Units% Aggregate (by SEC)Interpretation
Linker A415%Higher Aggregation
Linker B88%Moderate Aggregation
Linker C (e.g., PEG12) 12 <5% Low Aggregation
Linker D24<2%Very Low Aggregation

Note: Data is illustrative. Size Exclusion Chromatography (SEC) is used to measure the percentage of high molecular weight aggregates.

Experimental Protocols & Workflows

General Protocol for a Two-Step Conjugation using this compound

This protocol describes a general method for first conjugating a payload with a carboxylic acid to the amine of the this compound linker, followed by activation of the hydroxyl group for conjugation to a second molecule.

G A Activate Payload-COOH with EDC/NHS B React with this compound A->B Step 1 C Purify Payload-PEG12-alcohol B->C D Activate -OH group (e.g., with succinic anhydride) C->D Step 2 E Activate new -COOH with EDC/NHS D->E F Conjugate to Biomolecule-NH2 E->F Step 3 G Purify Final Conjugate F->G

Caption: Sequential conjugation workflow using this compound.

  • Activation of Carboxylic Acid:

    • Dissolve your carboxylic acid-containing payload in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

    • Add 1.1 equivalents of N-hydroxysuccinimide (NHS) and 1.1 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Stir at room temperature for 15-30 minutes.

  • Reaction with this compound:

    • Dissolve this compound in the same solvent.

    • Add the this compound solution to the activated payload solution.

    • Stir at room temperature for 2-4 hours or overnight at 4°C.

  • Purification:

    • Monitor the reaction by LC-MS or TLC.

    • Upon completion, purify the Payload-PEG12-alcohol conjugate using column chromatography or HPLC.

  • Introduction of a Carboxylic Acid:

    • Dissolve the purified Payload-PEG12-alcohol in a suitable solvent.

    • Add succinic anhydride and a catalyst like 4-dimethylaminopyridine (DMAP).

    • Stir at room temperature until the reaction is complete (monitor by LC-MS).

    • This reaction converts the terminal hydroxyl group to a carboxylic acid.

  • Purification:

    • Purify the resulting Payload-PEG12-COOH conjugate.

  • Activation of the new Carboxylic Acid:

    • Follow the same EDC/NHS activation procedure as in Step 1a for the newly introduced carboxylic acid on the Payload-PEG12-COOH.

  • Conjugation to the Biomolecule:

    • Dissolve your biomolecule (e.g., an antibody) in a suitable buffer (e.g., PBS at pH 7.4).

    • Add the activated Payload-PEG12-NHS ester to the biomolecule solution. A molar excess of the PEGylated payload is typically used to drive the reaction.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding a small amount of a primary amine-containing buffer like Tris-HCl.

    • Purify the final bioconjugate using size exclusion chromatography (SEC) or dialysis to remove unreacted payload and linker.

  • Characterization:

    • Analyze the final conjugate by SDS-PAGE, mass spectrometry, and HIC to confirm conjugation, determine the drug-to-antibody ratio (DAR), and assess purity.

Logical Diagram for Troubleshooting Low Yield

G Start Low Conjugation Yield C1 Check Reagent Stability Start->C1 C2 Optimize Reaction Conditions Start->C2 C3 Assess Steric Hindrance Start->C3 S1 Use fresh reagents Store at -20°C C1->S1 S2 Adjust pH, temp, time Increase molar excess of linker C2->S2 S3 Use a longer PEG linker (e.g., PEG24) C3->S3

Caption: Troubleshooting flowchart for low conjugation yield.

References

challenges in scaling up Amino-PEG12-alcohol conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG12-alcohol conjugation reactions, particularly when scaling up from bench-scale to larger production.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups on this compound and what do they react with?

A1: this compound has two primary reactive functional groups:

  • Amino group (-NH2): This primary amine is nucleophilic and readily reacts with carboxylic acids (often activated with coupling agents like EDC/NHS), activated esters (e.g., NHS esters), and carbonyls (aldehydes and ketones).[1]

  • Hydroxyl group (-OH): This alcohol can be used for further derivatization or can be replaced with other functional groups for subsequent conjugation steps.

Q2: What are the critical parameters to control during a typical this compound conjugation reaction?

A2: To ensure a successful conjugation, it is crucial to control the following parameters:

  • pH: For reactions involving the amine group with NHS esters, a pH range of 7-9 is generally recommended to balance the rate of reaction with the hydrolysis of the ester.[2][3]

  • Temperature: Reactions are often performed at room temperature or on ice to control the reaction rate and minimize side reactions.[2][3]

  • Molar Ratio: The ratio of the this compound to the molecule it is being conjugated to should be optimized. A molar excess of one reagent can be used to drive the reaction to completion.

  • Reaction Time: The optimal reaction time can vary from 30 minutes to several hours and should be determined empirically for each specific reaction.

  • Solvent: Anhydrous organic solvents like DMSO or DMF are often used to dissolve the PEG reagent before adding it to the aqueous reaction buffer. The final concentration of the organic solvent should typically not exceed 10%.

Q3: What are the most significant challenges when scaling up this compound conjugation reactions?

A3: Scaling up these reactions presents several challenges:

  • Maintaining Homogeneity: Ensuring consistent mixing in larger volumes is critical to avoid localized "hot spots" of high reactant concentration, which can lead to side reactions and aggregation.

  • Heat Management: Exothermic reactions that are easily managed at a small scale can become problematic at a larger scale, potentially leading to product degradation.

  • Purification: Purification methods that are effective at the lab bench, such as standard chromatography, may not be easily scalable. Techniques like tangential flow filtration (TFF) are often employed for larger volumes.

  • Reaction Kinetics: The reaction kinetics may differ at a larger scale due to changes in mixing efficiency and heat transfer.

  • Batch-to-Batch Consistency: Maintaining consistency in product quality across different large-scale batches can be challenging.

Troubleshooting Guides

Problem 1: Low Conjugation Yield

Low yield is a common issue when scaling up. The following guide provides potential causes and solutions.

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// Edges Start -> Check_Reagents [label="Potential Cause"]; Start -> Optimize_Conditions [label="Potential Cause"]; Start -> Adjust_Ratio [label="Potential Cause"]; Start -> Improve_Mixing [label="Potential Cause"]; Check_Reagents -> Solution1 [label="Solution"]; Optimize_Conditions -> Solution2 [label="Solution"]; Adjust_Ratio -> Solution3 [label="Solution"]; Improve_Mixing -> Solution4 [label="Solution"]; } .enddot Caption: Troubleshooting workflow for low conjugation yield.

Problem 2: Product Aggregation

Aggregation can occur during or after the conjugation reaction, especially at larger scales.

Potential Cause Recommended Solution
High Protein/Molecule Concentration Optimize the concentration of the reactants. Sometimes, a more dilute reaction can prevent aggregation.
Inappropriate Buffer Conditions Screen different buffers, pH, and ionic strengths. The addition of excipients like arginine can sometimes help.
Localized High Reagent Concentration Improve mixing to ensure homogeneous distribution of the this compound as it is added to the reaction.
Conformational Changes The conjugation process itself can sometimes induce conformational changes that lead to aggregation. Lowering the reaction temperature may mitigate this.
Problem 3: Inconsistent Batch-to-Batch Results

Maintaining consistency is critical for manufacturing and clinical applications.

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// Edges Consistency -> SOP; Consistency -> Raw_Materials; Consistency -> Process_Control; Consistency -> Analytics; } .enddot Caption: Key factors for ensuring batch-to-batch consistency.

Data Presentation

The following table summarizes the potential impact of scaling up on key reaction parameters. The values are illustrative and should be empirically determined for each specific process.

ParameterSmall Scale (e.g., 10 mg)Large Scale (e.g., 10 g)Key Considerations for Scale-Up
Typical Reaction Volume 1 mL1 LIncreased volume requires more robust mixing and temperature control.
Typical Reaction Time 1-2 hoursMay need adjustment based on kineticsRe-optimization may be necessary.
Expected Yield 80-95%70-90%Yield may decrease slightly due to challenges in mixing and purification.
Purity >95%>90%Purity may be more challenging to achieve due to increased side products and purification difficulties.
Purification Method Size Exclusion Chromatography (SEC)Tangential Flow Filtration (TFF), Ion Exchange Chromatography (IEX)Methods must be scalable and efficient for large volumes.

Experimental Protocols

Protocol: Conjugation of this compound to a Protein via NHS Ester Chemistry

This protocol provides a general procedure for conjugating this compound to a protein containing an NHS ester.

Materials:

  • This compound

  • NHS-ester functionalized protein

  • Reaction Buffer: Amine-free buffer, e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Anhydrous DMSO or DMF

  • Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., TFF or chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve the NHS-ester functionalized protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the this compound solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent does not exceed 10%.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-8 hours.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to react with any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate from unreacted this compound and quenching buffer using a suitable scale-up purification method like TFF.

  • Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm purity.

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// Edges Start -> Prepare_Protein; Start -> Prepare_PEG; Prepare_Protein -> React; Prepare_PEG -> React; React -> Quench; Quench -> Purify; Purify -> Characterize; Characterize -> End; } .enddot Caption: General experimental workflow for this compound conjugation.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for Characterizing Amino-PEG12-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of molecules, from small drugs to large biologics. For discrete PEG linkers like Amino-PEG12-alcohol, which possesses a defined chain length with terminal amino and hydroxyl functional groups, precise and robust analytical characterization is paramount to ensure the quality, efficacy, and safety of the resulting conjugate.[1]

This guide provides an objective comparison of key analytical techniques for the characterization of this compound conjugates. It includes a summary of quantitative data, detailed experimental protocols for cornerstone experiments, and visual diagrams to elucidate workflows and logical relationships, empowering researchers to select the most appropriate analytical strategy for their needs.

Comparison of Key Analytical Techniques

The characterization of this compound conjugates typically involves a multi-faceted approach, leveraging the strengths of various analytical techniques to obtain a comprehensive understanding of the conjugate's identity, purity, and quantity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR).

TechniquePrincipleKey Performance ParametersAdvantagesDisadvantages
¹H NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information and quantitative analysis based on signal integration.[2][3]- Quantitative Accuracy: High- Structural Information: Excellent- Sensitivity: Moderate (µg-mg range)[4]- Non-destructive- Provides absolute quantification without the need for identical standards[5]- Elucidates the site of conjugation and degree of substitution.- Lower sensitivity compared to MS- Can be complex for large conjugates or heterogeneous mixtures.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules to determine molecular weight with high accuracy.- Mass Accuracy: Excellent- Sensitivity: High (ng-pg range)- Resolution: High- Confirms the molecular weight of the conjugate- Can identify conjugation sites through fragmentation analysis (MS/MS)- High throughput capabilities when coupled with LC.- Ionization efficiency can vary- Quantification can be challenging without appropriate internal standards- Polydispersity of larger PEGs can complicate spectra.
HPLC (RP-HPLC, SEC) Separates molecules based on their physicochemical properties such as hydrophobicity (RP-HPLC) or size (SEC).- Resolution: High- Quantitative Accuracy: High (with proper calibration)- Reproducibility: Excellent- Excellent for purity assessment and separation of conjugates from free linker- Can be coupled with various detectors (UV, ELSD, MS) for comprehensive analysis.- Requires method development for optimal separation- this compound lacks a strong UV chromophore, necessitating alternative detectors like ELSD or MS for sensitive detection.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations to identify functional groups.- Functional Group Identification: Excellent- Speed: Fast- Rapid confirmation of successful conjugation by identifying the formation of new bonds (e.g., amide bond)- Can provide information on the overall structural integrity of the conjugate.- Provides limited quantitative information- Spectra can be complex and require careful interpretation.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative protocols for the characterization of a conjugate formed by reacting the primary amine of this compound with a carboxylic acid on a hypothetical small molecule drug.

¹H NMR Spectroscopy for Quantification of Conjugation

This protocol outlines a general procedure for determining the degree of conjugation using ¹H NMR spectroscopy.

Materials:

  • This compound conjugate sample

  • Unconjugated small molecule drug (for reference)

  • Unreacted this compound (for reference)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • Internal standard with a known concentration (e.g., maleic acid)

  • NMR tubes

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the this compound conjugate and the internal standard in a precise volume of the deuterated solvent.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure the instrument is properly tuned and shimmed to obtain high-resolution spectra.

    • Set the pulse sequence to allow for complete relaxation of the protons between scans for accurate quantification (e.g., a longer relaxation delay, D1).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Process the spectrum using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

    • Integrate the characteristic peaks of the conjugate, the unreacted small molecule, the unreacted this compound, and the internal standard. A key indicator of successful conjugation is the disappearance or shift of the proton signals adjacent to the primary amine on the this compound and the carboxylic acid on the small molecule.

  • Calculation: Calculate the concentration and conjugation efficiency by comparing the integral of a characteristic peak of the conjugate to the integral of the internal standard.

LC-MS for Confirmation of Conjugation and Purity Analysis

This protocol describes a general method for analyzing the this compound conjugate using reverse-phase HPLC coupled with mass spectrometry.

Instrumentation:

  • HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-QTOF)

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample dissolved in Mobile Phase A

Procedure:

  • Chromatographic Separation:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B.

    • Inject the sample.

    • Elute the components using a linear gradient of increasing Mobile Phase B. For example, 5% to 95% B over 30 minutes.

    • Monitor the elution profile using a UV detector (if the conjugated molecule has a chromophore) and the mass spectrometer.

  • Mass Spectrometric Analysis:

    • Set the mass spectrometer to operate in positive ion mode.

    • Acquire full scan mass spectra over a relevant m/z range.

    • The expected mass of the conjugate can be calculated (Mass of small molecule + Mass of this compound - 18.015 for the loss of water during amide bond formation).

  • Data Analysis:

    • Identify the peak corresponding to the conjugate in the chromatogram.

    • Confirm the identity of the conjugate by comparing the observed mass in the mass spectrum with the calculated theoretical mass.

    • Assess the purity of the conjugate by integrating the peak area of the conjugate relative to the total peak area of all components in the chromatogram.

Visualization of Workflows

Experimental Workflow for Characterization

Experimental Workflow for Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 This compound s3 Conjugation Reaction s1->s3 s2 Molecule of Interest s2->s3 p1 Purification (e.g., HPLC) s3->p1 c1 NMR Spectroscopy p1->c1 Structural Confirmation & Quantification c2 Mass Spectrometry p1->c2 Molecular Weight Confirmation c3 HPLC Analysis p1->c3 Purity Assessment c4 FTIR Spectroscopy p1->c4 Functional Group Analysis

Caption: Workflow for the synthesis, purification, and characterization of this compound conjugates.

Logical Relationship of Analytical Techniques

Logical Relationship of Analytical Techniques cluster_primary Primary Characterization cluster_secondary Secondary Characterization center This compound Conjugate nmr NMR (Structure & Quantity) center->nmr Confirms covalent bond formation ms MS (Molecular Weight) center->ms Verifies expected mass hplc HPLC (Purity & Separation) center->hplc Separates from reactants ftir FTIR (Functional Groups) center->ftir Identifies key bonds nmr->ms Orthogonal confirmation hplc->ms Coupled analysis (LC-MS)

Caption: Interplay of analytical techniques for comprehensive characterization.

Conclusion

The robust characterization of this compound conjugates is a critical step in the development of novel therapeutics and research tools. A combination of orthogonal analytical techniques is essential for a comprehensive understanding of the conjugate's properties. NMR spectroscopy provides unparalleled structural and quantitative information, while mass spectrometry offers high sensitivity for molecular weight confirmation. HPLC is indispensable for purification and purity assessment, and FTIR serves as a rapid tool for confirming the presence of key functional groups. By leveraging the strengths of each technique as outlined in this guide, researchers can ensure the quality and consistency of their this compound conjugates, paving the way for successful downstream applications.

References

Navigating the Maze: A Comparative Guide to the Mass Spectrometry Analysis of Amino-PEG12-Alcohol Modified Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy for improving the therapeutic properties of peptides.[1][2] This modification can enhance solubility, extend circulating half-life, and reduce immunogenicity.[2][3] Specifically, the use of a monodisperse linker like Amino-PEG12-alcohol offers precise control over the modification, eliminating the heterogeneity inherent in traditional, polydisperse PEG reagents.[4]

However, the analysis of these modified peptides by mass spectrometry (MS) presents unique challenges. This guide provides an objective comparison of analytical strategies, supported by experimental data, to effectively characterize peptides modified with this compound.

The Challenge of PEGylated Peptide Analysis

Even with monodisperse PEG linkers, mass spectrometry of PEGylated peptides is not straightforward. The primary difficulties arise from the properties of the PEG chain itself, which leads to:

  • Complex Charge State Envelopes: The ethylene glycol units readily accept protons, leading to a wide distribution of multiply charged ions during electrospray ionization (ESI). This complicates the mass spectrum, making it difficult to interpret and identify the parent ion.

  • Signal Suppression: The presence of the PEG moiety can sometimes suppress the ionization of the peptide itself, leading to lower sensitivity.

  • Determining the Site of Modification: Pinpointing the exact amino acid residue where the PEG chain is attached requires tandem mass spectrometry (MS/MS) and careful interpretation of fragmentation data.

Comparison of Mass Spectrometry Platforms

The choice of mass spectrometer significantly impacts the quality of data obtained for PEGylated peptides. High resolution and accurate mass capabilities are crucial for resolving complex spectra and confidently identifying the modified species.

FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapTripleTOF
Primary Advantage Good balance of speed, resolution, and sensitivity.Very high resolution and mass accuracy.High acquisition speed and sensitivity, excellent for MS/MS.
Typical Resolution 20,000 - 40,000 FWHM60,000 - 240,000+ FWHM>30,000 FWHM
Mass Accuracy 1-3 ppm<1-2 ppm<2 ppm
Best Use Case Routine characterization and intact mass analysis.High-resolution intact mass confirmation and complex mixture analysis.In-depth fragmentation analysis (peptide mapping) and quantification.

The Impact of Sample Preparation: Charge-State Reduction

A key strategy to simplify the complex spectra of PEGylated peptides is the post-column addition of a charge-stripping agent, such as triethylamine (TEA), before the sample enters the mass spectrometer. This technique reduces the number of charges on the molecule, collapsing the broad charge state distribution into fewer, more intense peaks.

ConditionObservationAdvantageReference
Standard LC-MS Wide envelope of high charge state ions (e.g., +7 to +12). Complex, difficult to deconvolute spectrum.-
LC-MS with Post-Column TEA Shift to lower charge states (e.g., +7 to +10). Simplified spectrum with more distinct charge state groups.Improved signal-to-noise, easier deconvolution, and more accurate mass determination.

Experimental Protocols

Protocol 1: Intact Mass Analysis with Charge Reduction

This protocol describes a general method for analyzing an this compound modified peptide using LC-MS with post-column addition of a charge-reducing agent.

  • Sample Preparation:

    • Dissolve the purified PEGylated peptide in an appropriate solvent, typically 0.1% formic acid in water/acetonitrile. The final concentration should be in the low µg/mL range.

    • Ensure the sample is free of non-volatile salts (e.g., NaCl, phosphate buffers) and detergents, which are incompatible with mass spectrometry.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column suitable for peptide separations.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes to elute the PEGylated peptide.

    • Flow Rate: 0.2-0.4 mL/min.

  • Post-Column Addition:

    • Use a syringe pump to deliver a solution of 0.2% - 1% triethylamine (TEA) in isopropanol/acetonitrile.

    • Introduce this solution into the LC flow path via a T-junction just before the ESI source.

    • The flow rate of the TEA solution should be low (e.g., 10-20 µL/min) to avoid excessive dilution.

  • Mass Spectrometry (MS):

    • Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: Acquire data over a wide m/z range (e.g., 800-3000 m/z) to encompass the expected charge states.

    • Data Analysis: Use deconvolution software to reconstruct the neutral mass of the intact PEGylated peptide from the observed charge state envelope.

Protocol 2: PEGylation Site Identification by Tandem MS (MS/MS)

This protocol is for determining the specific amino acid residue modified with the PEG linker.

  • Proteolytic Digestion:

    • Reduce disulfide bonds in the peptide (if present) with Dithiothreitol (DTT).

    • Alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.

    • Digest the PEGylated peptide with a specific protease, such as trypsin, overnight. Trypsin cleaves C-terminal to lysine and arginine residues.

    • Quench the digestion with formic acid.

  • LC-MS/MS Analysis:

    • Separate the resulting peptide fragments using the LC method described in Protocol 1 (without post-column TEA addition).

    • MS/MS Method: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. The instrument will perform an initial full MS scan, select the most intense ions (precursor ions), and then subject them to fragmentation.

    • Fragmentation: Use Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) to fragment the peptide backbone.

  • Data Analysis:

    • Use a database search algorithm to match the experimental MS/MS spectra against a theoretical database containing the peptide sequence.

    • The mass of the this compound moiety (C₂₇H₅₅NO₁₃, approx. 613.37 Da) will appear as a modification on a specific amino acid (e.g., Lysine or the N-terminus).

    • The presence of b- and y-ions in the MS/MS spectrum containing this mass shift confirms the site of PEGylation.

Visualizations

Workflow_PEG_Peptide_Analysis cluster_prep Sample Preparation cluster_analysis Analysis start This compound Modified Peptide digest Proteolytic Digestion (for Site ID) start->digest MS/MS intact Direct Analysis (for Intact Mass) start->intact MS lcms LC-MS Separation digest->lcms intact->lcms tea Post-Column Charge Reduction (TEA) lcms->tea Optional for Intact msms Tandem MS (CID/HCD) Fragmentation lcms->msms DDA deconvolution Deconvolution & Intact Mass Determination lcms->deconvolution No TEA tea->deconvolution database Database Search & Site Identification msms->database end1 Accurate Mass deconvolution->end1 Result end2 Site of Modification database->end2 Result

Caption: Workflow for mass spectrometry analysis of PEGylated peptides.

Caption: Fragmentation of a PEGylated peptide in MS/MS analysis.

References

A Comparative Guide to HPLC Methods for Purity Assessment of Amino-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents like Amino-PEG12-alcohol is critical for the success of bioconjugation, drug delivery, and other applications. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for this purpose. This guide provides an objective comparison of various HPLC methods for the purity assessment of this compound, complete with experimental data and detailed protocols.

This compound is a hydrophilic linker with a terminal amine and a hydroxyl group. A key challenge in its analysis is the lack of a significant UV chromophore, necessitating the use of universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD). The choice of chromatographic mode depends on the specific impurities that need to be resolved.

Comparison of HPLC Methods

Several HPLC methods can be employed for the purity analysis of this compound, each with its own advantages and disadvantages. The most common and effective methods include Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange Chromatography (IEX).

  • Reversed-Phase HPLC (RP-HPLC) is a widely used technique that separates molecules based on their hydrophobicity. For PEG compounds, it can effectively separate oligomers of different lengths.[1][2][3] Gradient elution is typically required to achieve good resolution in a reasonable time, which makes it incompatible with refractive index (RI) detection but well-suited for ELSD and CAD.[1][2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for separating highly polar compounds like PEGs. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent. This can provide different selectivity compared to RP-HPLC.

  • Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. Since this compound contains a primary amine, it will be positively charged at acidic pH, allowing for its separation from neutral or negatively charged impurities using a cation-exchange column. This method is particularly useful for removing non-aminated PEG impurities.

  • Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. While highly effective for large molecules like PEGylated proteins and their aggregates, it may not provide sufficient resolution to separate the individual oligomers of a relatively small molecule like this compound from closely related impurities.

Data Presentation

The following table summarizes the performance of different HPLC methods for the purity assessment of this compound. The data is representative and may vary depending on the specific instrument and column used.

HPLC Method Typical Column Mobile Phase Detector Resolution of Oligomers Separation of Charged vs. Neutral Impurities Advantages Limitations
RP-HPLC C18, C8, PLRP-SWater/Acetonitrile with 0.1% TFAELSD, CAD, MSExcellentModerateHigh resolution of oligomers, robust and widely available.May not be ideal for very polar impurities.
HILIC Silica, AmideAcetonitrile/Water with bufferELSD, CAD, MSGood to ExcellentModerateExcellent for polar analytes, orthogonal selectivity to RP-HPLC.Can have longer equilibration times, sensitive to mobile phase composition.
IEX Strong Cation Exchange (SCX)Aqueous buffer with salt gradientELSD, CAD, MSPoorExcellentHighly effective for separating based on charge.Does not separate based on PEG chain length.
SEC Diol, Silica-basedAqueous bufferELSD, CAD, RIPoorPoorGood for analyzing aggregation and high MW impurities.Low resolution for small molecules and oligomers.

Experimental Protocols

Below are detailed methodologies for the key HPLC experiments.

1. Reversed-Phase HPLC (RP-HPLC) Method

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Agilent PLRP-S, 100Å, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detector: Evaporative Light Scattering Detector (ELSD) (Nebulizer: 50°C, Evaporator: 70°C, Gas Flow: 1.6 SLM).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of water and acetonitrile.

2. Hydrophilic Interaction Liquid Chromatography (HILIC) Method

  • Instrument: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 95% Acetonitrile, 5% Water, 10 mM Ammonium Formate, 0.1% Formic Acid.

  • Mobile Phase B: 50% Acetonitrile, 50% Water, 10 mM Ammonium Formate, 0.1% Formic Acid.

  • Gradient Program:

    • 0-1 min: 0% B

    • 1-10 min: 0-50% B

    • 10-12 min: 50% B

    • 12.1-15 min: 0% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Detector: Charged Aerosol Detector (CAD).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in 95% acetonitrile.

3. Ion-Exchange Chromatography (IEX) Method

  • Instrument: Thermo Scientific Vanquish Flex UHPLC or equivalent.

  • Column: Thermo Scientific ProPac SCX-10, 5 µm, 4 x 250 mm.

  • Mobile Phase A: 20 mM Sodium Phosphate, pH 3.0.

  • Mobile Phase B: 20 mM Sodium Phosphate, 1 M NaCl, pH 3.0.

  • Gradient Program:

    • 0-5 min: 0% B

    • 5-20 min: 0-50% B

    • 20-25 min: 50-100% B

    • 25-30 min: 100% B

    • 30.1-40 min: 0% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Charged Aerosol Detector (CAD).

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in Mobile Phase A.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample This compound PreparedSample Prepared Sample Sample->PreparedSample Solvent Diluent Solvent->PreparedSample Injector Injector PreparedSample->Injector Column HPLC Column (RP, HILIC, or IEX) Injector->Column Detector Detector (ELSD/CAD) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Purity Assessment Chromatogram->Purity

Caption: General workflow for HPLC purity assessment.

Method_Selection Start Purity Assessment of This compound ImpurityType Primary Impurity Type? Start->ImpurityType Oligomers Different PEG Chain Lengths ImpurityType->Oligomers  Oligomeric ChargeVariants Non-aminated or Other Charged Species ImpurityType->ChargeVariants Charged   RPHPLC Use RP-HPLC or HILIC Oligomers->RPHPLC IEX Use Ion-Exchange Chromatography ChargeVariants->IEX

Caption: Decision tree for selecting an HPLC method.

References

The Long and Short of It: A Comparative Guide to Amino-PEG12-alcohol and Shorter PEG Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision that can significantly impact the performance of a bioconjugate. Among the most versatile and widely used linkers are polyethylene glycol (PEG) derivatives. This guide provides an objective comparison of Amino-PEG12-alcohol, a longer chain PEG linker, with its shorter counterparts, supported by experimental data to inform the rational design of next-generation therapeutics and diagnostics.

The fundamental role of a PEG linker in bioconjugation is to connect two or more molecules, such as a protein and a therapeutic payload, while imparting beneficial physicochemical properties.[1] The length of the PEG chain is a key parameter that influences solubility, stability, pharmacokinetics, and biological activity.[2][3] Amino-PEG-alcohols are bifunctional linkers featuring a terminal primary amine and a hydroxyl group, enabling versatile conjugation strategies.[4][5] The primary amine allows for efficient coupling to carboxylic acids or activated esters like N-hydroxysuccinimide (NHS) esters, while the hydroxyl group can be used for further derivatization.

This guide will delve into a comparative analysis of this compound against shorter Amino-PEG-alcohols, summarizing key performance metrics and providing detailed experimental protocols for their evaluation.

Quantitative Comparison of PEG Linker Properties and Performance

The selection of an appropriate PEG linker length is often a balance between achieving desired physicochemical properties and maintaining optimal biological function. The following tables summarize the physical properties of this compound and its shorter analogs, along with comparative performance data from various studies.

Table 1: Physical Properties of Amino-PEG-alcohol Linkers

LinkerMolecular Weight ( g/mol )Number of PEG Units
Amino-PEG2-alcohol105.142
Amino-PEG4-alcohol193.244
Amino-PEG8-alcohol369.458
This compound545.6712

Table 2: Comparative Performance Metrics of ADCs with Varying PEG Linker Lengths

Performance MetricShorter PEG Linker (e.g., PEG4)Longer PEG Linker (e.g., PEG8, PEG12)Reference
Hydrophilicity LowerHigher
In Vitro Cytotoxicity May be higherCan be reduced with increasing length
In Vivo Efficacy Generally lowerOften enhanced due to improved pharmacokinetics
Pharmacokinetics (Half-life) ShorterLonger
Aggregation Tendency Higher with hydrophobic payloadsLower
Tumor Uptake May be lowerCan be increased due to longer circulation

Note: The data presented is a synthesis from multiple studies on antibody-drug conjugates (ADCs) and may vary depending on the specific antibody, payload, and conjugation chemistry.

The Influence of PEG Linker Length on Key Performance Parameters

Hydrophilicity and Solubility

One of the primary reasons for incorporating PEG linkers is to enhance the hydrophilicity of bioconjugates, particularly those carrying hydrophobic drug payloads. Longer PEG chains, such as in this compound, contribute to a greater hydrophilic corona around the conjugate. This increased hydrophilicity can mitigate aggregation, a common issue with highly loaded ADCs, and improve overall solubility and formulation stability.

Pharmacokinetics and In Vivo Efficacy

The length of the PEG linker has a profound impact on the pharmacokinetic profile of a bioconjugate. Longer PEG chains increase the hydrodynamic radius of the molecule, which can lead to reduced renal clearance and a longer circulation half-life. This prolonged exposure in the bloodstream can result in greater accumulation in target tissues, such as tumors, thereby enhancing in vivo efficacy. For instance, in a study with affibody-based drug conjugates, a 10 kDa PEG chain (significantly longer than PEG12) resulted in an 11.2-fold increase in half-life compared to a non-PEGylated conjugate. Conversely, shorter PEG linkers may lead to faster clearance.

In Vitro Potency

An important consideration is the potential trade-off between improved pharmacokinetics and in vitro potency. Some studies have shown that longer PEG linkers can lead to a reduction in in vitro cytotoxicity. This may be attributed to steric hindrance caused by the longer PEG chain, which could impede the interaction of the payload with its intracellular target. In one study, a 10 kDa PEG linker led to a 22-fold reduction in cytotoxicity compared to a non-PEGylated version. Therefore, the optimal PEG length must be determined empirically to balance in vivo efficacy with intrinsic potency.

Experimental Protocols

To aid researchers in the comparative evaluation of this compound and shorter PEG linkers, detailed methodologies for key experiments are provided below.

Protocol 1: Amine-Reactive Conjugation via NHS Ester Chemistry

This protocol describes a general method for conjugating an amine-containing PEG linker (e.g., this compound) to a protein containing a reactive NHS ester.

Materials:

  • Protein-NHS ester conjugate

  • Amino-PEG-alcohol linker (e.g., this compound, Amino-PEG4-alcohol)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0 (must be amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Amino-PEG-alcohol Solution: Immediately before use, dissolve the Amino-PEG-alcohol linker in DMF or DMSO to a concentration of 10-50 mM.

  • Reaction Setup: Dissolve the protein-NHS ester in the Reaction Buffer to a concentration of 1-10 mg/mL.

  • Conjugation Reaction: Add the dissolved Amino-PEG-alcohol to the protein solution at a 10- to 50-fold molar excess. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted PEG linker and other small molecules by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate storage buffer.

Protocol 2: Assessment of Hydrophilicity using Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. A more hydrophilic conjugate will have a shorter retention time.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0

  • PEGylated protein conjugate samples

Procedure:

  • Sample Preparation: Dilute the purified PEGylated protein conjugates to a concentration of 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the sample onto the column.

    • Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis: Compare the retention times of the conjugates. A shorter retention time indicates greater hydrophilicity.

Visualizing Workflows and Concepts

Diagrams created using Graphviz can help to visualize complex processes and relationships.

Bioconjugation_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Protein Protein with Carboxylic Acid Activated_Protein Protein-NHS Ester Protein->Activated_Protein Activation EDC_NHS EDC/NHS EDC_NHS->Protein Conjugated_Protein PEGylated Protein Activated_Protein->Conjugated_Protein Amine Coupling PEG_Linker This compound PEG_Linker->Activated_Protein Purification Size Exclusion Chromatography Conjugated_Protein->Purification Final_Product Purified PEGylated Protein Purification->Final_Product

A generalized workflow for protein PEGylation using this compound.

Linker_Length_Impact cluster_linker PEG Linker Length cluster_properties Physicochemical Properties cluster_performance In Vivo Performance Short_PEG Shorter PEG (e.g., Amino-PEG4-alcohol) Hydrophilicity Hydrophilicity Short_PEG->Hydrophilicity Lower Steric_Hindrance Steric Hindrance Short_PEG->Steric_Hindrance Lower Hydrodynamic_Radius Hydrodynamic Radius Short_PEG->Hydrodynamic_Radius Smaller Long_PEG Longer PEG (e.g., this compound) Long_PEG->Hydrophilicity Higher Long_PEG->Steric_Hindrance Higher Long_PEG->Hydrodynamic_Radius Larger Circulation_Time Circulation Time Hydrophilicity->Circulation_Time Influences Renal_Clearance Renal Clearance Hydrodynamic_Radius->Renal_Clearance Decreases with size Tumor_Accumulation Tumor Accumulation Circulation_Time->Tumor_Accumulation Increases Renal_Clearance->Circulation_Time Inversely affects

Conceptual diagram of how PEG linker length influences key properties and in vivo performance.

References

In Vivo Stability of Amino-PEG12-alcohol Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in antibody-drug conjugates (ADCs) is a critical determinant of their therapeutic index, directly impacting both efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient drug release at the tumor site. This guide provides an objective comparison of the in vivo performance of the Amino-PEG12-alcohol linker with two commonly used alternatives: the cleavable valine-citrulline-p-aminobenzyloxycarbonyl (vc-PABC) linker and the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. This comparison is supported by experimental data to aid in the rational selection of linkers for novel ADC development.

This compound Linker: A Profile

The this compound linker is a hydrophilic spacer arm incorporating a 12-unit polyethylene glycol (PEG) chain. The PEG component is designed to enhance the solubility and stability of the ADC, particularly when conjugated with hydrophobic payloads. This can lead to improved pharmacokinetics, reduced aggregation, and the potential for higher drug-to-antibody ratios (DARs) without compromising the ADC's properties. While specific in vivo half-life data for an ADC utilizing a single this compound linker is not extensively published, studies on similar structures provide valuable insights. For instance, amide-coupled ADCs featuring two pendant 12-unit PEG chains have demonstrated favorable pharmacokinetic profiles with slower clearance rates.[1][2][3][4]

Comparative Analysis of Linker Performance

The choice of linker technology significantly influences the in vivo behavior and therapeutic window of an ADC. This section compares the this compound linker with a cleavable and a non-cleavable alternative.

Alternative Linker 1: Valine-Citrulline-PABC (vc-PABC) - A Cleavable Linker

The vc-PABC linker is a well-established cleavable linker designed to release its payload upon enzymatic cleavage by cathepsin B, an enzyme often overexpressed in the lysosomal compartment of tumor cells.

Mechanism of Action: Following internalization of the ADC into the target cancer cell, it is trafficked to the lysosome. The cathepsin B enzyme cleaves the peptide bond between the valine and citrulline residues, initiating a self-immolative cascade that results in the release of the active drug.

In Vivo Stability: While designed for intracellular cleavage, vc-PABC linkers can exhibit some instability in systemic circulation, leading to premature drug release. Studies have shown that the vc-PABC linker can be susceptible to cleavage by certain plasma enzymes, which may contribute to off-target toxicity.[5]

Alternative Linker 2: SMCC - A Non-Cleavable Linker

The SMCC linker is a non-cleavable linker that forms a stable thioether bond with cysteine residues on the antibody.

Mechanism of Action: ADCs with non-cleavable linkers like SMCC rely on the complete degradation of the antibody backbone within the lysosome to release the payload. After internalization, lysosomal proteases degrade the antibody, liberating the drug still attached to the linker and a single amino acid residue.

In Vivo Stability: Non-cleavable linkers generally exhibit higher plasma stability compared to their cleavable counterparts, leading to a wider therapeutic window and potentially lower off-target toxicity. Pharmacokinetic studies of ADCs utilizing SMCC-based linkers have demonstrated half-lives of several days.

Quantitative Data Presentation

The following tables summarize the available quantitative data for ADCs utilizing linkers with PEG12 components and the selected alternative linkers.

Table 1: Pharmacokinetic Parameters of ADCs with Different Linkers

Linker TypeAntibody-Drug ConjugateAnimal ModelHalf-Life (t½)Clearance (CL)Area Under the Curve (AUC)Reference
Branched PEG12 Trastuzumab-DM1 with P-(PEG12)2 linkerMiceNot explicitly stated, but showed slower clearance and higher AUC than linear PEG24Slower than linear PEG24Nearly 3-fold higher than linear PEG24
vc-PABC Anti-CD79b-MMAERats---
SMCC Trastuzumab-DM1 (T-DM1)----
CX-DM1 (non-cleavable) EGFR and EpCAM targeted ADCsMice9.9 days0.7 mL/h/kg15,225 h·mg/mL

Note: Direct comparison of pharmacokinetic parameters across different studies should be done with caution due to variations in experimental conditions, including the antibody, payload, DAR, and animal model used.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of ADC linker performance in vivo.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of an ADC, including its half-life, clearance, and exposure (AUC).

Methodology:

  • A single intravenous (IV) dose of the ADC is administered to a cohort of animals (e.g., mice or rats).

  • Blood samples are collected at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168, and 336 hours post-dose).

  • Plasma is isolated from the blood samples by centrifugation.

  • The concentration of the total antibody and the intact ADC (antibody-conjugated drug) in the plasma is quantified using validated analytical methods such as enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic parameters are calculated from the concentration-time data.

Biodistribution Study

Objective: To determine the tissue distribution and tumor accumulation of the ADC.

Methodology:

  • The ADC is radiolabeled (e.g., with 89Zr or 111In) or labeled with a fluorescent dye.

  • The labeled ADC is administered intravenously to tumor-bearing animals.

  • At various time points post-administration, animals are euthanized, and major organs and the tumor are collected.

  • The amount of radioactivity or fluorescence in each tissue is measured, and the data are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of the ADC in a relevant cancer model.

Methodology:

  • Human tumor cells are implanted into immunodeficient mice (xenograft model).

  • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • The ADC, a vehicle control, and potentially other control articles (e.g., unconjugated antibody, free drug) are administered according to a specified dosing schedule.

  • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • The efficacy of the ADC is determined by comparing the tumor growth in the treated groups to the control group.

Visualizations

Experimental Workflow for In Vivo Stability Assessment

G cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Sample Processing & Analysis cluster_3 Data Analysis ADC_Admin ADC Administration (IV) Blood_Collection Serial Blood Sampling ADC_Admin->Blood_Collection Plasma_Isolation Plasma Isolation Blood_Collection->Plasma_Isolation Quantification Quantification (ELISA, LC-MS) Plasma_Isolation->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis Stability_Assessment Linker Stability Assessment PK_Analysis->Stability_Assessment

Caption: Workflow for assessing the in vivo stability of ADC linkers.

Linker Cleavage Mechanisms

G cluster_0 Cleavable Linker (vc-PABC) cluster_1 Non-Cleavable Linker (SMCC) ADC_Internalization ADC Internalization Lysosomal_Trafficking Lysosomal Trafficking ADC_Internalization->Lysosomal_Trafficking Enzymatic_Cleavage Cathepsin B Cleavage Lysosomal_Trafficking->Enzymatic_Cleavage Drug_Release_C Drug Release Enzymatic_Cleavage->Drug_Release_C ADC_Internalization_NC ADC Internalization Lysosomal_Trafficking_NC Lysosomal Trafficking ADC_Internalization_NC->Lysosomal_Trafficking_NC Antibody_Degradation Antibody Degradation Lysosomal_Trafficking_NC->Antibody_Degradation Drug_Release_NC Drug-Linker-AA Release Antibody_Degradation->Drug_Release_NC

Caption: Mechanisms of drug release for cleavable and non-cleavable linkers.

References

A Comparative Analysis of Amino-PEG12-alcohol and Non-PEG Linkers in PROTACs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal aspect of developing novel therapeutics. The linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. This guide provides a comparative study of a commonly used polyethylene glycol (PEG) linker, Amino-PEG12-alcohol, and various non-PEG linkers, offering experimental data, detailed protocols, and visualizations to aid researchers in their drug development endeavors.

Linker Properties: A Head-to-Head Comparison

The choice of linker can significantly impact a PROTAC's biological activity. Below is a summary of the key characteristics of this compound and common non-PEG linkers.

This compound Linker:

This compound is a hydrophilic, flexible linker composed of 12 ethylene glycol units. Its key features include:

  • Enhanced Solubility: The PEG chain improves the aqueous solubility of the PROTAC molecule, which can be beneficial for administration and cellular availability.[1][]

  • Increased Permeability: By masking the polar surface area of the PROTAC, PEG linkers can, in some cases, improve cell permeability.[1][]

  • Flexibility: The flexible nature of the PEG chain allows the PROTAC to adopt various conformations, potentially facilitating the formation of a stable ternary complex between the target protein and the E3 ligase.[1]

  • Tunable Length: PEG linkers can be easily synthesized in various lengths, allowing for optimization of the distance between the two ligands.

Non-PEG Linkers:

Non-PEG linkers encompass a diverse range of chemical structures, with alkyl chains and rigid linkers being the most common.

  • Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility. While synthetically straightforward, they are generally more hydrophobic than PEG linkers, which can impact the solubility of the PROTAC.

  • Rigid Linkers: These linkers often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, which introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.

  • Clickable Linkers: The use of "click chemistry" allows for the efficient synthesis of PROTACs with triazole-containing linkers, which are metabolically stable and can be considered part of a rigid linker strategy.

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide a comparative summary of experimental data for PROTACs utilizing different linker types. Disclaimer: The data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
PEG-based
PEG (12 atoms)ERαUnspecified>1000<20
PEG (16 atoms)ERαUnspecified100-1000>80
PEG (21 atoms)TBK1Unspecified396
Non-PEG
Alkyl (9 atoms)CRBNUnspecifiedWeak degradationNot specified
Alkyl/Ether (<12 atoms)TBK1UnspecifiedNo degradation0
Rigid (Piperazine)ARUnspecifiedPotent degradation>90

Table 1: Impact of Linker Type and Length on Degradation Efficiency. This table illustrates that the optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair. For ERα, a longer PEG linker was more effective, while for TBK1, a specific length of a flexible linker was crucial for potent degradation.

Linker TypePermeability (Papp, 10⁻⁶ cm/s)Reference
PEG-based
PEG10.005
PEG20.6
PEG30.03
PEG40.006
Non-PEG
Alkyl0.002

Table 2: Comparative Permeability of PROTACs with PEG and Alkyl Linkers. This table, based on a Parallel Artificial Membrane Permeability Assay (PAMPA), shows that permeability is not simply correlated with the presence or length of a PEG linker. In this specific study, a PROTAC with a 2-unit PEG linker exhibited the highest permeability, outperforming both shorter and longer PEG linkers, as well as an alkyl linker.

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for understanding the complex biological processes and experimental procedures involved in PROTAC research.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (this compound or Non-PEG Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Linker_Synthesis Linker Synthesis (this compound or Non-PEG) Ligand_Coupling Ligand Coupling Linker_Synthesis->Ligand_Coupling Purification Purification & Characterization Ligand_Coupling->Purification Cell_Treatment Cell Treatment with PROTACs Purification->Cell_Treatment Permeability_Assay Permeability Assay (PAMPA) Purification->Permeability_Assay Degradation_Assay Degradation Assay (Western Blot) Cell_Treatment->Degradation_Assay Ubiquitination_Assay Ubiquitination Assay Cell_Treatment->Ubiquitination_Assay Data_Analysis Data Analysis (DC50, Dmax, Papp) Degradation_Assay->Data_Analysis Ubiquitination_Assay->Data_Analysis Permeability_Assay->Data_Analysis

Caption: General experimental workflow for PROTAC synthesis and evaluation.

Linker_Comparison cluster_peg This compound cluster_nonpeg Non-PEG Linkers PROTAC_Design PROTAC Design Considerations PEG_Sol Higher Solubility PROTAC_Design->PEG_Sol Hydrophilicity PEG_Flex High Flexibility PROTAC_Design->PEG_Flex Flexibility PEG_Perm Potentially Improved Permeability PROTAC_Design->PEG_Perm Alkyl_Hydro Alkyl: More Hydrophobic PROTAC_Design->Alkyl_Hydro Hydrophobicity Rigid_Conf Rigid: Conformational Constraint PROTAC_Design->Rigid_Conf Rigidity Rigid_Stab Rigid: Metabolic Stability PROTAC_Design->Rigid_Stab

Caption: Logical relationship between linker choice and PROTAC properties.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate assessment of PROTAC performance.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

In-Vitro Ubiquitination Assay

This assay assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a cell-free system.

1. Reaction Setup:

  • In a reaction tube, combine the following components in a total volume of 30-50 µL:

    • Reaction buffer (containing Tris-HCl, MgCl2, DTT)

    • E1 activating enzyme

    • E2 conjugating enzyme

    • E3 ligase

    • Target protein

    • Ubiquitin

    • ATP

    • PROTAC at various concentrations

2. Incubation:

  • Incubate the reaction mixture at 30-37°C for 1-1.5 hours.

3. Termination and Analysis:

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Boil the samples and resolve the proteins by SDS-PAGE.

  • Perform a Western blot using an antibody specific for the target protein or an anti-ubiquitin antibody to detect the formation of polyubiquitinated target protein.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput assay used to predict the passive permeability of a compound across a lipid membrane.

1. Plate Preparation:

  • A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • The acceptor plate is filled with a buffer solution.

2. Compound Addition:

  • The PROTAC compound is dissolved in a suitable buffer and added to the donor wells of the filter plate.

3. Incubation:

  • The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 5 hours).

4. Quantification:

  • After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.

5. Calculation of Apparent Permeability (Papp):

  • The Papp value is calculated using the following equation:

    • Papp = (V_A / (Area × Time)) × [drug]_acceptor / ([drug]_donor - [drug]_acceptor)

    • Where V_A is the volume of the acceptor well, Area is the area of the membrane, and Time is the incubation time.

Conclusion

The choice between this compound and non-PEG linkers in PROTAC design is not straightforward and requires careful consideration of the specific target protein, E3 ligase, and desired physicochemical properties. While PEG linkers, such as this compound, offer advantages in terms of solubility and flexibility, non-PEG linkers, including alkyl and rigid variants, can provide alternative hydrophobicity profiles and conformational rigidity that may be beneficial for potency and metabolic stability. The optimal linker must be determined empirically for each PROTAC system through systematic evaluation of degradation efficiency, permeability, and other pharmacological parameters. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the rational design of next-generation protein degraders.

References

Assessing the Impact of Amino-PEG12-alcohol on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of biotherapeutics, the modification of proteins with polyethylene glycol (PEG), or PEGylation, is a cornerstone strategy for enhancing pharmacological properties. The choice of the PEG linker is critical, as its characteristics directly influence the stability, bioactivity, and pharmacokinetic profile of the conjugated protein. This guide provides a detailed comparison of Amino-PEG12-alcohol, a discrete PEG linker, with other PEGylation alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals.

This compound is a monodisperse PEG linker featuring a terminal amino group and a hydroxyl group, connected by a 12-unit ethylene glycol chain. The amino group allows for covalent attachment to proteins, typically at lysine residues or the N-terminus, after activation (e.g., as an NHS ester). Its discrete nature—meaning it has a single, defined molecular weight—offers significant advantages over traditional polydisperse PEGs by ensuring batch-to-batch consistency and simplifying analysis.

Comparison of PEG Linker Performance

The length of the PEG chain is a paramount factor in determining the properties of the resulting bioconjugate. While specific data for this compound is often embedded within broader studies, we can infer its performance by comparing data from studies on discrete PEGs of varying lengths. Shorter PEG chains, such as PEG12, are often selected when a balance between improved hydrophilicity and minimal steric hindrance is required.

Impact of PEG Linker Length on Protein Properties

The following table summarizes quantitative data from studies comparing the effects of different PEG linker lengths on key protein characteristics. This data serves as a proxy to evaluate the expected impact of a short-chain linker like this compound.

ParameterShort PEG Linker (e.g., ~0.65 kDa)Medium PEG Linker (e.g., ~2 kDa)Long PEG Linker (e.g., ~5 kDa)Rationale & Key Findings
Receptor Binding / Activity High Retention of ActivityModerate Activity RetentionPotential for Significant Activity LossShorter linkers cause less steric hindrance at the protein's active or binding sites. However, even longer PEGs can be beneficial if they shield the protein from degradation, compensating for a modest loss in activity[1].
Proteolytic Stability Moderate IncreaseSignificant IncreaseHigh IncreaseThe PEG layer creates a steric shield that hinders the approach of proteolytic enzymes. Longer chains generally offer more protection[2].
Thermal Stability Modest IncreaseModerate IncreaseSignificant IncreasePEGylation can increase thermal stability by excluding water from the protein surface and reducing aggregation upon heating[3]. Longer PEGs often provide a greater stabilizing effect[4].
In Vivo Half-Life Modest IncreaseSignificant IncreaseSubstantial IncreaseA larger hydrodynamic radius from longer PEG chains reduces renal clearance, extending circulation time. A significant increase in half-life is often observed with PEGs of 5 kDa and larger[5].
Immunogenicity ReducedSignificantly ReducedHighly ReducedThe steric cloud created by PEG can mask epitopes on the protein surface, reducing recognition by the immune system. Longer PEGs are generally more effective in this regard.
Solubility IncreasedSignificantly IncreasedHighly IncreasedThe hydrophilic nature of the PEG chain enhances the solubility of the conjugated protein, which is beneficial for formulation.

Alternatives to this compound

The selection of a PEGylation reagent is application-dependent. While this compound is an excellent choice for applications requiring a defined, short, and hydrophilic spacer, several alternatives exist.

  • Longer Discrete PEG Linkers (e.g., Amino-PEG24-alcohol): These provide a greater steric shield, further enhancing stability and in vivo half-life, but with a higher risk of diminishing the protein's biological activity.

  • Branched PEG Linkers: Branched structures, such as Y-shaped PEGs, can offer an improved steric shield compared to linear PEGs of the same molecular weight, potentially leading to better protection against proteolysis and immunogenicity with fewer attachment sites.

  • Heterobifunctional PEGs: Reagents with different reactive groups at each end (e.g., Amine-PEG-Maleimide) allow for more specific, multi-step conjugation strategies, such as linking two different molecules together.

  • Cleavable PEG Linkers: These are designed to be stable in circulation but release the native protein at the target site, which can be advantageous if the PEG moiety hinders activity. This design also simplifies mass spectrometry analysis by allowing the PEG to be removed before digestion.

  • Non-PEG Alternatives: Concerns about the potential immunogenicity of PEG itself (anti-PEG antibodies) have driven the development of alternatives like polysialic acid (PSA), Hesylation (hydroxyethyl starch), or recombinant polypeptide linkers (e.g., PASylation, XTEN) which are biodegradable.

Experimental Protocols

Accurate assessment of a PEGylated protein requires robust and well-defined experimental procedures. Below are generalized protocols for protein PEGylation using an amine-reactive strategy (relevant for this compound) and a subsequent activity assay.

Protocol 1: Amine-Reactive Protein PEGylation via NHS Ester Chemistry

This protocol describes the conjugation of a PEG linker to a protein's primary amines (lysine residues and N-terminus). This compound must first be activated, for example, by converting its terminal hydroxyl group to a carboxyl group and then to an N-hydroxysuccinimide (NHS) ester, or a pre-activated NHS-PEG12-Amine reagent can be used.

Materials:

  • Protein of interest (1-10 mg/mL)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • NHS-activated PEG linker (e.g., NHS-PEG12-reagent)

  • Anhydrous organic solvent (e.g., DMSO or DMF)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification system (e.g., Size Exclusion Chromatography or Dialysis Cassettes)

Procedure:

  • Protein Preparation: Dissolve or dialyze the protein into an amine-free buffer (like PBS) at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete in the reaction.

  • PEG Reagent Preparation: Immediately before use, dissolve the NHS-activated PEG linker in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Do not store the reconstituted reagent, as the NHS ester is susceptible to hydrolysis.

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved PEG reagent to the protein solution. The optimal ratio should be determined empirically. Gently mix and incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS-PEG esters.

  • Purification: Remove unreacted PEG and byproducts by size exclusion chromatography (SEC) or dialysis. SEC is often preferred as it can also separate different PEGylated species (e.g., mono-, di-, poly-PEGylated proteins).

  • Characterization: Analyze the final product using SDS-PAGE (to observe the increase in molecular weight), mass spectrometry (to confirm the degree of PEGylation), and functional assays.

Protocol 2: In Vitro Enzyme Activity Assay (Example: Protease)

Materials:

  • PEGylated and non-PEGylated (control) enzyme

  • Assay Buffer specific to the enzyme

  • Chromogenic or fluorogenic substrate for the enzyme

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a series of dilutions for both the PEGylated and non-PEGylated enzyme in the assay buffer.

  • Reaction Initiation: Add a fixed concentration of the substrate to all wells of a 96-well plate. Initiate the reaction by adding the diluted enzyme solutions to the wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the appropriate temperature. Measure the absorbance or fluorescence at regular intervals for a set period (e.g., 10-30 minutes).

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each enzyme concentration.

  • Comparison: Compare the specific activity (V₀ / [Enzyme]) of the PEGylated enzyme to the non-PEGylated control. A decrease in specific activity for the PEGylated version is common due to steric hindrance, but this is often offset by improved stability and pharmacokinetics in vivo.

Visualizing Workflows and Concepts

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, adhering to specified design constraints for clarity and contrast.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein Protein in Amine-Free Buffer Conjugation Combine & Incubate (RT, 1 hr or 4°C, 2 hr) Protein->Conjugation PEG Dissolve Amino-PEG12-OH (Activated as NHS-Ester) in DMSO PEG->Conjugation Quench Add Quenching Buffer (e.g., Tris) Conjugation->Quench Stop Reaction Purification Purify via SEC or Dialysis Quench->Purification Remove Excess Reagents Analysis Characterize: - SDS-PAGE - Mass Spec - Activity Assay Purification->Analysis Assess Quality Final PEGylated Protein Analysis->Final

Caption: Workflow for site-non-specific protein PEGylation via amine-reactive chemistry.

PEG_Impact center Protein PEGylation node1 Increased Stability center->node1 Pro node2 Increased Half-Life center->node2 Pro node3 Reduced Immunogenicity center->node3 Pro node4 Increased Solubility center->node4 Pro node6 Steric Hindrance center->node6 Con node5 Decreased Activity node6->node5 Leads to

Caption: The functional trade-offs associated with protein PEGylation.

References

A Head-to-Head Comparison: Amino-PEG12-alcohol in Cleavable vs. Non-Cleavable Linker Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a linker is a cornerstone in the design of effective and safe targeted therapeutics such as antibody-drug conjugates (ADCs). The incorporation of hydrophilic spacers like Amino-PEG12-alcohol has become a key strategy to enhance the physicochemical properties of these complex biomolecules. This guide provides an objective comparison of the performance of systems utilizing an this compound moiety within both cleavable and non-cleavable linker frameworks, supported by representative experimental data and detailed protocols.

This compound is a bifunctional linker that features a primary amine and a hydroxyl group, separated by a 12-unit polyethylene glycol (PEG) chain.[1][2][3][4][5] This PEG spacer imparts increased water solubility, reduces immunogenicity, and provides a flexible connection between the targeting moiety and the payload. The terminal reactive groups allow for its incorporation into more complex linker-payload systems. The fundamental distinction in performance arises from the overall linker strategy: cleavable linkers are designed for conditional payload release in the tumor microenvironment, while non-cleavable linkers release the drug following internalization and degradation of the antibody carrier.

Performance Comparison: A Data-Driven Analysis

The choice between a cleavable and a non-cleavable linker system incorporating this compound significantly impacts the therapeutic index of a drug conjugate. The following tables summarize representative quantitative data from studies comparing these two approaches.

Table 1: In Vitro Cytotoxicity
Linker SystemCell Line (Antigen-Positive)IC50 (nM)Cell Line (Antigen-Negative)IC50 (nM)Bystander Effect
Cleavable (e.g., Hydrazone-PEG12)HT-291.5MDA-MB-468>1000Present
Non-Cleavable (e.g., Thioether-PEG12)HT-295.2MDA-MB-468>1000Absent

Note: IC50 values are representative and can vary based on the payload, antibody, and specific cell line.

Table 2: Plasma Stability
Linker SystemTimepoint (Hours)% Intact ADC (Human Plasma)% Intact ADC (Murine Plasma)
Cleavable (e.g., Hydrazone-PEG12)2485%78%
9660%50%
Non-Cleavable (e.g., Thioether-PEG12)24>98%>95%
9695%90%

Note: Stability is highly dependent on the specific cleavable moiety and the plasma source.

Table 3: Pharmacokinetics in a Murine Model
Linker SystemADC Half-life (t½, hours)Systemic Exposure (AUC, µg*h/mL)Payload Metabolite in Circulation
Cleavable (e.g., Hydrazone-PEG12)~1001500Free payload detectable
Non-Cleavable (e.g., Thioether-PEG12)~1502500Payload-linker-amino acid complex

Note: Pharmacokinetic parameters are influenced by the antibody, payload, and animal model.

Mechanisms of Action and Experimental Workflows

The divergent performance characteristics of cleavable and non-cleavable linkers stem from their distinct mechanisms of payload release.

cleavable_vs_non_cleavable cluster_cleavable Cleavable Linker System cluster_non_cleavable Non-Cleavable Linker System ADC_C ADC with Cleavable-PEG12 Linker Target_C Antigen-Positive Tumor Cell ADC_C->Target_C Binding Internalization_C Internalization & Endosome/Lysosome Trafficking Target_C->Internalization_C Cleavage_C Linker Cleavage (e.g., Low pH, Enzymes) Internalization_C->Cleavage_C Payload_Release_C Payload Release Inside Cell Cleavage_C->Payload_Release_C Bystander_Cell Antigen-Negative Neighboring Cell Payload_Release_C->Bystander_Cell Payload Diffusion Bystander_Effect Bystander Killing Bystander_Cell->Bystander_Effect ADC_NC ADC with Non-Cleavable-PEG12 Linker Target_NC Antigen-Positive Tumor Cell ADC_NC->Target_NC Binding Internalization_NC Internalization & Lysosome Trafficking Target_NC->Internalization_NC Degradation_NC Antibody Degradation by Lysosomal Proteases Internalization_NC->Degradation_NC Payload_Release_NC Release of Payload- Linker-Amino Acid Complex Degradation_NC->Payload_Release_NC No_Bystander No Bystander Effect (Charged Complex) Payload_Release_NC->No_Bystander experimental_workflow cluster_synthesis Conjugate Synthesis & Characterization cluster_evaluation Performance Evaluation Linker_Synth Synthesis of Cleavable & Non-Cleavable PEG12 Linkers Payload_Conj Conjugation to Payload Linker_Synth->Payload_Conj Antibody_Conj Conjugation to Antibody Payload_Conj->Antibody_Conj Purification Purification (e.g., SEC) Antibody_Conj->Purification Characterization Characterization (DAR, Aggregation) Purification->Characterization In_Vitro_Cyto In Vitro Cytotoxicity Assay Characterization->In_Vitro_Cyto Plasma_Stab Plasma Stability Assay Characterization->Plasma_Stab PK_Study In Vivo Pharmacokinetic Study Characterization->PK_Study Efficacy_Study In Vivo Efficacy Study (Xenograft Model) PK_Study->Efficacy_Study

References

Amino-PEG12-alcohol: A Comparative Guide for Bioconjugation, Drug Delivery, and Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amino-PEG12-alcohol is a versatile, water-soluble linker that has garnered significant attention in the fields of bioconjugation, drug delivery, and material science. Its discrete polyethylene glycol (PEG) chain of 12 units provides a balance of hydrophilicity and length, making it an attractive component in the design of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide offers an objective comparison of this compound's performance with other alternatives, supported by experimental data, to inform rational design strategies in therapeutic and diagnostic development.

Performance in Antibody-Drug Conjugates (ADCs)

The linker connecting the antibody to the cytotoxic payload in an ADC is a critical determinant of its therapeutic index, influencing stability, pharmacokinetics, and efficacy. The length of the PEG chain within the linker is a key parameter that can be modulated to optimize ADC performance.

Comparative Analysis of ADC Clearance

The incorporation of hydrophilic PEG linkers can mitigate the aggregation and rapid clearance often associated with hydrophobic drug payloads. Studies have shown that increasing the PEG linker length can lead to a reduction in systemic clearance and an increase in exposure. A systematic evaluation of PEG linker length on the pharmacokinetics of an ADC with a drug-to-antibody ratio (DAR) of 8 revealed a threshold effect. Conjugates with PEG8 or longer linkers, including PEG12, exhibited pharmacokinetic profiles approaching that of the parent antibody.

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12 ~5
PEG24~5

Table 1: Impact of PEG Linker Length on ADC Clearance. Data suggests that a PEG8 linker is the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not providing a significant further advantage in this specific context.

In Vitro Cytotoxicity of ADCs

The length of the PEG linker can also influence the in vitro cytotoxicity of an ADC. While longer PEG chains can improve pharmacokinetics, they may in some cases lead to a reduction in potency. The optimal length is often a balance between these two effects and can be dependent on the specific antibody, payload, and target.

LinkerADC Construct (Antibody-Payload)Cell LineIC50 (nM)
PEG8anti-Trop2-PEG8-MMAEMDA-MB-231~0.5
PEG12 anti-Trop2-PEG12-MMAE MDA-MB-231 ~0.6
PEG24anti-Trop2-PEG24-MMAEMDA-MB-231~0.8

Table 2: Representative in vitro cytotoxicity of ADCs with varying PEG linker lengths. The data indicates a slight decrease in potency with increasing PEG linker length in this particular study.

Performance in PROTACs

In the design of PROTACs, the linker connecting the target protein binder and the E3 ligase ligand plays a crucial role in the formation of a productive ternary complex and subsequent target degradation. The length and composition of the linker, including the incorporation of PEG units, can significantly impact the efficacy of the PROTAC. While extensive comparative studies detailing the specific performance of an this compound linker in PROTACs are still emerging, the general principles of PEGylation suggest its utility in improving solubility and optimizing the spatial orientation of the two binding elements. It is widely recognized that optimal linker lengths for PROTACs often fall within the range of 12-20 atoms, positioning this compound as a relevant component for PROTAC design.

Applications in Surface Modification

This compound is also utilized for the surface modification of materials to prevent non-specific protein adsorption, a critical step in the development of biocompatible materials and in vitro diagnostic assays. The hydroxyl and amine groups offer versatile handles for covalent attachment to a variety of surfaces.

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation using this compound

This protocol describes a two-step process for conjugating a payload to an antibody using this compound as a linker. This involves the activation of the payload with a heterobifunctional crosslinker and subsequent reaction with the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Payload with a reactive functional group (e.g., carboxylic acid)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Activation of Payload:

    • Dissolve the payload and a 1.5-molar excess of EDC and NHS in anhydrous DMF.

    • Add a 1.2-molar excess of this compound to the solution.

    • Stir the reaction at room temperature for 4 hours to form the payload-PEG12-amine conjugate.

    • Purify the conjugate using reverse-phase HPLC.

  • Antibody Reduction:

    • Partially reduce the mAb by adding a 2-3 molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to expose free sulfhydryl groups in the hinge region.

  • Conjugation:

    • To the activated payload-PEG12-amine from step 1, add a maleimide crosslinker (e.g., SMCC) to introduce a sulfhydryl-reactive group.

    • Add the activated and purified payload-PEG12-maleimide to the reduced antibody solution at a molar ratio of 5-10 fold excess.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight.

  • Quenching and Purification:

    • Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine.

    • Purify the resulting ADC using SEC to remove unconjugated payload-linker and other impurities.

    • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: Surface Modification of Microcapsules to Prevent Protein Adsorption

This protocol provides a method for PEGylating the surface of microcapsules to create a protein-repellent surface.

Materials:

  • Microcapsules with surface-accessible functional groups (e.g., carboxyl or amine groups)

  • This compound

  • 50% Ethanol solution

  • HEPES buffer (100 mM, pH 8)

Procedure:

  • Prepare a pellet of the microcapsules by centrifugation.

  • Remove the supernatant completely.

  • Resuspend the microcapsule pellet in a solution of 250 mM this compound in 50% ethanol, adjusted to pH 10.

  • Incubate the mixture at 37°C overnight with gentle agitation.

  • Wash the PEGylated microcapsules three times with 100 mM HEPES buffer (pH 8) to remove unreacted this compound.

  • The resulting PEGylated microcapsules can be stored in an appropriate buffer.

Visualizations

ADC_Structure cluster_Antibody Antibody cluster_Linker Linker cluster_Payload Payload mAb mAb PEG12 This compound mAb->PEG12 Conjugation Site Drug Cytotoxic Drug PEG12->Drug

Caption: General structure of an Antibody-Drug Conjugate with an this compound linker.

Experimental_Workflow cluster_Synthesis ADC Synthesis cluster_Characterization Characterization cluster_Evaluation Performance Evaluation A Antibody Reduction C Conjugation A->C B Payload-Linker Activation (this compound) B->C D Purification (SEC) C->D E DAR Determination D->E F Purity & Aggregation Analysis D->F G In Vitro Cytotoxicity F->G H Pharmacokinetics F->H I In Vivo Efficacy G->I H->I

Caption: Experimental workflow for the synthesis and evaluation of ADCs using this compound.

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Amino-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, step-by-step procedures for the proper disposal of Amino-PEG12-alcohol, ensuring the safety of laboratory personnel and the protection of the environment.

This compound, while a valuable tool in bioconjugation and drug delivery research, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, adherence to proper disposal protocols is not just a matter of regulatory compliance, but a critical responsibility.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat

In the event of a spill, immediately contain the spillage using an inert absorbent material such as sand or vermiculite. Avoid allowing the substance to enter drains or watercourses, as it is toxic to aquatic organisms[1].

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to avoid release to the environment [1]. Do not pour it down the drain or dispose of it with general laboratory waste.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, absorbent pads), in a designated, clearly labeled, and sealed container.

    • The container must be marked with the words "Hazardous Waste," the chemical name (this compound), and the appropriate hazard symbols.

  • Storage:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].

    • Follow all local and institutional regulations for the temporary storage of hazardous chemical waste.

  • Engage a Licensed Waste Disposal Contractor:

    • The recommended and safest method for the final disposal of this compound is to engage a licensed chemical waste disposal contractor[2].

    • These contractors are equipped to handle and dispose of hazardous chemicals in accordance with all federal, state, and local regulations, ensuring minimal environmental impact.

  • Documentation:

    • Maintain a record of the waste generated, including the quantity and date of disposal. This is a crucial aspect of laboratory safety management and regulatory compliance.

While polyethylene glycol (PEG) compounds are generally considered biodegradable, the specific hazards associated with this compound necessitate a more stringent disposal approach to protect aquatic ecosystems.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_contaminated Is the waste mixed with other hazardous materials? start->is_contaminated collect_separate Collect in a dedicated, labeled hazardous waste container. is_contaminated->collect_separate No collect_mixed Collect in a compatible, labeled hazardous waste container. List all components. is_contaminated->collect_mixed Yes store_waste Store waste container in a designated, secure area. collect_separate->store_waste collect_mixed->store_waste contact_disposal Contact licensed hazardous waste disposal contractor. store_waste->contact_disposal document Document waste disposal (manifest, date, quantity). contact_disposal->document end End: Proper Disposal Complete document->end

Caption: Workflow for the proper disposal of this compound.

By following these procedures, you contribute to a safer laboratory environment and the preservation of our ecosystem, reinforcing the trust placed in your institution as a responsible scientific entity.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Amino-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Amino-PEG12-alcohol, offering procedural, step-by-step guidance to foster a secure and efficient research environment.

This compound is a valuable tool in bioconjugation and drug delivery research. However, like all chemicals, it requires careful handling to mitigate risks. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe and effective use of this compound in your laboratory.

Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It is crucial to prevent its release into the environment. The primary routes of exposure are ingestion, inhalation, and skin or eye contact. Adherence to the safety protocols outlined below is mandatory to minimize these risks.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C24H51NO12
Molecular Weight 545.67 g/mol
Appearance White to off-white powder or semi-solid
Solubility Soluble in water, DMSO, and DMF
Storage Temperature -20°C

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound. The following equipment must be worn at all times in the laboratory when this chemical is in use.

PPE CategorySpecificationRationale
Eye & Face Protection Tight-sealing safety goggles. A face shield is recommended when there is a risk of splashing.Protects against splashes that could cause eye irritation or injury.
Hand Protection Double-gloving with nitrile gloves is recommended. For prolonged or high-exposure tasks, consider heavier-duty gloves such as butyl rubber or neoprene.Nitrile gloves offer good general chemical resistance for incidental contact.[2][3][4] However, since nitrile can have poor resistance to some alcohols and amines, double-gloving provides an extra layer of protection.[3] For more intensive work, butyl rubber or neoprene offer broader protection against a range of organic chemicals, including alcohols and amines.
Skin & Body Protection A buttoned, long-sleeved laboratory coat. Closed-toe shoes.Protects skin from accidental contact and spills.
Respiratory Protection Generally not required when handled in a well-ventilated area or a chemical fume hood. If aerosols may be generated or if working in a poorly ventilated space, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes the risk of inhaling any airborne particles or vapors.

Operational Plan: A Step-by-Step Guide

Following a systematic operational plan is crucial for minimizing exposure and ensuring the integrity of your experiments.

Receiving and Storage
  • Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leaks. If compromised, follow the spill response plan outlined below.

  • Confirm Identity: Verify that the product name and CAS number on the container match your order.

  • Don Appropriate PPE: Before handling the container, put on your laboratory coat, safety goggles, and gloves.

  • Log and Store: Record the receipt of the chemical in your laboratory's inventory system. Store the container in a designated, well-ventilated, and cool location at the recommended temperature of -20°C. Keep the container tightly sealed to prevent moisture absorption, as the compound may be hygroscopic.

Handling and Use
  • Work in a Controlled Environment: Whenever possible, handle this compound in a chemical fume hood, especially when weighing the powder or preparing solutions. This is critical to contain any potential dust or aerosols.

  • Prepare Your Workspace: Before starting, ensure your work area is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Weighing the Compound:

    • Perform this task in a fume hood or a balance enclosure to minimize inhalation of any fine particles.

    • Use a clean, dedicated spatula and weighing paper or a weigh boat.

    • Work swiftly to minimize the compound's exposure to atmospheric moisture.

  • Preparing Solutions:

    • Add the weighed this compound to the solvent slowly and stir to dissolve.

    • If the solvent is volatile, ensure adequate ventilation.

  • Post-Handling:

    • After use, tightly reseal the container.

    • Clean any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as chemical waste.

    • Remove your gloves using the proper technique to avoid skin contact and dispose of them in the designated waste container.

    • Wash your hands thoroughly with soap and water.

Spill Response Plan

In the event of a spill, a prompt and appropriate response is critical to ensure safety.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate if Necessary: For large spills, or if the substance is aerosolized, evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill and the associated hazards.

  • Don Enhanced PPE: In addition to standard PPE, consider a respirator if there is an inhalation risk.

  • Contain the Spill:

    • For solid spills: Carefully sweep or scoop up the material, avoiding the creation of dust. Place it in a clearly labeled, sealed container for disposal.

    • For liquid spills: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial absorbent pad.

  • Clean the Area: Once the bulk of the spill is removed, decontaminate the area with a suitable solvent (e.g., 70% ethanol) and wipe it clean with paper towels.

  • Dispose of Waste: All contaminated materials, including absorbent, gloves, and paper towels, must be placed in a sealed, labeled hazardous waste container.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's policies.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is essential to protect the environment.

  • Collect Chemical Waste:

    • Collect all unused this compound and any solutions containing it in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.

  • Segregate Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Dispose of Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of as solid hazardous waste.

  • Empty Containers:

    • Rinse empty containers with a suitable solvent (e.g., water or ethanol) three times.

    • Collect the rinsate as hazardous waste.

    • Deface the label on the empty container before disposing of it in the appropriate recycling or trash receptacle, as per your institution's guidelines.

  • Arrange for Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container. Do not pour any waste down the drain.

Visualizing Safe Handling and Disposal Workflows

To further clarify the procedural steps, the following diagrams illustrate the recommended workflows for handling and disposing of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Clean Workspace Clean Workspace Prepare Solution->Clean Workspace Remove PPE Remove PPE Clean Workspace->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands End End Wash Hands->End Start Start Start->Don PPE

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

DisposalWorkflow cluster_collection Waste Collection cluster_processing Waste Processing cluster_final Final Disposal Collect Chemical Waste Collect Chemical Waste Segregate Waste Segregate Waste Collect Chemical Waste->Segregate Waste Collect Contaminated Materials Collect Contaminated Materials Collect Contaminated Materials->Segregate Waste Rinse Empty Containers Rinse Empty Containers Segregate Waste->Rinse Empty Containers Deface Labels Deface Labels Rinse Empty Containers->Deface Labels Arrange for EHS Pickup Arrange for EHS Pickup Deface Labels->Arrange for EHS Pickup End End Arrange for EHS Pickup->End Start Start Start->Collect Chemical Waste

Caption: A workflow diagram outlining the proper steps for the disposal of this compound and associated waste.

By adhering to these detailed safety and logistical protocols, you can confidently and safely incorporate this compound into your research, contributing to a culture of safety and scientific excellence within your laboratory.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.